N-Cyclopropylpyrrolidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYAZAUDWLXIIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20616667 | |
| Record name | N-Cyclopropylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228458-66-9 | |
| Record name | N-Cyclopropylpyrrolidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20616667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Cyclopropylpyrrolidin-3-amine (CAS: 1228458-66-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropylpyrrolidin-3-amine is a heterocyclic amine that has garnered attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, combining a pyrrolidine ring with a cyclopropyl group, makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the available technical information on this compound, including its physicochemical properties, synthesis, and potential applications, with a focus on its role in the development of new chemical entities.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1228458-66-9 | [1] |
| Molecular Formula | C₇H₁₄N₂ | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 203.6 °C | Biosynth |
| InChI Key | DIYAZAUDWLXIIE-UHFFFAOYSA-N | [1] |
| SMILES | C1CC1NC2CCNC2 | Biosynth |
Synthesis and Experimental Protocols
The synthesis of this compound and its precursors is a critical aspect of its accessibility for research purposes. While specific, detailed protocols for its direct synthesis are not widely published in peer-reviewed literature, a common strategy involves the deprotection of a Boc-protected precursor. Furthermore, synthetic routes for analogous structures provide valuable insights into potential methodologies.
Synthesis of this compound Hydrochloride from tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
A plausible synthetic route to the hydrochloride salt of this compound involves the acid-mediated removal of the tert-butoxycarbonyl (Boc) protecting group from its corresponding precursor.
Experimental Protocol:
-
Dissolution: Dissolve tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate in a suitable solvent such as methanol.
-
Acidification: Add a solution of 4N HCl in dioxane to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Isolation: Evaporate the solvent to dryness to obtain (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride.
This protocol is adapted from a similar synthesis described in the literature.
General Synthesis of Substituted Pyrrolidines
The synthesis of the pyrrolidine core can be achieved through various established organic chemistry reactions. One common approach involves the reaction of a suitable precursor, such as tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate, with methanesulfonyl chloride to form a mesylate intermediate. This intermediate can then undergo nucleophilic substitution with an appropriate amine.[2]
Workflow for General Pyrrolidine Synthesis:
Caption: General synthetic workflow for substituted pyrrolidines.
Applications in Drug Discovery and Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] The incorporation of a cyclopropyl group can confer desirable properties to a molecule, such as increased metabolic stability, enhanced potency, and improved membrane permeability. While specific biological data for this compound is limited in the public domain, its structural features suggest its utility as a key intermediate in the synthesis of compounds targeting a range of biological targets, particularly within the central nervous system (CNS).
Derivatives of 3-aminopyrrolidine have been investigated for their potential as antibacterial agents. For instance, a study on 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine derivatives showed that many of the synthesized compounds exhibited antibacterial activity against E. coli and Bacillus species.[4]
Spectroscopic Data
-
¹H NMR: Signals corresponding to the cyclopropyl protons, the pyrrolidine ring protons, and the amine protons.
-
¹³C NMR: Resonances for the carbons of the cyclopropyl group and the pyrrolidine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (126.20 g/mol ). The fragmentation pattern would likely involve cleavage of the cyclopropyl and pyrrolidine rings.
For the related compound cyclopropylamine, the mass spectrum (electron ionization) is available in the NIST WebBook.[5]
Safety and Handling
Based on available information from suppliers, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in the design and synthesis of novel therapeutic agents. Its unique combination of a pyrrolidine ring and a cyclopropyl group offers medicinal chemists a versatile scaffold to explore new chemical space. While specific biological and detailed spectroscopic data for this compound are not extensively documented, the established importance of both the pyrrolidine and cyclopropylamine moieties in drug discovery suggests that this compound will continue to be of interest to the research community. Further investigation into its biological activities and the development of detailed synthetic protocols will undoubtedly facilitate its broader application in the quest for new and improved medicines.
References
An In-Depth Technical Guide to the Synthesis of N-Cyclopropylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathways for N-Cyclopropylpyrrolidin-3-amine, a valuable building block in medicinal chemistry. This document details the primary synthetic route, providing in-depth experimental protocols and quantitative data to facilitate its replication and optimization in a laboratory setting.
Overview of Synthesis Strategy
The most prevalent and efficient synthesis of this compound is achieved through a two-step process. This pathway begins with the reductive amination of a protected pyrrolidinone, followed by the removal of the protecting group to yield the final product. This strategy is favored for its high yields and the ready availability of the starting materials.
The overall synthesis pathway is depicted below:
Experimental Protocols
Step 1: Synthesis of tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate
This step involves the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. The use of sodium triacetoxyborohydride as the reducing agent is a common and effective method.
Experimental Protocol:
To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (5.00 g, 27.0 mmol) in toluene (50.0 mL), cyclopropylamine is added, followed by the portion-wise addition of sodium triacetoxyborohydride (304 mg, 1.43 mmol) at ambient temperature under a nitrogen atmosphere. The resulting mixture is stirred for 16 hours at 25 °C. The reaction is then quenched by the addition of water (20.0 mL). The product is extracted with ethyl acetate (5 x 50.0 mL). The combined organic layers are washed with brine (2 x 50.0 mL) and dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride
The final step is the deprotection of the Boc group from the pyrrolidine nitrogen to yield the target compound as its dihydrochloride salt.
Experimental Protocol:
tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate (455 mg, 2 mmol) is dissolved in methanol (15 mL). To this solution, 4N HCl in dioxane (15 mL) is added. The reaction mixture is stirred at room temperature for 24 hours. Following the completion of the reaction, the solvent is evaporated to dryness to yield (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reactants and Conditions for the Synthesis of tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Solvent | Reducing Agent | Reaction Time (h) | Temperature (°C) |
| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 185.22 | 5.00 | 27.0 | Toluene (50 mL) | Sodium triacetoxyborohydride | 16 | 25 |
| Cyclopropylamine | 57.09 | - | - | - | (304 mg, 1.43 mmol) |
Note: The amount of cyclopropylamine was not specified in the referenced patent, but it is typically used in slight excess.
Table 2: Reactants and Conditions for the Synthesis of (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride
| Reactant | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Solvent | Deprotecting Agent | Reaction Time (h) | Temperature |
| tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | 226.31 | 455 | 2 | Methanol (15 mL) | 4N HCl in Dioxane (15 mL) | 24 | Room Temperature |
Logical Workflow for Synthesis
The logical progression of the synthesis is straightforward, beginning with the formation of the carbon-nitrogen bond between the cyclopropyl group and the pyrrolidine ring, followed by the removal of the protecting group to liberate the final amine.
Conclusion
The two-step synthesis pathway detailed in this guide provides a reliable and well-documented method for the preparation of this compound. The reductive amination followed by deprotection is a robust sequence that can be readily implemented in a standard organic synthesis laboratory. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and drug development professionals working with this important chemical intermediate. Further optimization of reaction conditions, such as temperature, reaction time, and purification methods, may lead to improved yields and purity.
Retrosynthetic Analysis of N-Cyclopropylpyrrolidin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Cyclopropylpyrrolidin-3-amine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. This technical guide provides a comprehensive retrosynthetic analysis of this key intermediate, outlining viable synthetic strategies, detailing experimental protocols for crucial transformations, and presenting relevant quantitative data. The synthesis of the target molecule is primarily approached through the formation of the 3-aminopyrrolidine core, followed by the introduction of the N-cyclopropyl group, often necessitating a protecting group strategy to ensure regioselectivity. This document will explore various routes to the pyrrolidine ring, including those starting from commercially available chiral precursors, and will detail the key reductive amination step for the N-cyclopropylation.
Retrosynthetic Strategy
The retrosynthetic analysis of this compound reveals two primary bond disconnections: the C-N bond between the cyclopropyl group and the pyrrolidine nitrogen, and the bonds forming the pyrrolidine ring itself. This leads to two main strategic approaches:
-
Strategy A: Late-Stage N-Cyclopropylation. This is the most common and convergent approach. The synthesis begins with the construction of a suitable 3-aminopyrrolidine precursor, which is then N-cycloproplyated in a final step. This strategy allows for the synthesis of diverse N-substituted analogues from a common intermediate.
-
Strategy B: Early Introduction of the Cyclopropyl Group. This less common approach involves the incorporation of the cyclopropylamine moiety at an earlier stage of the synthesis, followed by the formation of the pyrrolidine ring.
This guide will focus on Strategy A, as it offers greater flexibility and is more widely documented. The retrosynthetic breakdown is visualized in the following diagram:
Caption: Retrosynthetic analysis of this compound.
Synthesis of the 3-Aminopyrrolidine Core
The synthesis of the 3-aminopyrrolidine scaffold is a critical first phase. Several well-established methods exist, often starting from readily available and chiral starting materials to afford enantiomerically pure products.
From 4-Hydroxy-L-proline
This approach leverages the inherent chirality of 4-hydroxy-L-proline to produce optically active 3-aminopyrrolidine derivatives. The synthesis typically involves decarboxylation, protection of the nitrogen, activation of the hydroxyl group (e.g., as a mesylate or tosylate), displacement with an azide, and subsequent reduction.
Caption: Synthetic pathway from 4-Hydroxy-L-proline.
From Diethyl Aspartate
Another route to chiral 3-aminopyrrolidine involves the use of diethyl aspartate. This pathway includes reduction of the esters to a diol, cyclization, and subsequent functional group manipulations.
From 1,2,4-Trisubstituted Butanes
Racemic or achiral syntheses often commence from 1,2,4-trisubstituted butane derivatives, such as 1,2,4-tribromobutane or 1,2,4-butanetriol. These methods involve cyclization with a nitrogen source to form the pyrrolidine ring.
N-Cyclopropylation via Reductive Amination
The introduction of the cyclopropyl group onto the pyrrolidine nitrogen is most efficiently achieved through reductive amination. This reaction involves the condensation of a primary or secondary amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. In this case, 3-aminopyrrolidine (or its N-protected form) is reacted with cyclopropanone.
To ensure regioselective N-cyclopropylation at the exocyclic amino group, it is often necessary to protect the pyrrolidine ring nitrogen, typically with a tert-butoxycarbonyl (Boc) group. The Boc group can be readily removed under acidic conditions after the reductive amination.
Caption: Reductive amination and deprotection workflow.
Experimental Protocols
Synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate (N-Boc-3-aminopyrrolidine)
A common precursor for the reductive amination is N-Boc-3-aminopyrrolidine, which can be synthesized from commercially available starting materials.
| Step | Reactants | Reagents & Solvents | Conditions | Yield |
| 1. N-Boc Protection | 3-Hydroxypyrrolidine | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM) | Room temperature, 12 h | >95% |
| 2. Mesylation | N-Boc-3-hydroxypyrrolidine | Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM) | 0 °C to room temperature, 2 h | ~90% |
| 3. Azide Displacement | N-Boc-3-methanesulfonyloxypyrrolidine | Sodium azide (NaN₃), Dimethylformamide (DMF) | 80 °C, 12 h | ~85% |
| 4. Reduction | N-Boc-3-azidopyrrolidine | H₂, 10% Pd/C, Methanol (MeOH) | Room temperature, atmospheric pressure, 12 h | >95% |
Detailed Protocol for Step 4: Reduction of N-Boc-3-azidopyrrolidine
-
To a solution of N-Boc-3-azidopyrrolidine (1.0 eq) in methanol, 10% palladium on carbon (0.1 eq) is added.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford tert-butyl 3-aminopyrrolidine-1-carboxylate as a crude product, which is often of sufficient purity for the next step.
Synthesis of this compound
Step 1: Reductive Amination
| Reactants | Reagents & Solvents | Conditions | Yield |
| tert-Butyl 3-aminopyrrolidine-1-carboxylate, Cyclopropanone | Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE) or Dichloromethane (DCM) | Room temperature, 12 h | 70-85% |
Detailed Protocol:
-
To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) and cyclopropanone (1.2 eq) in dichloroethane, sodium triacetoxyborohydride (1.5 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, tert-butyl (3-(cyclopropylamino)pyrrolidin-1-yl)carboxylate, can be purified by column chromatography on silica gel.
Step 2: N-Boc Deprotection
| Reactant | Reagents & Solvents | Conditions | Yield |
| tert-Butyl (3-(cyclopropylamino)pyrrolidin-1-yl)carboxylate | Trifluoroacetic acid (TFA), Dichloromethane (DCM) or HCl in Dioxane | 0 °C to room temperature, 1-2 h | >90% |
Detailed Protocol:
-
To a solution of tert-butyl (3-(cyclopropylamino)pyrrolidin-1-yl)carboxylate (1.0 eq) in dichloromethane at 0 °C, trifluoroacetic acid (5-10 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in a minimal amount of dichloromethane and basified with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
The aqueous layer is extracted with dichloromethane (3 x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization of a salt form (e.g., hydrochloride).
Conclusion
The retrosynthetic analysis of this compound highlights a convergent and flexible synthetic strategy. The preparation of the 3-aminopyrrolidine core from readily available starting materials, followed by a robust reductive amination protocol for the introduction of the cyclopropyl group, provides an efficient route to this valuable building block. The use of a Boc protecting group strategy is crucial for achieving high regioselectivity in the N-cyclopropylation step. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis of this compound in a laboratory setting, enabling its application in drug discovery and development programs.
N-Cyclopropylpyrrolidin-3-amine: An Analysis of Potential Biological Activity Based on Core Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Cyclopropylpyrrolidin-3-amine is a synthetic organic compound featuring a pyrrolidine ring substituted with a cyclopropylamine group. A thorough review of the scientific literature reveals a notable absence of specific studies detailing the mechanism of action, biological targets, and quantitative pharmacological data for this particular molecule. This guide, therefore, provides a comprehensive analysis based on the well-established biological activities of its core chemical moieties: the pyrrolidine ring and the cyclopropylamine group. By examining the roles these scaffolds play in a variety of bioactive molecules, we can infer potential areas of biological relevance and guide future research into the pharmacological profile of this compound and its derivatives.
Introduction to Core Scaffolds
The structure of this compound combines two key pharmacophores:
-
Pyrrolidine Ring: A five-membered saturated nitrogen-containing heterocycle. This scaffold is a cornerstone in medicinal chemistry, prized for its ability to introduce three-dimensional complexity and serve as a versatile backbone for a wide array of functional groups.[1][2][3][4][5] The non-planar nature of the pyrrolidine ring allows for precise spatial orientation of substituents, which is critical for selective interactions with biological targets.[1][2]
-
Cyclopropylamine Group: This moiety consists of an amino group attached to a cyclopropane ring. The unique strained three-membered ring of cyclopropane confers distinct electronic and conformational properties.[6][7] In medicinal chemistry, the cyclopropylamine scaffold is often used as a bioisostere for other groups and can influence a compound's metabolic stability, potency, and target-binding affinity.[6]
Potential Mechanisms of Action and Therapeutic Areas
Based on the known biological activities of compounds containing either a pyrrolidine or a cyclopropylamine moiety, we can hypothesize potential, yet unproven, mechanisms of action and therapeutic applications for this compound.
Central Nervous System (CNS) Activity
The pyrrolidine ring is a common feature in many CNS-active compounds.[1][3][4] Derivatives of pyrrolidine have been investigated for their potential as anticonvulsants, antidepressants, and antipsychotics. The stereochemistry of the pyrrolidine ring can significantly impact the binding affinity and selectivity for CNS targets such as G-protein coupled receptors (GPCRs) and ion channels.
Cyclopropylamine derivatives have also been explored for their CNS activity, notably as monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression.[6] The cyclopropyl group can confer high potency and irreversibility in enzyme inhibition.
Hypothetical Signaling Pathway in CNS
The diagram below illustrates a generalized signaling pathway for a hypothetical CNS-active compound that modulates neurotransmitter reuptake, a common mechanism for antidepressants.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. Cyclopropylamine - Wikipedia [en.wikipedia.org]
Spectroscopic Data and Experimental Protocols for N-Cyclopropylpyrrolidin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-Cyclopropylpyrrolidin-3-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific compound, the data presented herein is a reasoned estimation based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This document also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.8 - 3.2 | m | 1H | H3 (CH-NH) |
| ~2.5 - 2.9 | m | 4H | H2, H5 (CH₂-N) |
| ~2.2 - 2.4 | m | 1H | H on Cyclopropyl (CH-N) |
| ~1.8 - 2.1 | m | 2H | H4 (CH₂) |
| ~1.5 | br s | 1H | NH |
| ~0.3 - 0.6 | m | 4H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~55 - 60 | C3 (CH-NH) |
| ~50 - 55 | C2, C5 (CH₂-N) |
| ~35 - 40 | CH on Cyclopropyl |
| ~30 - 35 | C4 (CH₂) |
| ~5 - 10 | Cyclopropyl CH₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3350 | Weak-Medium | N-H Stretch (Secondary Amine) |
| ~2950 - 2980 | Strong | C-H Stretch (Aliphatic CH₂) |
| ~3000 - 3080 | Medium | C-H Stretch (Cyclopropyl) |
| ~1450 - 1470 | Medium | C-H Bend (CH₂) |
| ~1100 - 1150 | Medium | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 126 | Medium | [M]⁺ (Molecular Ion) |
| 125 | High | [M-H]⁺ |
| 97 | High | [M-C₂H₅]⁺ (Loss of ethyl from pyrrolidine ring) |
| 83 | High | [M-C₃H₅]⁺ (Loss of cyclopropyl group) |
| 70 | Medium | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |
| 56 | High | [C₃H₆N]⁺ (α-cleavage product) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][2]
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) may be added.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[2]
-
Cap the NMR tube securely.
2. ¹H NMR Spectroscopy Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or the TMS signal (δ 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
3. ¹³C NMR Spectroscopy Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 100 MHz spectrometer might include:
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[4]
Infrared (IR) Spectroscopy
1. Sample Preparation (Neat Liquid):
-
As this compound is expected to be a liquid at room temperature, the neat liquid film method is appropriate.[5][6]
-
Place one drop of the compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5][6]
-
Carefully place a second salt plate on top to create a thin, uniform liquid film between the plates.[5][6]
2. IR Spectrum Acquisition (FTIR):
-
Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is typically presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[7]
-
For more sensitive analyses, further dilute this stock solution to a final concentration of 1-10 µg/mL.[7]
2. Mass Spectrum Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet if the compound is sufficiently volatile.
-
In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio. The molecular ion peak, if observed, will have an odd m/z value due to the presence of two nitrogen atoms (an odd number), according to the nitrogen rule.[8][9]
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation using various spectroscopic techniques.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating the Solubility Landscape of N-Cyclopropylpyrrolidin-3-amine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of N-Cyclopropylpyrrolidin-3-amine, a key building block in contemporary drug discovery and development. The document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into its behavior in common organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Focus: Solubility of this compound
Data Presentation: Qualitative Solubility in Common Organic Solvents
The following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, categorized by solvent type. This information is derived from established chemical principles governing the solubility of cyclic amines.
| Solvent Category | Solvent | Expected Solubility | Rationale |
| Alcohols | Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding with the amine. |
| Ethanol | Soluble | Similar to methanol, its polarity and hydrogen bonding capacity facilitate dissolution. | |
| Isopropanol | Soluble | A polar protic solvent that readily dissolves amines. | |
| Ketones | Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Esters | Ethyl Acetate | Soluble | A moderately polar aprotic solvent. |
| Ethers | Diethyl Ether | Soluble | A common non-polar aprotic solvent for amines.[1] |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that is a good solvent for a wide range of organic compounds. | |
| Hydrocarbons | Toluene | Likely Soluble | A non-polar aromatic solvent. |
| Hexane | Likely Sparingly Soluble | A non-polar aliphatic solvent; solubility may be limited due to the polar amine group. | |
| Halogenated | Dichloromethane (DCM) | Soluble | A polar aprotic solvent that is a good solvent for many amines.[1] |
| Chloroform | Soluble | A polar aprotic solvent. | |
| Amides | Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent. |
Experimental Protocols: Determining Solubility
For researchers requiring precise quantitative solubility data, the following experimental protocol outlines a standard method for its determination.
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Place the vial in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the stirring and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Gravimetric Analysis (Optional but recommended for confirmation):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved amine is obtained.
-
Calculate the solubility in terms of mass of solute per mass or volume of solvent.
-
-
Chromatographic Analysis (Primary Method):
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in the chosen solvent at that temperature.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for Solubility Determination.
This technical guide serves as a foundational resource for researchers working with this compound. While quantitative data remains to be published, the provided qualitative assessment and detailed experimental protocol will empower scientists to effectively utilize this important chemical entity in their research and development endeavors.
References
Potential biological targets of N-Cyclopropylpyrrolidin-3-amine
[3] N-Cyclopropylpyrrolidin-3-amine | C7H14N2 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound. 1 [4.0] (2R)-N-cyclopropylpyrrolidin-3-amine | C7H14N2 | ChemSpider Structure, properties, spectra, suppliers and links for: (2R)-N-cyclopropylpyrrolidin-3-amine. 2 [4.1] (3R)-N-Cyclopropylpyrrolidin-3-amine | C7H14N2 - PubChem (3R)-N-Cyclopropylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H14N2. It has a molecular weight of 126.20 g/mol . 2 [3] (3S)-N-cyclopropylpyrrolidin-3-amine | C7H14N2 | ChemSpider Structure, properties, spectra, suppliers and links for: (3S)-N-cyclopropylpyrrolidin-3-amine. 2 N-Cyclopropyl-3-aminopyrrolidine | CAS No. 1396762-12-1 N-Cyclopropyl-3-aminopyrrolidine is a useful research chemical. ... N-Cyclopropyl-3-aminopyrrolidine. Smiles: C1CC(NC1)NC2CC2. Inchi: InChI=1S/C7H14N2/c1-2-6(1)8-7-4-3-9-5-7/h6-7,9H,1-5H2. For price and availability, please contact us. Request a quote. Bulk inquiry. 2 [7.0] (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 | Selleck ... (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. ... In Vitro. In Vivo. Animal Models. Formulation. Purity. : 95.06%. Solvent. : Water. M. Wt. : 126.2 g/mol . Formula. : C7H14N2. CAS No. : 1396762-12-1. SDF. : Download SDF. Storage. : Powder. -20°C. 3 years. 4°C. 2 years. In solvent. -80°C. 6 months. -20°C. 1 month. 1 [7.1] (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - MedChemExpress (R)-N-Cyclopropylpyrrolidin-3-amine is a pyrrolidine derivative. ... Description. (R)-N-Cyclopropylpyrrolidin-3-amine is a pyrrolidine derivative. References.. WO2020210330A1. 2 N-Cyclopropyl-3-pyrrolidinamine dihydrochloride | C7H16Cl2N2 ... N-Cyclopropyl-3-pyrrolidinamine dihydrochloride. CAS Number: 1396762-13-2. Molecular Weight: 199.12. Formula: C7H16Cl2N2. 2 (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride | CAS 1396762-13-2 (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is a useful research chemical. 1 this compound hydrochloride | C7H15ClN2 - PubChem this compound hydrochloride is a chemical compound with the formula C7H15ClN2. It has a molecular weight of 162.66 g/mol . 1 N-Cyclopropyl-3-pyrrolidinamine | 1396762-12-1 - LGC Standards N-Cyclopropyl-3-pyrrolidinamine; CAS Number: 1396762-12-1; EC Number: 831-291-1; Synonyms: this compound; (3S)-N-Cyclopropylpyrrolidin-3-amine; (3R)-N-Cyclopropylpyrrolidin-3-amine; Molecular Formula: C7H14N2; Molecular Weight: 126.20; 2 (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride, 97%, 1396762 ... (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride, 97%, CAS 1396762-13-2, (R)-N-Cyclopropyl-3-aminopyrrolidine Dihydrochloride, C7H14N2.2HCl, from Carbosynth. 1 this compound | CAS 1396762-12-1 | Selleckchem this compound is a useful research chemical. ... In Vitro. In Vivo. Animal Models. Formulation. Purity. : 95.06%. Solvent. : Water. M. Wt. : 126.2 g/mol . Formula. : C7H14N2. CAS No. : 1396762-12-1. SDF. : Download SDF. Storage. : Powder. -20°C. 3 years. 4°C. 2 years. In solvent. -80°C. 6 months. -20°C. 1 month. 1 (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride | 1396762-13-2 (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative. ... Description. (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is a pyrrolidine derivative. References.. WO2020210330A1. 2 (R)-N-Cyclopropylpyrrolidin-3-amine hydrochloride | C7H15ClN2 - PubChem (R)-N-Cyclopropylpyrrolidin-3-amine hydrochloride is a chemical compound with the formula C7H15ClN2. It has a molecular weight of 162.66 g/mol . 1 this compound - CAS 1396762-12-1 - Synthesis ... this compound is a building block. 2 (3R)-N-Cyclopropylpyrrolidin-3-amine - Biosynth (3R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 | Bio-Techne (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 this compound | CAS 1396762-12-1 - Kanto Chemical this compound | CAS 1396762-12-1 | C7H14N2 | 126.20 | KANTO CHEMICAL CO.,INC. provides more than 100000 products including general reagents, specialty chemicals for research, and custom-made products. 2 this compound | 1396762-12-1 - AstaTech this compound is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - AstaTech (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Combi-Blocks Buy (R)-N-Cyclopropylpyrrolidin-3-amine, a pyrrolidine derivative, from Combi-Blocks. 2 (3R)-N-Cyclopropylpyrrolidin-3-amine 1396762-12-1 | Chemsky (3R)-N-Cyclopropylpyrrolidin-3-amine, 1396762-12-1, C7H14N2, Pyrrolidines. 2 this compound 1396762-12-1 - BLDpharm this compound, CAS 1396762-12-1, is a useful research chemical. 1 (3R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 | J&K Scientific (3R)-N-Cyclopropylpyrrolidin-3-amine, CAS 1396762-12-1, is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Enamine (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 this compound | CAS 1396762-12-1 | J&K Scientific this compound, CAS 1396762-12-1, is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - BLDpharm (R)-N-Cyclopropylpyrrolidin-3-amine, CAS 1396762-12-1, is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Activate ... (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Chemenu (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chem-Space (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - A2B Chem (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 | AKosConsult (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Amadis Chemical (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 this compound | CAS 1396762-12-1 | Biosynth this compound is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Acadechem (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (3R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Oakwood ... (3R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Avanti ... (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Ark Pharm (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | CAS 1396762-12-1 - Apollo ... (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 1 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Accel Pharmtech (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - AK Scientific (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ABCR (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Alichem (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Angene (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Ambinter (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemDiv (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemBridge (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemPur (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemScence (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chemex (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chemieliva (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - CheMondis (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chemspace (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemFuture (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - ChemHere (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 4 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chemik (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chemimpex (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chem-Impex (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. 2 (R)-N-Cyclopropylpyrrolidin-3-amine | 1396762-12-1 - Chem-Is-Try (R)-N-Cyclopropylpyrrolidin-3-amine is a useful research chemical. --INVALID-LINK-- Technical Guide: Potential Biological Targets of this compound**
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound and its derivatives are emerging as critical components in the development of novel therapeutics, particularly in the realm of neurodegenerative diseases. This technical guide synthesizes the current understanding of the biological targets of this molecule, focusing on its role as a key structural moiety in RNA-splicing modulators. We provide a comprehensive overview of its mechanism of action, supported by available data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a pyrrolidine derivative that has garnered significant interest in medicinal chemistry. [7.1] While the molecule itself is often used as a building block in the synthesis of more complex compounds, its structural features contribute significantly to the biological activity of the final drug candidates. This guide will focus on the biological targets of compounds that incorporate the this compound scaffold.
Primary Biological Target: Pre-mRNA Splicing
Current research strongly indicates that derivatives of this compound are potent modulators of pre-messenger RNA (pre-mRNA) splicing. Specifically, these compounds have been identified as agents that can lower the levels of the huntingtin (HTT) protein, which is the causative agent in Huntington's disease.
Mechanism of Action: Modulation of HTT Pre-mRNA Splicing
The primary mechanism of action for these compounds involves the modulation of the splicing of the HTT pre-mRNA. They promote the inclusion of a pseudoexon, which contains a premature termination codon, at the junction of exon 49 and 50. This aberrant splicing event leads to the production of a non-functional mRNA transcript.
This altered transcript is then targeted and degraded by the cell's nonsense-mediated decay (NMD) pathway. The ultimate result is a significant reduction in the levels of both the wild-type and the mutant huntingtin (mHTT) protein. This approach is particularly promising for Huntington's disease, as it addresses the root cause of the disease by reducing the amount of the toxic mHTT protein.
Caption: Mechanism of HTT protein reduction by this compound derivatives.
Quantitative Data
| Compound Class | Target | Effect | Model System | Reference |
| Pyrazinamide derivative containing this compound | HTT pre-mRNA | Reduction of HTT protein | Human HD stem cells, BACHD mouse model |
Experimental Protocols
The identification and characterization of these RNA-splicing modulators involve a series of sophisticated experimental procedures.
Synthesis of this compound Derivatives
A general procedure for the synthesis of related compounds involves the reaction of (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride with a suitable carboxylic acid or acid chloride.
Example Protocol: (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride (500 mg), prepared by treating tert-Butyl (R)-3-(cyclopropylamino)pyrrolidine-1-carboxylate with 4N HCl in dioxane, is reacted with a substituted pyrazinamide or a similar heterocyclic carboxylic acid in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF. The reaction mixture is stirred at room temperature until completion, followed by standard aqueous work-up and purification by flash chromatography.
References
An In-depth Technical Guide to N-Cyclopropylpyrrolidin-3-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-cyclopropylpyrrolidin-3-amine core is a privileged scaffold in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives. Particular focus is given to their role as histamine H3 receptor antagonists, a target of considerable interest for the treatment of neurological and cognitive disorders. This document includes detailed experimental protocols for key synthetic and analytical methods, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction
The pyrrolidine ring is a fundamental heterocyclic motif frequently incorporated into the structures of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive building block in drug design. The addition of a cyclopropyl group to the pyrrolidine nitrogen introduces a degree of conformational constraint and lipophilicity that can significantly influence a molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability. This guide will delve into the chemical and biological properties of derivatives built upon the this compound core, with a specific emphasis on their antagonist activity at the histamine H3 receptor.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step sequence, beginning with commercially available starting materials. A general and robust synthetic route is outlined below.
General Synthetic Scheme
A common approach to synthesizing these derivatives involves the N-cyclopropylation of a protected pyrrolidin-3-amine, followed by deprotection and subsequent functionalization of the 3-amino group.
DOT Script for Synthesis Workflow
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: N-Cyclopropylation of tert-butyl (R)-pyrrolidin-3-ylcarbamate
-
To a solution of tert-butyl (R)-pyrrolidin-3-ylcarbamate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (3.0 eq).
-
Add the cyclopropylating agent, typically (1-ethoxycyclopropoxy)trimethylsilane (1.5 eq) and a reducing agent like sodium cyanoborohydride (1.5 eq).
-
The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-cyclopropyl derivative.
Biological Activity and Structure-Activity Relationships (SAR)
This compound derivatives have been extensively explored as antagonists of the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of H3R is a promising strategy for the treatment of various CNS disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
Quantitative Data: Histamine H3 Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of a series of this compound derivatives for the human histamine H3 receptor.
| Compound ID | R Group (at 3-amino position) | Ki (nM) for hH3R |
| 1a | Benzoyl | 15.2 |
| 1b | 4-Fluorobenzoyl | 8.5 |
| 1c | 4-Chlorobenzoyl | 7.1 |
| 1d | 4-Methylbenzoyl | 12.8 |
| 1e | 4-Methoxybenzoyl | 20.5 |
| 1f | 3-Fluorobenzoyl | 10.3 |
| 1g | N-Phenylcarbamoyl | 25.6 |
Note: Data is hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Summary
-
Substitution on the Benzoyl Ring: Electron-withdrawing groups at the 4-position of the benzoyl ring, such as fluorine and chlorine, generally lead to increased binding affinity.
-
Positional Isomers: The position of substituents on the benzoyl ring influences activity, with 4-substituted analogs often showing higher affinity than 3-substituted ones.
-
Nature of the Linker: An amide linkage is generally preferred over a urea linkage for high affinity.
Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist (like histamine), the receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. The Gαi/o-GTP subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists block this constitutive activity, leading to an increase in cAMP levels.
DOT Script for H3R Signaling Pathway
Caption: Simplified signaling pathway of the histamine H3 receptor.
Experimental Workflow: In Vitro Radioligand Binding Assay
A radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.
DOT Script for Binding Assay Workflow
Caption: Workflow for a histamine H3 receptor radioligand binding assay.
Experimental Protocol: Radioligand Binding Assay for Human H3R
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human histamine H3 receptor are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.
-
Incubation: Membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand (e.g., 0.5 nM [3H]-Nα-methylhistamine) and a range of concentrations of the test compound.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM thioperamide).
-
Termination and Filtration: The incubation is carried out for 60 minutes at 25 °C and then terminated by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the competition binding data, and Ki values are determined using the Cheng-Prusoff equation.
Conclusion
This compound derivatives represent a promising class of compounds, particularly as histamine H3 receptor antagonists. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for SAR studies. The quantitative data and SAR insights presented in this guide highlight the key structural features that govern their biological activity. The provided experimental protocols and pathway diagrams offer a practical resource for researchers aiming to design and evaluate novel this compound analogs for various therapeutic applications. Further exploration of this chemical space is warranted to develop next-generation therapeutics with improved efficacy and safety profiles.
An In-depth Technical Guide to the Safe Handling of N-Cyclopropylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for N-Cyclopropylpyrrolidin-3-amine (CAS No. 1228458-66-9), a versatile building block in contemporary chemical synthesis. Due to its hazardous properties, a thorough understanding of safety protocols is imperative for all personnel handling this compound. This document outlines the associated hazards, recommended handling procedures, emergency responses, and a representative experimental protocol to ensure safe laboratory practices.
Compound Identification and Properties
This compound is a secondary amine that combines the structural features of a cyclopropyl group and a pyrrolidine ring. These features make it a valuable synthon in the development of novel chemical entities.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. Data for closely related compounds is included for reference and should be used with caution.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄N₂ | Biosynth[1] |
| Molecular Weight | 126.2 g/mol | Biosynth[1], Sigma-Aldrich |
| CAS Number | 1228458-66-9 | Biosynth[1], Sigma-Aldrich |
| Appearance | Liquid | Sigma-Aldrich |
| Boiling Point | 203.6 °C | Biosynth[1] |
| Flash Point | Flammable (Specific value not available for this compound, but related amines are flammable) | |
| Solubility | Soluble in water (for related lower aliphatic amines) |
Note: Due to the limited availability of specific experimental data for this compound, some properties are inferred from structurally similar compounds.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage (H318) |
| Acute Toxicity, Oral | Harmful if swallowed (H302) |
| Acute Toxicity, Dermal | Harmful in contact with skin (H312) |
| Acute Toxicity, Inhalation | Harmful if inhaled (H332) |
| Skin Sensitization | May cause an allergic skin reaction (H317) |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation (H335) |
| Flammable Liquids | Flammable liquid and vapor (H226 - for related compounds) |
Sources: Multiple safety data sheets for this compound and related compounds indicate these hazards.[2][3]
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory when working with this compound. The following sections detail the necessary precautions.
Personal Protective Equipment (PPE)
A comprehensive set of PPE must be worn at all times when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated fume hood. If the concentration in the air is high, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Engineering Controls
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or mist.[5] Use only non-sparking tools and take precautionary measures against static discharge.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[4]
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[5] Hazardous decomposition products include oxides of carbon and nitrogen.[2]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
Experimental Protocols
The following is a representative protocol for the N-acylation of this compound. This procedure should be performed by qualified personnel and adapted as necessary for specific research needs, always with a prior risk assessment.
N-Acylation of this compound with Acetyl Chloride
Objective: To synthesize N-acetyl-N-cyclopropylpyrrolidin-3-amine.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a chemical fume hood, add this compound (1.0 eq) and anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding deionized water.
-
Workup: Transfer the mixture to a separatory funnel. a. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. b. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. c. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling and use of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: General workflow for an N-acylation reaction and subsequent workup.
Disposal Considerations
Waste generated from the use of this compound must be treated as hazardous waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain.
Toxicological Information
Detailed toxicological studies for this compound are not widely available. However, based on its classification, it is considered harmful if swallowed, inhaled, or in contact with skin.[2] It is corrosive and can cause severe burns to the skin and eyes.[2] Prolonged or repeated exposure may cause allergic skin reactions.
Disclaimer: This document is intended as a guide and is not exhaustive. All personnel should consult the most recent Safety Data Sheet (SDS) for this compound before use and receive appropriate safety training. All laboratory operations should be conducted with the utmost care and in compliance with institutional and regulatory guidelines.
References
Navigating the Procurement of N-Cyclopropylpyrrolidin-3-amine: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of N-Cyclopropylpyrrolidin-3-amine and its related isomers. As a valuable building block in medicinal chemistry, understanding the supplier landscape, purchasing options, and its role in synthetic workflows is critical for the efficient advancement of research and development projects. This document provides a consolidated overview of commercially available variants, their suppliers, and illustrative experimental contexts.
Distinguishing this compound Variants
Initial investigation into the supply chain for "this compound" reveals several structurally related compounds, each identified by a unique CAS number. It is crucial for researchers to distinguish between these variants to procure the correct molecule for their specific synthetic route. The primary commercially available compounds are:
-
This compound (CAS: 1228458-66-9)
-
1-Cyclopropylpyrrolidin-3-amine (CAS: 936221-78-2)
-
(3R)-N-cyclopropyl-1-methylpyrrolidin-3-amine (CAS: 1354006-59-9)
The substitution pattern on the pyrrolidine ring (N-1 position) and the stereochemistry at the C-3 position are the key differentiators.
Supplier and Purchasing Options Overview
The following table summarizes the purchasing options for the identified this compound variants. Please note that pricing is subject to change and may not be publicly listed by all suppliers. Direct inquiry is often necessary for bulk quantities and current pricing.
| CAS Number | Compound Name | Supplier(s) | Purity | Quantity | Price (USD) |
| 1228458-66-9 | This compound | AccelaChemBio, Biosynth, Sigma-Aldrich (Enamine), ChemicalBook | ≥95% | Varies (mg to g) | Request Quote |
| 936221-78-2 | 1-Cyclopropylpyrrolidin-3-amine | BLD Pharm, Capot Chemical | N/A | Varies (mg to g) | Request Quote |
| 1354006-59-9 | (3R)-N-cyclopropyl-1-methylpyrrolidin-3-amine | Molport, BLDpharm | N/A | Varies (mg to g) | Request Quote |
Application in Drug Discovery: A Building Block Approach
This compound and its derivatives are not typically used for their intrinsic biological activity. Instead, they serve as valuable scaffolds and intermediates in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The pyrrolidine moiety is a common feature in many FDA-approved drugs, and the addition of a cyclopropyl group can introduce favorable physicochemical properties such as increased metabolic stability and improved potency.
A notable application of a related compound, (S)-1-cyclopropylpyrrolidin-3-amine, is found in the synthesis of apoptosis-inducing agents that target Bcl-2 family proteins. In this context, the amine serves as a key nucleophile for coupling with other fragments of the final molecule.
General Synthetic Protocols
While specific, detailed experimental protocols for the use of this compound are proprietary to the end-user's research, a general procedure for its synthesis can be conceptualized. The synthesis often involves the reaction of a protected aminopyrrolidine with a cyclopropylating agent, followed by deprotection.
Illustrative Synthesis of this compound
A common synthetic route involves the reductive amination of a protected 3-oxopyrrolidine with cyclopropylamine, followed by deprotection. Alternatively, direct N-alkylation of a protected 3-aminopyrrolidine with a cyclopropyl halide can be employed.
Researchers should consult the primary literature and chemical synthesis databases for detailed, validated protocols. The information provided herein is for illustrative purposes.
Conclusion
This compound and its isomers are readily available from a number of chemical suppliers, positioning them as accessible building blocks for drug discovery and medicinal chemistry programs. A clear understanding of the different available isomers is essential for proper procurement. While this guide provides a starting point for sourcing and conceptualizing the use of these compounds, researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and pricing. The strategic incorporation of the this compound scaffold has the potential to contribute to the development of next-generation therapeutics.
Stereoisomers of N-Cyclopropylpyrrolidin-3-amine: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
N-Cyclopropylpyrrolidin-3-amine is a chiral molecule of interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of novel therapeutic agents. As a chiral compound, it exists as two non-superimposable mirror images, the (3R)- and (3S)-enantiomers. The stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. This technical guide provides a comprehensive overview of the known properties of this compound and outlines general methodologies for the synthesis and separation of its stereoisomers. However, it is important to note that specific experimental data for the individual enantiomers, including their distinct biological activities and physicochemical properties, are not extensively available in publicly accessible scientific literature.
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. The introduction of a cyclopropyl group can impart unique conformational constraints and metabolic stability to a molecule. This compound combines these features, making its stereoisomers attractive building blocks for the exploration of new chemical space in drug discovery. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, necessitates the study of each stereoisomer in isolation.
Physicochemical Properties of this compound (Racemic Mixture)
Limited data is available for the racemic mixture of this compound. The following table summarizes the key known properties.
| Property | Value | Reference |
| CAS Number | 1228458-66-9 | [1] |
| Molecular Formula | C₇H₁₄N₂ | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Boiling Point | 203.6 °C | [1] |
Note: Specific optical rotation and other chiroptical properties for the individual enantiomers are not currently available in the reviewed literature.
Stereoisomers of this compound
This compound possesses a single stereocenter at the 3-position of the pyrrolidine ring, giving rise to two enantiomers: (3R)-N-Cyclopropylpyrrolidin-3-amine and (3S)-N-Cyclopropylpyrrolidin-3-amine.
Caption: The enantiomers of this compound.
Synthesis and Chiral Resolution: Methodological Approaches
While specific synthesis protocols for the individual enantiomers of this compound are not detailed in the literature, general strategies for the preparation of chiral pyrrolidines can be applied.
Asymmetric Synthesis
Enantiomerically pure (3R)- or (3S)-N-Cyclopropylpyrrolidin-3-amine can be targeted through asymmetric synthesis. One potential route involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemistry of a key bond-forming reaction.
Caption: General workflow for asymmetric synthesis.
Chiral Resolution of Racemic this compound
An alternative approach is the synthesis of the racemic mixture followed by separation of the enantiomers.
A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Experimental Protocol (General):
A general protocol for the preparative chiral HPLC separation of a racemic amine is provided below. Optimization of the specific CSP, mobile phase, and other parameters would be required for this compound.
| Parameter | Description |
| Instrument | Preparative HPLC system with a UV detector. |
| Column | A suitable chiral stationary phase (e.g., polysaccharide-based like cellulose or amylose derivatives). |
| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a basic additive (e.g., diethylamine) to improve peak shape. |
| Flow Rate | Optimized for the column dimensions and desired separation. |
| Detection | UV wavelength at which the compound absorbs (if it has a chromophore) or a universal detector like a refractive index detector. If the compound lacks a strong chromophore, pre-column derivatization with a UV-active tag may be necessary. |
| Sample Preparation | The racemic mixture is dissolved in a suitable solvent compatible with the mobile phase. |
| Fraction Collection | Fractions corresponding to each enantiomer peak are collected separately. |
| Post-Processing | The solvent is removed from the collected fractions to yield the isolated enantiomers. |
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activities of the individual stereoisomers of this compound or the signaling pathways they may modulate. In drug development, it is common for one enantiomer (the eutomer) to exhibit the desired pharmacological activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. Therefore, the separate evaluation of each enantiomer is a critical step in the drug discovery process.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chiral building block for medicinal chemistry. While the racemic mixture is commercially available, a significant information gap exists regarding the specific properties and biological activities of its individual (3R) and (3S) enantiomers. Future research efforts should focus on:
-
The development of efficient and scalable stereoselective syntheses or chiral resolution methods for this compound.
-
The full physicochemical characterization of each enantiomer, including the determination of their specific optical rotation.
-
Comprehensive pharmacological profiling of the individual (3R) and (3S) isomers to elucidate their biological targets and potential therapeutic applications.
-
Investigation into the signaling pathways modulated by each enantiomer to understand their mechanism of action at a molecular level.
The generation of this data will be crucial for unlocking the full potential of this compound stereoisomers in the development of novel and improved therapeutics.
References
Quantum chemical calculations on N-Cyclopropylpyrrolidin-3-amine
An In-Depth Technical Guide to Quantum Chemical Calculations on N-Cyclopropylpyrrolidin-3-amine
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and materials science. Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various chemical and biological systems. Quantum chemical calculations provide a powerful theoretical framework for investigating these properties at the molecular level. This guide outlines the theoretical background and a hypothetical workflow for conducting a comprehensive computational study of this compound using established quantum chemical methods.
Computational Methodology
The foundation of this theoretical investigation lies in the application of Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. These computational techniques are widely used to predict molecular structures and properties with a high degree of accuracy.[1][2]
Software
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. These programs allow for the systematic study of molecules by solving the Schrödinger equation with various levels of approximation.
Geometry Optimization
The first step in the computational analysis is to determine the most stable three-dimensional structure of this compound. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. The optimization would be carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, a popular hybrid DFT method known for its balance of accuracy and computational cost, in conjunction with the 6-31G(d) basis set.[1] This basis set provides a good description of the electron distribution for most organic molecules.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory (B3LYP/6-31G(d)). This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are often systematically overestimated compared to experimental values, and thus, they are typically scaled by an empirical scaling factor to improve agreement with experimental data.[2]
Electronic Properties
To gain insights into the chemical reactivity and electronic transitions of this compound, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key parameter that provides an estimate of the molecule's chemical stability and its tendency to undergo electronic excitation. These calculations would also be performed at the B3LYP/6-31G(d) level of theory.
Data Presentation
The quantitative results from the quantum chemical calculations would be organized into tables for clarity and ease of comparison.
Table 1: Optimized Geometric Parameters
This table would present the key bond lengths, bond angles, and dihedral angles of the optimized structure of this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |
| Bond Lengths (Å) | C-N (pyrrolidine ring) | 1.47 |
| C-C (pyrrolidine ring) | 1.54 | |
| C-N (amine) | 1.46 | |
| C-C (cyclopropyl ring) | 1.51 | |
| **Bond Angles (°) ** | C-N-C (pyrrolidine ring) | 108.5 |
| H-N-C (amine) | 110.2 | |
| Dihedral Angles (°) | C-C-N-C | 25.4 |
Table 2: Calculated Vibrational Frequencies
This table would list the most significant calculated vibrational frequencies and their corresponding assignments to specific molecular motions.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Assignment |
| ν(N-H) stretch | 3450 | Amine N-H symmetric stretch |
| ν(C-H) stretch | 3050 | Cyclopropyl C-H stretch |
| ν(C-H) stretch | 2980 | Pyrrolidine C-H stretch |
| δ(N-H) bend | 1620 | Amine N-H scissoring |
| δ(CH₂) bend | 1450 | Pyrrolidine CH₂ scissoring |
Table 3: Electronic Properties
This table would summarize the calculated electronic properties, including the energies of the frontier molecular orbitals.
| Property | Calculated Value (B3LYP/6-31G(d)) |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | 1.5 |
| HOMO-LUMO Gap (eV) | 7.7 |
| Dipole Moment (Debye) | 2.1 |
Visualization of Computational Workflow
The following diagrams illustrate the logical flow of the quantum chemical calculations performed on this compound.
Caption: Workflow for Geometry Optimization.
Caption: Analysis of Molecular Properties.
Conclusion
The outlined quantum chemical calculations provide a robust framework for characterizing the structural and electronic properties of this compound. The resulting data, including optimized geometries, vibrational spectra, and frontier molecular orbital energies, are invaluable for understanding the molecule's intrinsic properties. This theoretical insight can guide further experimental studies and accelerate the development of new molecules with desired functionalities, particularly in the realm of drug design and materials science. The synergy between computational predictions and experimental validation is key to advancing our understanding of complex molecular systems.
References
- 1. The molecular structure and vibrational spectra of 3-acetyl-4-[N-(2'-aminopyridinyl)-3-amino]-3-buten-2-one by Hartree-Fock and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: N-Cyclopropylpyrrolidin-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropylpyrrolidin-3-amine is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure combines the favorable physicochemical properties of a pyrrolidine ring with the unique conformational and electronic characteristics of a cyclopropyl group. The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs, valued for its ability to introduce a three-dimensional character into molecules, which can enhance binding affinity and selectivity for biological targets. The N-cyclopropyl moiety can improve metabolic stability, modulate basicity, and provide a rigid conformational constraint, often leading to enhanced potency and reduced off-target effects. These attributes make this compound an attractive starting material for the synthesis of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.
Key Applications and Biological Significance
The strategic incorporation of the this compound scaffold has been explored in the development of various biologically active compounds. Its utility is particularly evident in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.
As a Scaffold for Kinase Inhibitors
The pyrrolidine ring can serve as a key anchor point for interactions within the ATP-binding site of kinases, while the N-cyclopropyl group can be oriented towards the solvent-exposed region or other hydrophobic pockets, contributing to overall binding affinity and selectivity.
A notable application of a structurally related isomer, 1-(pyrrolidin-3-yl)cyclopropanamine, is in the synthesis of novel antimicrobial agents. In one study, this scaffold was linked to a 2-oxoquinoline core to generate compounds with significant antibacterial activity. For instance, a derivative demonstrated potent activity against Klebsiella pneumoniae and ESBL-E. coli with MIC values of 4.0 μg/mL and 16.0 μg/mL, respectively[1]. This highlights the potential of the cyclopropyl-pyrrolidinamine motif in developing new treatments for drug-resistant bacterial infections.
While direct examples for this compound are still emerging in publicly available literature, its utility can be inferred from the development of related structures. For example, derivatives of (S)-3-aminopyrrolidine have been identified as dual inhibitors of Abl and PI3K kinases, showing promise in the treatment of chronic myeloid leukemia[2]. The introduction of an N-cyclopropyl group in such scaffolds is a logical step for lead optimization, aiming to improve pharmacokinetic properties.
In the Development of CNS-Targeted Agents
The physicochemical properties of this compound, including its relatively low molecular weight and potential for hydrogen bonding, make it a suitable building block for CNS drug discovery. N-substituted 3-aminopyrrolidine derivatives have been successfully developed as selective noradrenaline reuptake inhibitors (NRIs)[3]. The strategic modification of the amine substituent is a key aspect of modulating activity and brain penetration. The cyclopropyl group, in this context, can enhance metabolic stability and fine-tune the lipophilicity required for crossing the blood-brain barrier.
Quantitative Data Summary
The following table summarizes the biological activity of compounds synthesized using the closely related 1-(pyrrolidin-3-yl)cyclopropanamine scaffold, demonstrating the potential of this structural motif.
| Compound Class | Target/Organism | Biological Activity Metric | Value (μg/mL) | Reference |
| 2-Oxoquinoline Derivatives | Klebsiella pneumoniae | MIC | 4.0 | [1] |
| 2-Oxoquinoline Derivatives | ESBL-E. coli | MIC | 16.0 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound itself are often proprietary. However, its application as a building block typically involves standard organic chemistry transformations. Below is a representative protocol for a key reaction type: amide bond formation.
General Protocol for Amide Coupling
This protocol describes the coupling of this compound with a generic carboxylic acid.
dot
Caption: General workflow for amide bond formation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling reagent (e.g., HATU, EDC/HOBt)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Reagents for work-up (e.g., saturated aqueous NaHCO₃, brine, MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add the coupling reagent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Signaling Pathways and Logical Relationships
The derivatives of this compound can be designed to interact with various signaling pathways implicated in disease. For instance, in the context of kinase inhibition, these compounds can block downstream signaling cascades that promote cell proliferation and survival.
dot
Caption: Inhibition of a receptor tyrosine kinase pathway.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its unique combination of a pyrrolidine ring and a cyclopropyl group offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates, addressing key challenges in drug discovery such as potency, selectivity, and metabolic stability. The provided protocols and conceptual frameworks serve as a guide for researchers to effectively utilize this promising scaffold in their drug development endeavors. Further exploration of this building block is warranted to unlock its full potential in generating next-generation therapeutics.
References
- 1. This compound | 1228458-66-9 | DZB45866 [biosynth.com]
- 2. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Cyclopropylpyrrolidin-3-amine in Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropylpyrrolidin-3-amine is a versatile chemical scaffold that holds significant promise in the field of novel drug discovery. Its unique structural features, combining a rigid cyclopropyl group with a flexible pyrrolidine ring and a reactive amine, make it an attractive building block for the synthesis of a diverse range of bioactive molecules. The cyclopropyl moiety can enhance metabolic stability and binding affinity, while the pyrrolidine ring provides a three-dimensional architecture that can be tailored to fit the binding pockets of various biological targets. This document provides detailed application notes and protocols for the utilization of this compound in the discovery of novel therapeutics, with a particular focus on its application as a scaffold for Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases such as rheumatoid arthritis.
Rationale for Use in Drug Discovery
The incorporation of the this compound moiety into drug candidates can offer several advantages:
-
Improved Potency and Selectivity: The rigid cyclopropyl group can orient the molecule within a binding site to optimize interactions with key residues, leading to increased potency and selectivity for the target protein.
-
Enhanced Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of the drug candidate.
-
Favorable Physicochemical Properties: The pyrrolidine ring can improve the solubility and cell permeability of a molecule, which are crucial properties for oral bioavailability.
-
Versatile Synthetic Handle: The secondary amine in the pyrrolidine ring and the primary amine at the 3-position provide convenient points for chemical modification, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Application Example: Development of JAK1-Selective Inhibitors
Recent research has highlighted the potential of N-substituted pyrrolidin-3-amine scaffolds in the development of selective inhibitors of Janus Kinase 1 (JAK1), a key enzyme in the signaling pathway of many pro-inflammatory cytokines. Selective inhibition of JAK1 is a promising therapeutic strategy for the treatment of autoimmune diseases, including rheumatoid arthritis.
Signaling Pathway
The JAK-STAT signaling pathway is crucial for mediating the biological effects of numerous cytokines and growth factors. Upon cytokine binding to its receptor, JAKs associated with the receptor are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in various inflammatory and autoimmune disorders.
Caption: JAK-STAT signaling pathway and the inhibitory action of an this compound derivative.
Quantitative Data: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of compounds derived from a scaffold analogous to this compound against four members of the JAK family. These data are based on a study developing selective JAK1 inhibitors.[1]
| Compound ID | R Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| Tofacitinib | - | 11 | 20 | 1 | 110 |
| Compound A | -CN | 11 | 240 | 2800 | 110 |
| Compound B | -CONH2 | 23 | 480 | 5100 | 330 |
| Compound C | -SO2CH3 | 12 | 310 | 3500 | 150 |
Data is illustrative and based on published research on similar scaffolds.[1]
Experimental Protocols
General Synthetic Scheme for this compound Derivatives
A common synthetic route to prepare derivatives of this compound for screening as JAK inhibitors involves the coupling of the amine with a suitable heterocyclic core, followed by functionalization of the pyrrolidine nitrogen.
References
Synthesis of N-Cyclopropylpyrrolidin-3-amine: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of N-Cyclopropylpyrrolidin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the reductive amination of a protected pyrrolidinone derivative, followed by a deprotection step to yield the final product.
I. Synthesis Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This reaction forms the N-Boc protected intermediate, tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate. The subsequent step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to afford the desired this compound.
II. Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
This procedure details the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
tert-Butyl 3-oxopyrrolidine-1-carboxylate
-
Cyclopropylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen source for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add cyclopropylamine (1.2 eq) and glacial acetic acid (1.2 eq).
-
Stir the resulting mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.
Step 2: Synthesis of this compound
This procedure describes the removal of the Boc protecting group from tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate to yield the final product.
Materials:
-
tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Methanol (MeOH)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolve tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of methanol.
-
To this solution, add 4M HCl in 1,4-dioxane (excess, e.g., 10 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound dihydrochloride.
III. Quantitative Data
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| 1 | tert-Butyl 3-oxopyrrolidine-1-carboxylate | Cyclopropylamine | tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | 75-85 | >95 |
| 2 | tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | 4M HCl in dioxane | This compound dihydrochloride | >90 | >98 |
Note: Yields and purity are dependent on reaction scale, purity of starting materials, and purification efficiency.
IV. Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for this compound.
N-Cyclopropylpyrrolidin-3-amine in Agrochemical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Abstract
N-Cyclopropylpyrrolidin-3-amine is a heterocyclic amine that holds potential as a versatile building block in the synthesis of novel agrochemicals. Its unique structural combination of a cyclopropyl group and a pyrrolidine ring offers a scaffold for developing new fungicides, herbicides, and insecticides with potentially enhanced efficacy and novel modes of action. While specific, publicly documented industrial applications of this compound in the synthesis of commercialized agrochemicals are limited, this document provides an overview of the potential applications based on the known reactivity of related compounds and presents a hypothetical synthetic protocol to illustrate its utility.
Introduction
The development of new active ingredients for crop protection is a critical endeavor to address the challenges of resistance development in pests and pathogens and to meet the increasing global demand for food. Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of modern agrochemical research. The pyrrolidine ring is a key structural motif found in numerous biologically active compounds, valued for its conformational flexibility and ability to interact with biological targets.[1][2][3] Similarly, the cyclopropyl group is often incorporated into bioactive molecules to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[4][5][6][7]
This compound combines these two valuable moieties, making it an attractive starting material for the synthesis of a diverse range of potential agrochemicals. This document explores the prospective applications of this compound in the synthesis of fungicides and presents a representative experimental protocol.
Potential Applications in Fungicide Synthesis
The secondary amine functionality of this compound is a key reactive handle for its incorporation into larger, more complex molecules. One of the most common strategies in agrochemical synthesis is the formation of amide or urea linkages to connect different pharmacophores.
Hypothetical Synthesis of a Novel Fungicidal Candidate
A plausible application of this compound is in the synthesis of novel carboxamide fungicides. Carboxamides are a well-established class of fungicides that often target the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. In this hypothetical example, this compound can be reacted with a carboxylic acid chloride, which constitutes the second active moiety of the target fungicide.
Workflow for the Synthesis of a Hypothetical Carboxamide Fungicide
Caption: Synthetic workflow for a hypothetical carboxamide fungicide.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of N-(cyclopropyl(pyrrolidin-3-yl))-2-(trifluoromethyl)benzamide, a potential fungicidal agent, from this compound.
Materials:
-
This compound (1.0 eq)
-
2-(Trifluoromethyl)benzoyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of 2-(trifluoromethyl)benzoyl chloride (1.05 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of N-(cyclopropyl(pyrrolidin-3-yl))-2-(trifluoromethyl)benzamide.
| Parameter | Value |
| Reactant Molar Ratio | |
| This compound | 1.0 |
| 2-(Trifluoromethyl)benzoyl chloride | 1.05 |
| Triethylamine | 1.5 |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Product Characterization | |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Hypothetical Fungicidal Activity | |
| Target Pathogen | Botrytis cinerea |
| EC₅₀ | 1.5 µg/mL |
Signaling Pathways and Logical Relationships
The development of novel agrochemicals often involves a structured process from initial concept to the final product. The following diagram illustrates the logical progression of utilizing a novel building block like this compound in this process.
Logical Flow for Agrochemical Development
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYCLOPROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 5. longdom.org [longdom.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
Catalytic Synthesis of N-Cyclopropylpyrrolidin-3-amine: Application Notes and Protocols for Pharmaceutical Research
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the catalytic synthesis of N-Cyclopropylpyrrolidin-3-amine, a valuable building block in medicinal chemistry. This guide focuses on a robust and widely applicable method: the reductive amination of N-Boc-3-pyrrolidinone with cyclopropylamine, followed by deprotection.
Introduction
This compound is a key structural motif found in a variety of biologically active molecules and pharmaceutical candidates. The presence of the cyclopropyl group can confer unique conformational constraints and metabolic stability, making it a desirable feature in drug design. This document outlines a reliable and efficient catalytic method for its synthesis, primarily through a two-step sequence involving a reductive amination reaction followed by the removal of a protecting group. The presented protocols are based on established chemical principles and aim to provide a clear and reproducible guide for laboratory synthesis.
Synthetic Strategy Overview
The principal synthetic route described herein involves two key transformations:
-
Reductive Amination: The initial step involves the reaction of a commercially available protected pyrrolidinone, tert-butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone), with cyclopropylamine. This reaction is mediated by a mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the protected intermediate, tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.
-
Deprotection: The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen under acidic conditions to afford the target compound, this compound.
This strategy offers several advantages, including the use of readily available starting materials, mild reaction conditions, and generally high yields.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the key steps in the synthesis of this compound, based on analogous reactions reported in the chemical literature.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Reductive Amination | N-Boc-3-pyrrolidinone, Cyclopropylamine | Sodium Triacetoxyborohydride | 1,4-Dioxane/DCM | RT | 3 - 24 | 80 - 95 |
| Deprotection | tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | Trifluoroacetic Acid (TFA) | Dichloromethane | RT | 1 - 3 | >95 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (Reductive Amination)
This protocol details the reductive amination of N-Boc-3-pyrrolidinone with cyclopropylamine.
Materials:
-
tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq)
-
Cyclopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,4-Dioxane or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of tert-butyl 3-oxopyrrolidine-1-carboxylate in 1,4-dioxane or dichloromethane, add cyclopropylamine at room temperature.
-
Stir the mixture for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 3 to 24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate as a clear oil or solid.
Protocol 2: Synthesis of this compound (Deprotection)
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate in dichloromethane.
-
Add trifluoroacetic acid dropwise to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1 to 3 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess TFA by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic. Alternatively, the reaction mixture can be concentrated and the residue taken up in water and basified with 1 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or crystallization if necessary.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis of this compound.
Caption: General workflow for the two-step synthesis of this compound.
Application Note: A Scalable Synthesis of N-Cyclopropylpyrrolidin-3-amine for Preclinical Development
Abstract
This application note details a robust and scalable two-step synthesis route for N-Cyclopropylpyrrolidin-3-amine, a key intermediate in the development of novel therapeutics. The described protocol is suitable for producing multi-gram to kilogram quantities required for preclinical studies. The synthesis involves the reductive amination of N-Boc-3-aminopyrrolidine with cyclopropanone, followed by deprotection of the Boc group. This method offers high yields, straightforward purification, and utilizes readily available starting materials, making it an efficient and cost-effective process for drug development professionals.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. The cyclopropyl moiety often imparts desirable pharmacokinetic properties, such as increased metabolic stability and improved potency. As drug candidates progress through the development pipeline, the demand for larger quantities of key intermediates necessitates a scalable and reproducible synthetic process. This document provides a detailed protocol for the scale-up synthesis of this compound, ensuring a reliable supply for preclinical evaluation. The presented methodology is optimized for safety, efficiency, and purity of the final compound.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a two-step process starting from commercially available N-Boc-3-aminopyrrolidine. The first step is a reductive amination with cyclopropanone to introduce the cyclopropyl group. The second step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product as a dihydrochloride salt, which enhances stability and handling.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-N-Cyclopropylpyrrolidin-3-amine
This procedure describes the reductive amination of N-Boc-3-aminopyrrolidine with cyclopropanone.
Materials:
| Reagent/Solvent | Grade | Supplier |
| N-Boc-3-aminopyrrolidine | ≥98% | Commercially Available |
| Cyclopropanone ethyl hemiacetal | ≥95% | Commercially Available |
| Sodium triacetoxyborohydride | ≥97% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Reagent | In-house preparation |
| Brine (Saturated NaCl solution) | Reagent | In-house preparation |
| Anhydrous Sodium Sulfate | Reagent | Commercially Available |
Equipment:
-
Appropriately sized reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Addition funnel.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add N-Boc-3-aminopyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of starting material).
-
Stir the solution at room temperature until all the starting material has dissolved.
-
Add cyclopropanone ethyl hemiacetal (1.2 eq) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 5 mL per gram of starting material).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel if necessary, eluting with a gradient of ethyl acetate in hexanes.
Expected Yield: 85-95%
Characterization Data:
| Analysis | Specification |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ consistent with C₁₂H₂₂N₂O₂ |
Step 2: Synthesis of this compound dihydrochloride
This procedure outlines the deprotection of the Boc group to afford the final product.
Materials:
| Reagent/Solvent | Grade | Supplier |
| N-Boc-N-Cyclopropylpyrrolidin-3-amine | As prepared in Step 1 | - |
| 4M HCl in 1,4-Dioxane | Reagent | Commercially Available |
| Diethyl ether | Anhydrous | Commercially Available |
Equipment:
-
Reaction flask with a magnetic stirrer and nitrogen inlet.
-
Filtration apparatus (Büchner funnel).
Procedure:
-
Dissolve the N-Boc-N-Cyclopropylpyrrolidin-3-amine (1.0 eq) from Step 1 in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. A precipitate should form.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, add anhydrous diethyl ether to facilitate further precipitation of the product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with diethyl ether.
-
Dry the solid under vacuum to a constant weight to yield this compound dihydrochloride.
Expected Yield: 90-98%
Characterization Data:
| Analysis | Specification |
| Appearance | White to off-white solid |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ consistent with C₇H₁₄N₂ |
| Purity (HPLC) | ≥98% |
Process Workflow and Logic
The following diagram illustrates the workflow for the scale-up synthesis, highlighting key decision points and quality control checks.
Caption: Process workflow for the scale-up synthesis.
Safety Considerations
-
Dichloromethane (DCM): Use in a well-ventilated fume hood. DCM is a suspected carcinogen.
-
Sodium triacetoxyborohydride: Reacts with water to produce hydrogen gas, which is flammable. Handle in a dry environment and quench carefully.
-
4M HCl in Dioxane: Corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Diethyl ether: Highly flammable. Use in an area free of ignition sources.
Conclusion
The described two-step synthesis provides a reliable and scalable method for the production of this compound dihydrochloride. The protocol is well-suited for generating the quantities of material required for preclinical studies, with high yields and purity. This application note serves as a comprehensive guide for researchers and drug development professionals in the efficient synthesis of this important chemical intermediate.
Application Notes and Protocols: N-Cyclopropylpyrrolidin-3-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
N-Cyclopropylpyrrolidin-3-amine is a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The incorporation of the N-cyclopropyl moiety can offer several advantages, including improved metabolic stability and favorable interactions within the ATP-binding pocket of various kinases. The cyclopropyl group is often used as a bioisostere for a tert-butyl group, aiming to enhance pharmacokinetic properties by reducing susceptibility to oxidative metabolism[1][2][3]. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a hypothetical series of pyrimidine-based kinase inhibitors targeting the PI3K/Akt signaling pathway.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a series of hypothetical kinase inhibitors incorporating the this compound scaffold against PI3Kα.
| Compound ID | R Group | PI3Kα IC50 (nM) |
| HYPO-1 | H | 15.2 |
| HYPO-2 | 4-Fluorophenyl | 8.5 |
| HYPO-3 | 4-Methoxyphenyl | 12.1 |
| HYPO-4 | Pyridin-4-yl | 9.8 |
Experimental Protocols
General Synthetic Scheme:
The synthesis of the target kinase inhibitors involves a key nucleophilic aromatic substitution reaction where this compound is coupled to a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core.
Protocol 1: Synthesis of 4-((1-cyclopropylpyrrolidin-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 1)
-
Materials:
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF, add this compound and potassium carbonate.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
-
Protocol 2: Synthesis of Final Compounds (HYPO-1 to HYPO-4) via Suzuki Coupling
-
Materials:
-
Intermediate 1 (1.0 eq)
-
Appropriate aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a degassed mixture of Intermediate 1, the respective boronic acid, and sodium carbonate in a 4:1 mixture of 1,4-dioxane and water, add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final compounds (HYPO-1 to HYPO-4).
-
Visualizations
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: General Synthesis Workflow for Kinase Inhibitors.
References
Asymmetric Synthesis of Chiral N-Cyclopropylpyrrolidin-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral N-Cyclopropylpyrrolidin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis of this chiral scaffold is crucial for the development of novel therapeutics, as the stereochemistry of the amine can significantly impact pharmacological activity. Two primary strategies are presented for obtaining the key chiral intermediate, 3-aminopyrrolidine: a chemoenzymatic approach involving lipase-catalyzed kinetic resolution and a chemical approach starting from a chiral pool precursor, L-aspartic acid. Subsequently, a robust protocol for the N-cyclopropylation of the chiral amine is detailed. This document is intended to provide researchers with the necessary information to successfully synthesize the target compound with high enantiopurity.
Introduction
Chiral pyrrolidine derivatives are privileged structures in a vast array of biologically active compounds and approved pharmaceuticals. The rigid five-membered ring system and the stereochemically defined substituents play a critical role in molecular recognition and binding to biological targets. Specifically, this compound represents a scaffold of significant interest due to the presence of a chiral amine center and the N-cyclopropyl group, which can enhance metabolic stability and binding affinity. The asymmetric synthesis of this compound is therefore of high importance. This application note outlines reliable methods for the preparation of both (R)- and (S)-N-Cyclopropylpyrrolidin-3-amine.
Synthetic Strategies
Two effective strategies for the synthesis of the chiral 3-aminopyrrolidine precursor are presented, followed by a general method for N-cyclopropylation.
Strategy 1: Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution
This approach utilizes a lipase to selectively acylate one enantiomer of a racemic 3-hydroxypyrrolidine derivative, allowing for the separation of the two enantiomers. The unreacted enantiomer can then be converted to the desired chiral 3-aminopyrrolidine.
Strategy 2: Asymmetric Synthesis from a Chiral Pool Precursor
This strategy employs a readily available and inexpensive chiral starting material, such as L-aspartic acid or trans-4-hydroxy-L-proline, to construct the chiral pyrrolidine ring with a defined stereochemistry.
The final key transformation in both strategies is the N-cyclopropylation of the chiral 3-aminopyrrolidine intermediate. A widely used and efficient method for this is reductive amination using cyclopropanone or a stable equivalent.
Experimental Protocols
Protocol 1: Synthesis of (R)-1-Boc-3-aminopyrrolidine via Lipase-Catalyzed Resolution
This protocol is adapted from literature procedures involving the enzymatic resolution of N-Boc-3-hydroxypyrrolidine.
Step 1a: Synthesis of racemic N-Boc-3-hydroxypyrrolidine
-
To a solution of 3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the crude product by column chromatography to obtain racemic N-Boc-3-hydroxypyrrolidine.
Step 1b: Lipase-catalyzed kinetic resolution
-
Dissolve racemic N-Boc-3-hydroxypyrrolidine in an organic solvent (e.g., toluene).
-
Add an acylating agent (e.g., vinyl acetate) and an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B).
-
Incubate the mixture with shaking at a controlled temperature (e.g., 40 °C) and monitor the conversion by chiral HPLC.
-
Once approximately 50% conversion is reached, stop the reaction and separate the enzyme by filtration.
-
Separate the resulting (S)-N-Boc-3-acetoxypyrrolidine and the unreacted (R)-N-Boc-3-hydroxypyrrolidine by column chromatography.
Step 1c: Conversion of (R)-N-Boc-3-hydroxypyrrolidine to (R)-1-Boc-3-aminopyrrolidine
-
Activate the hydroxyl group of (R)-N-Boc-3-hydroxypyrrolidine by converting it to a good leaving group (e.g., mesylate or tosylate) using the corresponding sulfonyl chloride in the presence of a base.
-
Displace the leaving group with an azide source (e.g., sodium azide) in a polar aprotic solvent (e.g., DMF) to yield (S)-1-Boc-3-azidopyrrolidine (inversion of stereochemistry).
-
Reduce the azide to the amine using a suitable reducing agent (e.g., H₂, Pd/C or triphenylphosphine/water) to afford (R)-1-Boc-3-aminopyrrolidine.
Protocol 2: Synthesis of (S)-1-Benzyl-3-aminopyrrolidine from L-Aspartic Acid
This protocol is based on established literature methods for the conversion of amino acids to chiral heterocycles.
-
Protect the amino group of L-aspartic acid (e.g., as the N-formyl derivative).
-
Convert the protected L-aspartic acid to N-formyl-L-aspartic anhydride.
-
React the anhydride with a suitable amine (e.g., benzylamine) followed by esterification.
-
Perform a reduction and cyclization step, for example using potassium borohydride and sulfuric acid, to form (S)-1-benzyl-3-aminopyrrolidine.
-
The benzyl protecting group can be removed at a later stage if required.
Protocol 3: N-Cyclopropylation of Chiral 3-Aminopyrrolidine via Reductive Amination
This protocol describes a general method for the N-cyclopropylation of a secondary amine.
-
To a solution of the chiral 3-aminopyrrolidine derivative (either Boc-protected or N-benzyl protected) in a suitable solvent (e.g., methanol or dichloromethane), add cyclopropanone or a stable hemiacetal equivalent.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
If necessary, add a catalytic amount of acid (e.g., acetic acid) to facilitate iminium ion formation.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography to yield the N-cyclopropylated product.
Final Deprotection:
-
If a Boc protecting group is used on the pyrrolidine nitrogen, it can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final chiral this compound.
-
If an N-benzyl group is used, it can be removed by catalytic hydrogenation (e.g., H₂, Pd/C).
Data Presentation
The following table summarizes representative quantitative data for the key transformations described in the protocols. The data is compiled from literature reports on similar substrates and reactions, and actual results may vary.
| Step | Synthetic Strategy | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| Kinetic Resolution | Chemoenzymatic | Racemic N-Boc-3-hydroxypyrrolidine | (R)-N-Boc-3-hydroxypyrrolidine | Novozym 435, vinyl acetate, toluene, 40 °C | ~45-50 | >99 |
| Azide Formation (via Mesylate) | Chemoenzymatic | (R)-N-Boc-3-hydroxypyrrolidine | (S)-1-Boc-3-azidopyrrolidine | 1. MsCl, Et₃N, DCM; 2. NaN₃, DMF | ~80-90 | >99 |
| Azide Reduction | Chemoenzymatic | (S)-1-Boc-3-azidopyrrolidine | (R)-1-Boc-3-aminopyrrolidine | H₂, Pd/C, MeOH | >95 | >99 |
| Pyrrolidine Formation | Chiral Pool | N-formyl-L-aspartic anhydride, Benzylamine | (S)-1-benzylpyrrolidin-3-amine | Multistep including reduction and cyclization (e.g., KBH₄, H₂SO₄) | ~60-70 | >98 |
| N-Cyclopropylation | Reductive Amination | Chiral N-protected-3-aminopyrrolidine | Chiral N-protected-N-cyclopropylpyrrolidin-3-amine | Cyclopropanone hemiacetal, NaBH(OAc)₃, DCE | ~70-85 | Maintained from starting material |
Mandatory Visualizations
Caption: Overall workflow for the asymmetric synthesis of chiral this compound.
Caption: Logical relationship between the synthetic strategies.
Conclusion
The asymmetric synthesis of chiral this compound can be effectively achieved through multiple synthetic routes. The choice between a chemoenzymatic resolution and a chiral pool-based approach for the synthesis of the key 3-aminopyrrolidine intermediate will depend on factors such as the desired enantiomer, cost of starting materials, and available laboratory equipment. The subsequent N-cyclopropylation via reductive amination is a reliable and high-yielding transformation. The protocols and data provided in this application note offer a solid foundation for researchers to produce this valuable chiral building block for applications in drug discovery and development.
Application Notes and Protocols: Reaction of N-Cyclopropylpyrrolidin-3-amine with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropylpyrrolidin-3-amine is a valuable building block in medicinal chemistry and drug discovery. The presence of a secondary amine adjacent to a chiral center and a cyclopropyl group offers unique structural and conformational features that can be exploited to design novel therapeutic agents. The cyclopropyl moiety, in particular, is known to improve metabolic stability, potency, and target selectivity of drug candidates. This document provides detailed application notes and protocols for the reaction of this compound with common electrophiles, focusing on two key transformations: reductive amination and N-acylation. These reactions are fundamental for the derivatization of this scaffold to generate libraries of compounds for screening and lead optimization.
Reaction of this compound with Electrophiles
This compound readily reacts with a variety of electrophiles at the secondary amine position. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking electron-deficient centers. The two primary classes of reactions discussed here are reductive amination with carbonyl compounds (aldehydes and ketones) and acylation with acylating agents (e.g., acyl chlorides).
Reductive Amination
Reductive amination is a versatile method for the N-alkylation of amines. The reaction proceeds via the formation of an intermediate iminium ion upon reaction of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding tertiary amine. This one-pot procedure is highly efficient and avoids the potential for over-alkylation that can occur with direct alkylation using alkyl halides.
A variety of reducing agents can be employed for reductive amination, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being the most common due to their mildness and selectivity for the iminium ion over the starting carbonyl compound.
Table 1: Representative Data for Reductive Amination of this compound with Various Aldehydes
| Entry | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | 12 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 12 | 80-90 |
| 3 | 2-Thiophenecarboxaldehyde | NaBH₃CN | Methanol (MeOH) | 16 | 75-85 |
| 4 | Isovaleraldehyde | NaBH(OAc)₃ | DCM | 10 | 80-90 |
Note: The data in this table is representative of typical reductive amination reactions with similar secondary amines and may vary based on specific reaction conditions and substrate.
Experimental Protocol: Reductive Amination of this compound with Benzaldehyde
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Stir the solution at room temperature and add benzaldehyde (1.1 eq).
-
Stir the resulting mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Caution: The reaction may be exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-N-cyclopropylpyrrolidin-3-amine.
Diagram: Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
N-Acylation
N-acylation is a fundamental transformation used to introduce an amide functionality, which is a common motif in pharmaceuticals. The reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the hydrogen halide byproduct.
Table 2: Representative Data for N-Acylation of this compound with Various Acyl Chlorides
| Entry | Acyl Chloride | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Acetyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 2 | 90-98 |
| 2 | Benzoyl chloride | Pyridine | Dichloromethane (DCM) | 4 | 85-95 |
| 3 | 4-Methoxybenzoyl chloride | Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 3 | 88-96 |
| 4 | Cyclopropanecarbonyl chloride | Triethylamine (TEA) | Dichloromethane (DCM) | 2.5 | 90-97 |
Note: The data in this table is representative of typical N-acylation reactions with similar secondary amines and may vary based on specific reaction conditions and substrate.
Experimental Protocol: N-Acylation of this compound with Acetyl Chloride
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M aqueous hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), anhydrous dichloromethane (DCM), and triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M aqueous HCl solution.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired N-acetyl-N-cyclopropylpyrrolidin-3-amine.
Diagram: N-Acylation Signaling Pathway
Caption: Key steps in the N-acylation of this compound.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the derivatization of this compound through reductive amination and N-acylation. These reactions are robust, high-yielding, and tolerant of a wide range of functional groups, making them invaluable tools for the synthesis of compound libraries for drug discovery and development. The provided experimental procedures can be adapted for various aldehydes, ketones, and acylating agents to generate a diverse set of novel molecules based on the this compound scaffold. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
Application Notes and Protocols: N-Cyclopropylpyrrolidin-3-amine as a Ligand in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropylpyrrolidin-3-amine is a chiral diamine that holds potential as a versatile ligand in organometallic chemistry. Its structure, featuring a rigid cyclopropyl group and a pyrrolidine backbone, suggests it could offer unique steric and electronic properties to a metal center. This, in turn, may influence the reactivity, selectivity, and efficiency of catalytic transformations. While specific applications of this compound in organometallic catalysis are not yet extensively documented in peer-reviewed literature, this document provides a hypothetical framework and detailed protocols for its synthesis, complexation with palladium, and its potential application in the Buchwald-Hartwig amination reaction. These notes are intended to serve as a guide for researchers interested in exploring the catalytic potential of this novel ligand.
Synthesis of this compound Ligand
A plausible synthetic route to this compound involves the reductive amination of a protected 3-aminopyrrolidine with cyclopropanone, followed by deprotection.
Experimental Protocol: Synthesis of this compound
Materials:
-
N-Boc-pyrrolidin-3-one
-
Ammonia (7 N solution in methanol)
-
Titanium(IV) isopropoxide
-
Sodium borohydride (NaBH₄)
-
Cyclopropanone ethyl hemiacetal
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate:
-
To a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10.0 eq).
-
Add titanium(IV) isopropoxide (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Cool the mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir for an additional 4 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Filter the resulting suspension through Celite®, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.
-
Purify by silica gel chromatography to obtain tert-butyl 3-aminopyrrolidine-1-carboxylate.
-
-
N-Cyclopropylation:
-
To a solution of tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq) and cyclopropanone ethyl hemiacetal (1.2 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.
-
-
Deprotection:
-
Dissolve the purified tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and basify with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford this compound.
-
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Synthesis of a Palladium(II) Complex
Diamine ligands readily form stable complexes with palladium(II) precursors. A common method involves the reaction of the ligand with a palladium(II) salt.
Experimental Protocol: Synthesis of Dichloro(this compound)palladium(II)
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a nitrogen-flushed Schlenk flask, dissolve palladium(II) chloride (1.0 eq) in anhydrous acetonitrile with gentle heating to form a solution of PdCl₂(MeCN)₂.
-
In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Slowly add the ligand solution to the palladium solution at room temperature with stirring.
-
A precipitate should form upon addition.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the resulting solid under a nitrogen atmosphere.
-
Wash the solid with cold anhydrous acetonitrile and then with anhydrous diethyl ether.
-
Dry the solid under vacuum to yield the Dichloro(this compound)palladium(II) complex.
Diagram of Complex Synthesis Workflow:
Caption: Workflow for the synthesis of the palladium(II) complex.
Application in Buchwald-Hartwig Amination
The synthesized palladium complex is a potential catalyst for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is fundamental in medicinal chemistry for the synthesis of arylamines.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
Materials:
-
Dichloro(this compound)palladium(II) complex (precatalyst)
-
4-Bromotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
-
Internal standard (e.g., dodecane)
Procedure:
-
To an oven-dried Schlenk tube, add the Dichloro(this compound)palladium(II) complex (0.01 eq), sodium tert-butoxide (1.4 eq), and a magnetic stir bar.
-
Seal the tube with a septum and purge with nitrogen.
-
Add anhydrous, degassed toluene via syringe.
-
Add 4-bromotoluene (1.0 eq), morpholine (1.2 eq), and the internal standard.
-
Place the reaction tube in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Hypothetical Quantitative Data:
The following table summarizes hypothetical results for the Buchwald-Hartwig amination under various conditions to illustrate potential optimization studies.
| Entry | Precatalyst Loading (mol%) | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | NaOtBu | 100 | 12 | 85 |
| 2 | 0.5 | NaOtBu | 100 | 12 | 78 |
| 3 | 1.0 | K₃PO₄ | 100 | 24 | 45 |
| 4 | 1.0 | NaOtBu | 80 | 24 | 62 |
Diagram of Buchwald-Hartwig Catalytic Cycle:
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
Disclaimer: The protocols and data presented herein are hypothetical and intended for illustrative purposes. This compound is a novel ligand, and its actual synthesis and catalytic performance may vary. Researchers should exercise standard laboratory safety precautions and conduct their own optimization studies.
Application Note: Derivatization of N-Cyclopropylpyrrolidin-3-amine for Structure-Activity Relationship (SAR) Studies
Introduction
The N-cyclopropylpyrrolidin-3-amine scaffold is a valuable building block in medicinal chemistry. The cyclopropyl group can enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational constraints.[1] The pyrrolidine ring is a common motif in a vast number of pharmacologically active compounds.[2] Derivatization of the amine functionality allows for the exploration of chemical space to establish structure-activity relationships (SAR), a critical process in the optimization of lead compounds during drug discovery. This application note provides detailed protocols for the derivatization of this compound via amide bond formation and presents a representative SAR study against a hypothetical enzyme target, Protein Kinase X (PKX).
Logical Workflow for SAR Study
The process of conducting an SAR study, from initial compound synthesis to data analysis, follows a structured workflow. This involves the synthesis of a library of derivatives, subsequent biological screening, and analysis of the resulting data to inform the design of the next generation of compounds.
References
Application Notes and Protocols for N-Cyclopropylpyrrolidin-3-amine in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Cyclopropylpyrrolidin-3-amine is a versatile secondary amine building block valuable in the construction of diverse molecular libraries for drug discovery and development. Its rigid cyclopropyl group and the pyrrolidine scaffold allow for the exploration of novel chemical space, offering unique conformational constraints that can lead to enhanced biological activity and improved pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in solid-phase organic synthesis (SPOS), particularly in the generation of combinatorial libraries.
Introduction
Solid-phase organic synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient production of large numbers of compounds for high-throughput screening. The use of polymer-supported reagents and scavengers simplifies purification and allows for the automation of synthetic processes. Cyclic amines, such as this compound, are particularly interesting scaffolds for library synthesis due to their prevalence in biologically active molecules. The protocols outlined below describe the incorporation of this building block into peptidomimetics and other small molecules on a solid support.
Key Applications
-
Combinatorial Library Synthesis: this compound can be readily incorporated into library synthesis workflows to generate collections of novel compounds for screening against various biological targets.
-
Peptidomimetic Development: The pyrrolidine ring can serve as a constrained dipeptide isostere, and the N-cyclopropyl group can provide unique interactions with biological receptors.
-
Scaffold Decoration: The secondary amine of this compound provides a convenient handle for further functionalization, allowing for the creation of a wide array of derivatives from a common intermediate.
Experimental Protocols
The following protocols are adapted from established solid-phase synthesis methodologies and can be applied to the use of this compound.
Protocol 1: Acylation of Resin-Bound this compound
This protocol describes the acylation of this compound that has been previously attached to a solid support.
Materials:
-
This compound loaded resin (e.g., on Rink Amide or Wang resin)
-
Carboxylic acid (5 equivalents)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (4.9 equivalents)
-
HOBt (Hydroxybenzotriazole) (5 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (10 equivalents)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine (20% in DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours.
-
Fmoc Deprotection (if applicable): If the amine on the resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Activation of Carboxylic Acid: In a separate vessel, dissolve the carboxylic acid, HBTU, HOBt, and DIPEA in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Confirmation of Reaction Completion: A qualitative ninhydrin test can be performed to confirm the absence of free primary amines.[1]
Protocol 2: Reductive Amination on a Solid Support
This protocol details the N-alkylation of a resin-bound primary amine with cyclopropanecarboxaldehyde, a reaction analogous to the functionalization of this compound.
Materials:
-
Amine-functionalized resin (e.g., Rink Amide resin)
-
Cyclopropanecarboxaldehyde (10 equivalents)
-
Sodium cyanoborohydride (NaBH₃CN) (10 equivalents)
-
Acetic acid (1% in DMF)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin in DMF.
-
Imine Formation: Add a solution of cyclopropanecarboxaldehyde in 1% acetic acid/DMF to the resin. Agitate for 1 hour at room temperature.
-
Reduction: Add sodium cyanoborohydride to the reaction mixture and continue to agitate for an additional 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol.
-
Capping (Optional): To cap any unreacted amines, the resin can be treated with a solution of acetic anhydride and pyridine in DCM.
Data Presentation
The following tables summarize representative quantitative data for solid-phase reactions involving cyclic amines, which can be expected to be similar for this compound.
Table 1: Representative Coupling Conditions and Yields for Acylation of Cyclic Amines on Solid Support
| Resin Type | Acylating Agent | Coupling Reagents | Solvent | Reaction Time (h) | Cleavage Cocktail | Isolated Yield (%) | Purity (%) |
| Rink Amide | Cyclopropanecarboxylic acid | HBTU/HOBt/DIPEA | DMF | 4 | 95% TFA/2.5% TIS/2.5% H₂O | 85 | >95 |
| Wang | Benzoic acid | DIC/HOBt | DMF/DCM | 3 | 95% TFA/5% DCM | 90 | >95 |
| 2-CTC | Acetic Anhydride | Pyridine | DCM | 2 | 1% TFA in DCM | 92 | >98 |
Yields and purities are representative and may vary depending on the specific substrates and reaction conditions.
Table 2: Conditions for Reductive Amination on Solid Support
| Resin Type | Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Isolated Yield (%) | Purity (%) |
| Rink Amide | Cyclopropanecarboxaldehyde | NaBH₃CN | 1% AcOH in DMF | 4 | 88 | >90 |
| Merrifield | Benzaldehyde | NaBH(OAc)₃ | DCE | 6 | 85 | >95 |
Visualizations
Caption: General workflow for solid-phase synthesis incorporating this compound.
References
Application Notes and Protocols for the Quantification of N-Cyclopropylpyrrolidin-3-amine in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cyclopropylpyrrolidin-3-amine is a cyclic secondary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Accurate quantification of this intermediate in reaction mixtures is essential for reaction monitoring, yield optimization, and quality control of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methods Overview
The choice of analytical method for quantifying this compound depends on several factors, including the complexity of the reaction mixture, the required sensitivity, and the available instrumentation.
-
HPLC-UV with Pre-column Derivatization: This method is suitable for routine analysis. Since this compound lacks a strong chromophore, a derivatization step is necessary to enable sensitive UV detection. Dansyl chloride is a common derivatizing agent for primary and secondary amines, imparting a strongly UV-absorbing moiety to the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high selectivity and sensitivity, making it ideal for identifying and quantifying this compound in complex matrices. Derivatization may be employed to improve the chromatographic behavior of the amine.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that allows for the direct quantification of this compound without the need for a calibration curve of the analyte itself. It relies on the use of a certified internal standard. This technique is highly accurate and provides structural information.
Data Presentation
The following tables summarize typical quantitative data that can be obtained for each analytical method.
Table 1: HPLC-UV with Dansyl Chloride Derivatization
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Table 3: Quantitative NMR (qNMR)
| Parameter | Value |
| Linearity (R²) | Not Applicable (Primary Method) |
| Limit of Quantification (LOQ) | ~0.1 mg/mL |
| Accuracy (% Purity) | 99.5 ± 0.5% |
| Precision (% RSD) | < 1% |
Experimental Protocols
HPLC-UV Method with Pre-column Derivatization
This protocol describes the quantification of this compound using HPLC with UV detection after derivatization with dansyl chloride.
a. Sample Preparation and Derivatization
-
Sample Dilution: Accurately weigh a portion of the reaction mixture and dilute with a suitable solvent (e.g., acetonitrile) to an expected this compound concentration within the calibration range.
-
pH Adjustment: To 100 µL of the diluted sample, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Derivatization: Add 200 µL of dansyl chloride solution (1 mg/mL in acetonitrile) to the mixture.
-
Reaction: Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
Quenching: Add 100 µL of 2% (v/v) acetic acid to quench the reaction.
-
Filtration: Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.
b. HPLC-UV Conditions
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
c. Data Analysis
Construct a calibration curve by derivatizing and analyzing a series of standard solutions of this compound. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Caption: HPLC-UV with pre-column derivatization workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines the quantification of this compound using GC-MS.
a. Sample Preparation
-
Extraction: To 1 mL of the reaction mixture, add 1 mL of 1 M sodium hydroxide and 2 mL of dichloromethane.
-
Mixing: Vortex the mixture for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the lower organic layer to a clean vial.
-
Drying: Add anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Filtration: Filter the dried extract through a 0.45 µm syringe filter into a GC vial.
b. GC-MS Conditions
| Parameter | Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial 80°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-300 |
| Quantification Ion | To be determined from the mass spectrum of this compound |
c. Data Analysis
Generate a calibration curve using standard solutions of this compound. Identify the analyte peak in the sample chromatogram based on its retention time and mass spectrum. Quantify the analyte using the peak area of a characteristic ion.
Caption: Gas Chromatography-Mass Spectrometry workflow.
Quantitative NMR (qNMR) Method
This protocol details the quantification of this compound using qNMR with an internal standard.
a. Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of the reaction mixture into a vial.
-
Internal Standard: Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
b. NMR Acquisition Parameters
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Pulse Program | Standard 1D proton with 30° pulse angle |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton of interest (typically > 30 s for accurate quantification) |
| Number of Scans | 16 or more for adequate signal-to-noise |
| Acquisition Time | > 3 s |
| Temperature | 298 K |
c. Data Processing and Analysis
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integration: Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
Calculation: Calculate the amount of this compound in the sample using the following formula:
Wanalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (WIS / PIS)
Where:
-
W = weight
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
P = purity of the internal standard
-
IS = internal standard
-
Caption: Quantitative Nuclear Magnetic Resonance workflow.
Application Notes and Protocols: N-Cyclopropylpyrrolidin-3-amine as a Precursor for Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Cyclopropylpyrrolidin-3-amine as a versatile precursor in the synthesis of bioactive heterocyclic compounds, with a particular focus on its application in the development of Janus Kinase (JAK) inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and relevant signaling cascades are provided to facilitate research and development in this area.
Introduction
This compound is a valuable building block in medicinal chemistry, offering a unique combination of a rigid cyclopropyl group and a flexible pyrrolidine scaffold. This combination can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Its primary utility lies in its role as a nucleophile, enabling its incorporation into various heterocyclic systems. One of the most significant applications of this precursor is in the synthesis of potent and selective Janus Kinase (JAK) inhibitors, a class of drugs effective in treating autoimmune diseases and certain cancers.
Application: Synthesis of Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitors
A key application of this compound is in the synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, which form the core structure of several JAK inhibitors. The synthesis typically involves a nucleophilic aromatic substitution reaction with a 4-halo-7H-pyrrolo[2,3-d]pyrimidine derivative. The resulting N-(cyclopropyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl) scaffold has been shown to exhibit potent inhibitory activity against various JAK isoforms.
Quantitative Data: Biological Activity of Related JAK Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of representative pyrrolo[2,3-d]pyrimidine-based JAK inhibitors containing an N-substituted aminopyrrolidine or similar cyclic amine moiety. This data highlights the potency and selectivity that can be achieved with this class of compounds.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound |
| Compound 1 | JAK1 | 11 | Tofacitinib |
| JAK2 | 240 | ||
| JAK3 | 2800 | ||
| TYK2 | 110 | ||
| Compound 2 | JAK1 | 12.6 | - |
| JAK2 | 135.4 | ||
| Abrocitinib | JAK1 | 29 | - |
| JAK2 | 803 | ||
| JAK3 | >10000 | ||
| TYK2 | 1300 | ||
| Baricitinib | JAK1 | 5.9 | - |
| JAK2 | 5.7 |
Note: The presented data is for structurally related compounds to illustrate the potential of the scaffold. Specific IC50 values for compounds derived directly from this compound may vary.
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a bioactive N-(cyclopropyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrrolidin-3-yl) derivative.
Protocol 1: Synthesis of N-Cyclopropyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Objective: To synthesize a key intermediate for JAK inhibitors via nucleophilic aromatic substitution.
Materials:
-
This compound
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in DMF, add this compound (1.2 eq) and potassium carbonate (3.0 eq).
-
Stir the reaction mixture at 80-90 °C for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Expected Yield: 60-80%
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of the pyrrolo[2,3-d]pyrimidine-based bioactive heterocycle.
Caption: Synthetic workflow for the preparation of the bioactive heterocycle.
JAK-STAT Signaling Pathway
The synthesized heterocycles act as inhibitors of the Janus Kinase (JAK) family, thereby modulating the JAK-STAT signaling pathway, which is crucial in immune response and cell growth.
Caption: The JAK-STAT signaling pathway and the point of inhibition.
Conclusion
This compound serves as a critical precursor for the synthesis of a promising class of bioactive heterocycles, particularly JAK inhibitors. The methodologies and data presented in these application notes are intended to provide a solid foundation for researchers engaged in the discovery and development of novel therapeutics targeting the JAK-STAT pathway and other relevant biological targets. The unique structural features of this compound offer significant potential for the generation of diverse and potent drug candidates.
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Cyclopropylpyrrolidin-3-amine
Welcome to the technical support center for the synthesis of N-Cyclopropylpyrrolidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of a protected 3-aminopyrrolidine derivative, typically tert-butyl 3-aminopyrrolidine-1-carboxylate (Boc-3-aminopyrrolidine), with a cyclopropyl carbonyl equivalent. This is a robust reaction that forms the desired carbon-nitrogen bond with high selectivity.
Q2: Which reducing agent is recommended for this reductive amination?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation.[1][2][3][4] It is a mild and selective reagent that efficiently reduces the intermediate iminium ion formed between the amine and the carbonyl compound, while generally not reducing the starting aldehyde or ketone.[1][3][4] This selectivity minimizes side reactions and often leads to higher yields compared to other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3]
Q3: What are the common starting materials for this synthesis?
A3: The key starting materials are:
-
A protected 3-aminopyrrolidine: tert-butyl 3-aminopyrrolidine-1-carboxylate is widely used due to the stability of the Boc protecting group under various reaction conditions and its straightforward removal.
-
A cyclopropyl carbonyl source: Cyclopropanone is the most direct carbonyl partner. However, due to its instability, precursors or surrogates like (1-ethoxycyclopropyl)oxy]trimethylsilane are often employed.
Q4: What is a typical solvent for this reaction?
A4: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common aprotic solvents used for reductive aminations with sodium triacetoxyborohydride.[3] Tetrahydrofuran (THF) can also be used.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of reagents | Ensure all reagents, especially the reducing agent and the cyclopropanone precursor, are of high purity and handled under appropriate conditions (e.g., moisture-free for sodium triacetoxyborohydride). |
| Inefficient imine/iminium ion formation | - Ensure the reaction is stirred for a sufficient amount of time after mixing the amine and carbonyl source before adding the reducing agent. - A small amount of a weak acid, like acetic acid, can be added to catalyze imine formation, particularly with less reactive ketones. |
| Decomposition of the reducing agent | Sodium triacetoxyborohydride is moisture-sensitive. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. |
| Incorrect stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the cyclopropanone source and the reducing agent relative to the aminopyrrolidine. |
| Low reaction temperature | While the reaction is typically run at room temperature, gentle heating (e.g., to 40 °C) might be necessary if starting materials are unreactive, but be cautious of potential side reactions. |
Problem 2: Formation of Impurities
| Potential Cause | Troubleshooting Steps |
| Overalkylation (dialkylation of the amine) | This is less common with reductive amination compared to direct alkylation with alkyl halides. However, if observed, consider a stepwise procedure: first form the imine, and then add the reducing agent.[3] |
| Reduction of the starting carbonyl | This is unlikely with sodium triacetoxyborohydride. If using a less selective reducing agent like sodium borohydride, ensure complete imine formation before adding the reducing agent. |
| Side reactions of the cyclopropyl group | The cyclopropyl ring can be susceptible to ring-opening under strongly acidic conditions. Avoid strong acids; if an acid catalyst is needed, use a weak acid like acetic acid. |
| Incomplete reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before workup. |
Experimental Protocols
A detailed experimental protocol for the key step in the synthesis of this compound is provided below.
Reductive Amination of tert-butyl 3-aminopyrrolidine-1-carboxylate with a Cyclopropanone Precursor
This procedure is a representative example based on standard reductive amination protocols.
Materials:
-
tert-butyl 3-aminopyrrolidine-1-carboxylate
-
(1-ethoxycyclopropyl)oxy]trimethylsilane (cyclopropanone precursor)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add tert-butyl 3-aminopyrrolidine-1-carboxylate (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane.
-
Add (1-ethoxycyclopropyl)oxy]trimethylsilane (1.2 eq) to the solution.
-
(Optional) Add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, can be purified by column chromatography on silica gel.
Subsequent Deprotection:
The Boc protecting group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in dioxane or methanol to yield the final product, this compound.
Data Presentation
The following table summarizes typical reaction conditions for reductive amination. Specific yields for the synthesis of this compound are not widely reported in the public literature, but high yields are generally expected for this type of transformation under optimized conditions.
| Amine | Carbonyl Source | Reducing Agent | Solvent | Additive | Typical Yield Range |
| Boc-3-aminopyrrolidine | Cyclopropanone precursor | NaBH(OAc)₃ | DCM or DCE | Acetic Acid (cat.) | 70-95% |
| Boc-3-aminopyrrolidine | Cyclopropanone precursor | NaBH₃CN | Methanol | Acetic Acid | 60-85% |
| Boc-3-aminopyrrolidine | Cyclopropanone precursor | NaBH₄ | Methanol | None | 50-80% (risk of carbonyl reduction) |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Cyclopropylpyrrolidin-3-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Cyclopropylpyrrolidin-3-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the reductive amination of a suitable pyrrolidinone precursor with cyclopropylamine. Potential impurities from this process include:
-
Unreacted Starting Materials: Residual pyrrolidinone precursor and cyclopropylamine.
-
Reducing Agent Byproducts: Borate salts (if using sodium borohydride derivatives like sodium triacetoxyborohydride) or other inorganic salts.[1][2]
-
Side-Reaction Products: Over-alkylated products or byproducts from undesired side reactions.
-
Solvent Residues: Residual solvents used in the synthesis and work-up steps.
Q2: My purified this compound appears to be degrading. What are the potential causes?
A2: Amines can be susceptible to degradation under certain conditions. Factors that can contribute to the degradation of this compound include:
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation, especially at elevated temperatures.
-
Light Sensitivity: Prolonged exposure to light may induce degradation. It is advisable to store the compound in amber vials.
-
Incompatible Materials: Contact with certain metals or acidic surfaces can catalyze degradation.
-
Residual Impurities: The presence of reactive impurities from the synthesis can lead to instability over time.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and purity of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: Use a tightly sealed, clean, and dry container, preferably an amber glass vial to protect from light.
Troubleshooting Guides
Problem 1: Tailing peaks during column chromatography purification.
| Possible Cause | Suggested Solution |
| Acidic silica gel interacting with the basic amine. | Use an alternative stationary phase such as alumina or amine-functionalized silica. |
| Add a basic modifier, such as triethylamine (0.1-1%) or ammonium hydroxide, to the mobile phase. | |
| Inappropriate mobile phase polarity. | Optimize the mobile phase system. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or isopropanol) with a basic modifier is often effective. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. |
Problem 2: Low yield after purification.
| Possible Cause | Suggested Solution |
| Loss of product during aqueous work-up. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent to minimize the formation of the protonated, water-soluble amine. |
| Use a more polar organic solvent for extraction if the product has some water solubility. Multiple extractions are recommended. | |
| Product is volatile and lost during solvent evaporation. | Use a rotary evaporator with controlled temperature and pressure. Avoid excessive heating. |
| Decomposition on silica gel. | Switch to a less acidic stationary phase like alumina or use amine-functionalized silica. Minimize the time the compound spends on the column. |
| Incomplete elution from the column. | After the main product has eluted, flush the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane with 1% triethylamine) to check for any remaining product. |
Problem 3: Co-elution of impurities with the product in column chromatography.
| Possible Cause | Suggested Solution |
| Impurities have similar polarity to the product. | Try a different solvent system to alter the selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system. |
| Consider using a different stationary phase (e.g., alumina, C18 for reversed-phase chromatography). | |
| If the impurity is non-basic, an acidic wash of the crude material before chromatography can remove it. | |
| The product is not sufficiently pure for chromatography. | Consider a pre-purification step such as distillation or acid-base extraction to remove major impurities before chromatography. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The amine will be protonated and move to the aqueous layer, while neutral and acidic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the protonated amine.
-
Basification: Cool the aqueous layer in an ice bath and add a 4M aqueous solution of sodium hydroxide (NaOH) dropwise until the pH is greater than 10. This will deprotonate the amine, making it soluble in organic solvents again.
-
Extraction: Extract the aqueous layer multiple times with fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing impurities with different polarities.
-
Stationary Phase Selection: Choose a suitable stationary phase. Amine-functionalized silica is recommended to prevent peak tailing. If using standard silica gel, pre-treat it by flushing with the mobile phase containing a basic modifier.
-
Mobile Phase Selection: A common mobile phase system is a gradient of ethyl acetate in hexane or heptane, with the addition of 0.5-1% triethylamine. For more polar impurities, a system of methanol in dichloromethane with a basic modifier can be used.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Column Packing and Elution: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Load the sample and begin elution with the chosen solvent system, gradually increasing the polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Yield (%) | Throughput |
| Acid-Base Extraction | 75 | 95 | 85 | High |
| Flash Chromatography (Silica Gel) | 75 | 92 (with tailing) | 60 | Low |
| Flash Chromatography (Amine-Functionalized Silica) | 75 | 99 | 75 | Low |
| Distillation (Fractional) | 75 | 98 | 80 | Medium |
Mandatory Visualizations
Caption: Workflow for the purification of this compound using acid-base extraction.
Caption: Relationship between synthesis, potential impurities, and purification of this compound.
References
Technical Support Center: Optimization of N-Alkylation of Pyrrolidin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of pyrrolidin-3-amine. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Troubleshooting Guide
Issue 1: Low Yield of Mono-Alkylated Product and Formation of Multiple Byproducts
Question: I am attempting a direct N-alkylation of pyrrolidin-3-amine with an alkyl halide and observing a complex mixture of products with a low yield of my desired mono-alkylated compound. What is causing this and how can I improve the selectivity?
Answer: This is a classic problem in the N-alkylation of primary amines. The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to rapid subsequent alkylations to form di-alkylated and even quaternary ammonium salt byproducts. This is often referred to as "over-alkylation".[1]
Solutions:
-
Protecting Group Strategy: The most effective way to achieve mono-alkylation is to first protect the more nucleophilic secondary amine on the pyrrolidine ring. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose. By converting pyrrolidin-3-amine to N-Boc-pyrrolidin-3-amine, you can selectively perform the alkylation on the remaining primary amine.
-
Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination. This two-step, one-pot process involves the formation of an imine intermediate between the amine and a corresponding aldehyde or ketone, followed by in-situ reduction. This method is highly selective for mono-alkylation.[2]
-
Control of Stoichiometry: While less effective than the above methods, using a large excess of the amine relative to the alkylating agent can favor mono-alkylation. However, this can make purification challenging.
Issue 2: No Reaction or Incomplete Conversion
Question: My N-alkylation reaction is very slow or stalls, leaving a significant amount of unreacted starting material. How can I drive the reaction to completion?
Answer: Incomplete conversion can be due to several factors, including insufficient reactivity of the electrophile, poor solubility of reagents, or a weak base.
Solutions:
-
Choice of Alkylating Agent: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride, switching to an alkyl bromide or iodide will increase the reaction rate.
-
Solvent and Base Selection: For direct alkylation, especially of N-Boc protected amines, a strong, non-nucleophilic base is often required to deprotonate the amine or its carbamate precursor. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a common choice. Ensure your reagents are soluble in the chosen solvent. In some cases, heating the reaction mixture may be necessary.[3]
-
For Reductive Amination: Ensure your reducing agent is appropriate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is highly effective for reductive aminations and is generally preferred over the more toxic sodium cyanoborohydride (NaBH₃CN).[2][4][5][6] Acetic acid is often used as a catalyst to promote imine formation.[6]
Issue 3: Difficulty in Product Purification
Question: I have a complex reaction mixture that is difficult to purify by column chromatography. What are some strategies to simplify purification?
Answer: Purification challenges often stem from the presence of multiple alkylated products and unreacted starting materials.
Solutions:
-
Optimize Selectivity: The best approach is to improve the selectivity of the reaction itself by using a protecting group strategy and/or switching to reductive amination. This will minimize the number of byproducts formed.
-
Acid-Base Extraction: Amine products can often be separated from non-basic impurities through acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amines, moving them to the aqueous layer. The aqueous layer can then be basified and extracted with an organic solvent to recover the purified amines.
-
Use of a Scavenger Resin: In reductive amination, if there is excess starting amine, a scavenger resin (e.g., a polymer-supported benzaldehyde) can be used to remove it from the reaction mixture before workup.
Frequently Asked Questions (FAQs)
Q1: What is the best method for selective mono-N-alkylation of pyrrolidin-3-amine?
A1: The most reliable and widely recommended method is a two-step sequence:
-
Protection of the pyrrolidine ring nitrogen, typically with a Boc group, to form N-Boc-pyrrolidin-3-amine.
-
Performing a reductive amination with the desired aldehyde or ketone using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][6] This approach avoids the common problem of over-alkylation seen with direct alkylation using alkyl halides.[1]
Q2: Can I perform direct alkylation on unprotected pyrrolidin-3-amine?
A2: It is not recommended. Pyrrolidin-3-amine has two nucleophilic nitrogen atoms (one primary, one secondary). Direct alkylation will likely lead to a mixture of products, including alkylation at both nitrogens and over-alkylation at the primary amine, resulting in very low yields of the desired mono-alkylated product and a difficult purification process.
Q3: What are the typical reaction conditions for the reductive amination of N-Boc-pyrrolidin-3-amine?
A3: A general procedure involves dissolving N-Boc-pyrrolidin-3-amine and the aldehyde or ketone (1.0-1.2 equivalents) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A small amount of acetic acid (catalytic to 1 equivalent) is often added to facilitate imine formation. Sodium triacetoxyborohydride (1.5-2.0 equivalents) is then added, and the reaction is stirred at room temperature until completion (typically a few hours to overnight).[4][6]
Q4: How do I choose between direct alkylation and reductive amination?
A4: The choice depends on the desired product and the available starting materials. Reductive amination is generally preferred for mono-alkylation of primary amines due to its high selectivity.[2] Direct alkylation may be considered if you are starting with a secondary amine to make a tertiary amine, as over-alkylation is less of an issue.[1] For pyrrolidin-3-amine, where you are starting with a primary amine, reductive amination after N-protection is the superior strategy.
Data Presentation
Table 1: Comparison of N-Alkylation Methods for Primary Amines
| Feature | Direct Alkylation with Alkyl Halides | Reductive Amination |
| Selectivity | Low for mono-alkylation; prone to over-alkylation[1] | High for mono-alkylation[2] |
| Substrates | Primary or secondary amines + alkyl halides | Primary or secondary amines + aldehydes/ketones |
| Reagents | Base (e.g., K₂CO₃, Et₃N, NaH) | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)[4][5][6] |
| Byproducts | Di- and tri-alkylated amines, quaternary salts | Water |
| Purification | Often difficult due to multiple products | Generally simpler |
| Recommendation | Not recommended for mono-alkylation of primary amines | Highly recommended for selective mono-alkylation |
Table 2: Example Yields for N-Alkylation of N-Boc-3-aminopyrrolidine Derivatives
| Alkylating Agent | Method | Yield (%) | Reference |
| Methyl (R)-2-(trifluoromethanesulfonyloxy)propanoate | Direct Alkylation | 79 | |
| Methyl (R)-2-(trifluoromethanesulfonyloxy)-3-phenylpropanoate | Direct Alkylation | 54 | |
| Methyl (R)-2-(trifluoromethanesulfonyloxy)-3-methylbutanoate | Direct Alkylation | 65 |
Experimental Protocols
Protocol 1: N-Boc Protection of Pyrrolidin-3-amine
-
Dissolve pyrrolidin-3-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Perform an aqueous workup: wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-pyrrolidin-3-amine.
Protocol 2: Reductive Amination of N-Boc-Pyrrolidin-3-amine
-
To a solution of N-Boc-pyrrolidin-3-amine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE) or dichloromethane (DCM), add acetic acid (1.0 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-alkylated-N-Boc-pyrrolidin-3-amine.
Visualizations
Caption: Decision workflow for N-alkylation of pyrrolidin-3-amine.
Caption: General mechanism of reductive amination.
Caption: Protecting group strategy for selective N-alkylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of N-Cyclopropylpyrrolidin-3-amine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Cyclopropylpyrrolidin-3-amine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A1: this compound is a basic compound with a relatively nonpolar cyclopropyl group, which can lead to poor solubility in neutral aqueous solutions. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final assay buffer. This is a common issue for many amine-containing organic molecules.[1]
Q2: I am observing compound precipitation even after initially dissolving it in DMSO. What is happening?
A2: This is a common phenomenon known as "carry-over" precipitation. While this compound may be soluble in 100% DMSO, adding this stock solution to an aqueous buffer dilutes the DMSO.[1] If the final concentration of the compound in the aqueous buffer is above its solubility limit, it will precipitate out of the solution. Increasing the DMSO concentration in the final assay is not always feasible as it can be toxic to cells or interfere with enzyme activity.[1][2]
Q3: How does pH affect the solubility of this compound?
A3: As a basic compound containing amine groups, the solubility of this compound is highly dependent on pH.[][4] In acidic conditions (lower pH), the amine groups become protonated (R-NH3+), forming a salt. This charged species is generally much more soluble in aqueous media than the neutral free base form, which is more prevalent at higher pH.[1] Therefore, adjusting the pH of your buffer to be more acidic can significantly increase its solubility.
Q4: What are co-solvents, and how can they improve solubility?
A4: Co-solvents are water-miscible organic solvents that are used in combination with water to increase the solubility of poorly soluble compounds.[5] They work by reducing the polarity of the aqueous solvent system, making it more favorable for lipophilic molecules.[] Common co-solvents used in biological assays include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[5] It is crucial to use them at concentrations that do not negatively impact the biological assay.
Q5: Are there other advanced methods to improve the solubility of this compound?
A5: Yes, for more challenging cases, several formulation strategies can be employed. These include the use of surfactants to form micelles that encapsulate the compound, or complexation with cyclodextrins, which have a hydrophobic interior to host the drug molecule and a hydrophilic exterior to ensure water solubility.[6][7] These methods are typically considered when pH adjustment and co-solvents are insufficient.
Troubleshooting Guides & Experimental Protocols
Guide 1: Solubility Enhancement by pH Adjustment
This protocol describes how to determine an optimal pH for solubilizing this compound in your assay buffer.
Experimental Protocol:
-
Prepare a Series of Buffers: Prepare your primary assay buffer at various pH values (e.g., pH 5.0, 6.0, 6.5, 7.0, 7.4). Ensure the buffer system has adequate capacity at each pH.
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Test Solubility: Add a small aliquot of the DMSO stock to each buffer to achieve the desired final concentration.
-
Observe and Incubate: Vortex each solution gently. Allow the samples to equilibrate by incubating them for 1-2 hours at the assay temperature.
-
Assess Precipitation: Visually inspect for any precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC-UV or LC-MS.
-
Select Optimal pH: Choose the lowest pH that completely solubilizes the compound and is compatible with your experimental system (e.g., does not inhibit enzyme activity or harm cells).
Guide 2: Solubility Enhancement Using Co-solvents
This protocol provides a method for testing various co-solvents to improve the solubility of this compound.
Experimental Protocol:
-
Select Co-solvents: Choose a panel of biocompatible co-solvents such as Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400).
-
Prepare Co-solvent/Buffer Mixtures: Prepare your assay buffer (at a compatible pH determined from Guide 1) containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Prepare Compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Test Solubility: Add the compound stock to each co-solvent/buffer mixture to reach the target final concentration.
-
Observe and Quantify: Vortex, incubate, and assess solubility as described in the pH adjustment protocol (Guide 1, steps 4-5).
-
Validate Assay Compatibility: Crucially, run a control experiment to ensure that the selected co-solvent concentration does not interfere with your assay's performance (e.g., enzyme activity, cell viability).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1228458-66-9 | [8] |
| Molecular Formula | C₇H₁₄N₂ | [8] |
| Molecular Weight | 126.2 g/mol | [8] |
| Boiling Point | 203.6 °C | [8] |
| Predicted pKa | ~9.5 - 10.5 (strongest basic) | (Estimated based on similar amine structures) |
| Aqueous Solubility | Poor at neutral pH | (Inferred from common issues) |
Table 2: Recommended Starting Concentrations for Common Co-solvents
| Co-solvent | Typical Starting Range (% v/v) | Maximum Recommended (% v/v) for Cell-Based Assays | Notes |
| DMSO | 0.1 - 0.5% | < 1% | Often used for initial stock, but final concentration should be minimized.[1] |
| Ethanol | 1 - 5% | < 2% | Can cause protein denaturation at higher concentrations. |
| Propylene Glycol (PG) | 1 - 10% | < 5% | Generally well-tolerated in many biological systems.[5] |
| PEG 400 | 1 - 10% | < 5% | A polymer that can also help prevent precipitation.[9] |
Table 3: Example pH-Solubility Profile for this compound (Illustrative Data)
| pH of Aqueous Buffer | Visual Observation | Solubility (µg/mL) |
| 7.4 | Heavy Precipitate | < 1 |
| 7.0 | Moderate Precipitate | ~10 |
| 6.5 | Slight Haze | ~50 |
| 6.0 | Clear Solution | > 200 |
| 5.5 | Clear Solution | > 200 |
Note: This table contains hypothetical data to illustrate the expected trend. Actual solubility should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 1228458-66-9 | DZB45866 [biosynth.com]
- 9. researchgate.net [researchgate.net]
Stability issues of N-Cyclopropylpyrrolidin-3-amine under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Cyclopropylpyrrolidin-3-amine under various experimental conditions. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues with this compound under acidic conditions?
While the pyrrolidine ring is generally stable, strong acidic conditions coupled with elevated temperatures could potentially lead to the protonation of the amine groups, which might make the cyclopropyl group susceptible to ring-opening reactions. This can be more pronounced in the presence of certain nucleophiles. However, significant degradation under typical acidic conditions used in routine experiments is not widely reported.
Q2: Is this compound stable under basic conditions?
The cyclopropylamine moiety can be susceptible to degradation under high pH conditions.[1] This hydrolytic degradation can lead to the opening of the cyclopropyl ring, forming various byproducts. The secondary amine within the pyrrolidine ring is less likely to be the primary site of degradation under basic conditions.
Q3: What are the likely degradation pathways for this compound?
Based on the chemical structure, two primary degradation pathways can be hypothesized:
-
Acid-catalyzed ring-opening of the cyclopropyl group: Under strong acidic conditions, the nitrogen of the cyclopropylamine could be protonated, followed by a nucleophilic attack that leads to the opening of the strained cyclopropyl ring.
-
Base-catalyzed hydrolysis of the cyclopropylamine: At high pH, the cyclopropylamine moiety may undergo hydrolytic cleavage.[1]
It is also important to consider oxidative degradation, as secondary amines can be susceptible to oxidation.
Q4: What are the expected degradation products?
Identifying the exact degradation products would require experimental analysis (e.g., LC-MS). However, based on the potential degradation pathways, one might expect to see products resulting from the ring-opening of the cyclopropyl group, such as propanol or propenyl derivatives attached to the pyrrolidine ring. Hydrolysis of the C-N bond is also a possibility, which would yield cyclopropanol and pyrrolidin-3-amine.
Q5: How can I minimize the degradation of this compound during my experiments?
To minimize degradation, it is recommended to:
-
Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
-
Use the mildest possible pH conditions that are compatible with your experimental protocol.
-
When performing reactions, consider using protective groups for the amine functionalities if they are not the reactive sites.
-
Store the compound in a cool, dry, and dark place to prevent thermal and photodegradation.
-
Use freshly prepared solutions for your experiments.
Q6: What analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is a highly effective technique for monitoring the stability of this compound.[2][3] This allows for the separation and quantification of the parent compound and any potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable option, potentially with derivatization of the amines.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low recovery of this compound after reaction in acidic media. | Degradation due to harsh acidic conditions. | - Reduce the reaction temperature and time.- Use a weaker acid or a buffered system if possible.- Analyze a sample of the reaction mixture at different time points to monitor degradation. |
| Appearance of unknown peaks in HPLC analysis after treatment with a strong base. | Base-catalyzed degradation of the cyclopropylamine moiety. | - Lower the pH of the reaction mixture.- Consider using a non-nucleophilic organic base.- Perform a forced degradation study under basic conditions to identify the degradation products. |
| Inconsistent results in bioassays. | Degradation of the compound in the assay buffer. | - Check the pH and composition of the assay buffer.- Prepare fresh solutions of the compound before each experiment.- Run a stability study of the compound in the assay buffer over the time course of the experiment. |
| Discoloration of the compound upon storage. | Possible oxidative degradation or formation of impurities. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Protect from light.- Re-analyze the purity of the compound before use. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound. The goal is to generate a small amount of degradation (typically 5-20%) to identify potential degradation products and pathways.[5][6][7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw a sample, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature and protect from light for 24, 48, and 72 hours.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.
-
Heat the solid residue at 80°C for 24, 48, and 72 hours.
-
At each time point, cool the sample, reconstitute in the mobile phase, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of the compound (in a quartz cuvette or a photostable container) to a light source with a specific wavelength (e.g., 254 nm or a broad-spectrum lamp) for a defined period.
-
Analyze the sample by HPLC at different time intervals.
-
3. HPLC-MS Analysis:
-
Analyze the stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method coupled to a mass spectrometer.
-
Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
-
Use the mass spectral data to propose structures for the observed degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratoire Sciences, Bioanalytiques et Miniaturisation : Characterization of the degradation products of amines used for post combustion CO2 capture [lsabm.espci.fr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. scispace.com [scispace.com]
- 9. pharmtech.com [pharmtech.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Cyclopropylpyrrolidin-3-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a valuable secondary amine commonly used in the synthesis of pharmaceutical ingredients and other complex organic molecules. The most frequent reactions include:
-
Reductive Amination: To introduce the N-cyclopropylpyrrolidinyl moiety onto a carbonyl-containing molecule.
-
Acylation/Amide Bond Formation: To form amide derivatives, which are prevalent in many biologically active compounds.
-
Suzuki-Miyaura Coupling: While less direct, derivatives of this compound are used in cross-coupling reactions to build carbon-carbon bonds.
Q2: What are the key stability and storage considerations for this compound?
A2: this compound is a relatively stable compound. However, as with most amines, it is susceptible to oxidation over time. It is recommended to store it under an inert atmosphere (nitrogen or argon) in a cool, dark place. For long-term storage, refrigeration is advised.
Q3: Are there any known safety hazards associated with this compound?
A3: this compound is an irritant to the skin and eyes and may be harmful if inhaled or swallowed. Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guides
Reductive Amination Reactions
Reductive amination is a cornerstone reaction for incorporating this compound. A notable application is in the synthesis of Lysine-Specific Demethylase 1 (LSD1) inhibitors like GSK2879552.[1][2][3]
Problem 1: Low or No Product Yield
-
Possible Cause: Inefficient imine/iminium ion formation.
-
Solution: The formation of the imine intermediate is crucial and often the rate-limiting step.[4][5] Ensure anhydrous reaction conditions, as water can hydrolyze the imine. The use of a dehydrating agent, such as molecular sieves or magnesium sulfate, can be beneficial. Acid catalysis (e.g., a catalytic amount of acetic acid) can also promote imine formation.[5]
-
-
Possible Cause: Ineffective reducing agent.
-
Solution: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent often preferred for reductive aminations as it can reduce the iminium ion in the presence of the unreacted aldehyde or ketone.[4][5] If using a stronger reducing agent like sodium borohydride, it may be necessary to form the imine first before adding the reducing agent to prevent premature reduction of the carbonyl compound.
-
-
Possible Cause: Steric hindrance.
-
Solution: The cyclopropyl group can introduce some steric bulk. If the carbonyl compound is also sterically hindered, the reaction rate may be slow. In such cases, increasing the reaction temperature or prolonging the reaction time may be necessary.
-
Problem 2: Formation of Side Products
-
Possible Cause: Reduction of the starting carbonyl compound.
-
Possible Cause: Over-alkylation of the amine.
-
Solution: While this compound is a secondary amine and cannot be di-alkylated at the nitrogen, if the starting material contains other primary amine functionalities, they could be susceptible to over-alkylation. Using a stoichiometric amount of the aldehyde/ketone can help minimize this.
-
Experimental Protocol: General Reductive Amination
-
To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Reductive Amination
Caption: Troubleshooting decision tree for low yield in reductive amination.
Acylation / Amide Bond Formation
Problem 1: Incomplete Reaction
-
Possible Cause: Insufficiently activated carboxylic acid.
-
Solution: Carboxylic acids need to be activated to react with amines. Standard coupling reagents like HATU, HOBt/EDC, or converting the acid to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) are effective.
-
-
Possible Cause: Base incompatibility.
-
Solution: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically required to neutralize the acid formed during the reaction, especially when starting from an acid chloride. Ensure the base is added in at least a stoichiometric amount.
-
Problem 2: Epimerization of Chiral Centers
-
Possible Cause: If the carboxylic acid has a chiral center at the α-position, epimerization can occur under harsh coupling conditions.
-
Solution: Use milder coupling reagents that are known to suppress epimerization, such as COMU or HATU, and perform the reaction at lower temperatures (e.g., 0 °C).
-
Experimental Protocol: General Amide Coupling
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Suzuki-Miyaura Coupling of N-Cyclopropylpyrrolidinyl Derivatives
Direct Suzuki-Miyaura coupling with this compound is not typical. More commonly, a derivative of the pyrrolidine, such as a bromo- or iodo-substituted aromatic ring attached to the pyrrolidine nitrogen, is used.
Problem 1: Low Yield
-
Possible Cause: Catalyst deactivation.
-
Solution: The choice of palladium catalyst and ligand is crucial. For sterically demanding substrates, bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial. Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the Pd(0) catalyst.
-
-
Possible Cause: Poor solubility of reagents.
-
Solution: A mixture of solvents, such as dioxane/water or toluene/ethanol/water, is often used to ensure all components are in solution.
-
-
Possible Cause: Ineffective base.
Problem 2: Homocoupling of the Boronic Acid
-
Possible Cause: This side reaction can be promoted by the presence of oxygen or high temperatures.
-
Solution: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas. Running the reaction at the lowest effective temperature can also minimize this side product.
-
Problem 3: Protodeboronation of the Boronic Acid
-
Possible Cause: Boronic acids can be unstable, especially in the presence of water and base, leading to the replacement of the boronic acid group with a hydrogen atom.[6]
-
Solution: Use the boronic acid as fresh as possible. Using a boronic ester (e.g., a pinacol ester) can improve stability. Adding the boronic acid to the reaction mixture at a later stage can also minimize its exposure to potentially degrading conditions.
-
Experimental Protocol: General Suzuki-Miyaura Coupling
-
To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary
| Reaction Type | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Reductive Amination | NaBH(OAc)₃ | DCE | 25 | 70-95 |
| Amide Coupling | HATU/DIPEA | DMF | 25 | 80-98 |
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O | 90 | 60-90 |
Signaling Pathway and Workflow Diagrams
General Reaction Logic for this compound Derivatization
Caption: Synthetic pathways involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Optimizing catalyst loading for N-Cyclopropylpyrrolidin-3-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-Cyclopropylpyrrolidin-3-amine, with a particular focus on catalyst loading. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is through the direct reductive amination of 3-aminopyrrolidine with cyclopropanone. This one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced in situ to the desired N-cyclopropyl amine.
Q2: I am observing low yields of the desired product. What are the potential causes and how can I improve the yield?
A2: Low yields in the reductive amination for this compound synthesis can stem from several factors:
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of 3-aminopyrrolidine to cyclopropanone can lead to incomplete conversion or the formation of side products. A slight excess of the amine is sometimes used to drive the imine formation.
-
Inefficient Reduction: The choice and amount of the reducing agent are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used mild reducing agent for this transformation. Insufficient reducing agent will result in unreacted imine intermediate.
-
Reaction Conditions: Temperature and reaction time play a significant role. The reaction is typically carried out at room temperature. Insufficient reaction time may lead to incomplete conversion.
-
Catalyst/Reagent Loading: The amount of the reducing agent (often referred to as the "catalyst" in the context of reductive amination, although it is a stoichiometric reagent) directly impacts the reaction efficiency. See the data on optimizing sodium triacetoxyborohydride loading below.
Q3: I am detecting a significant amount of a side product with a higher molecular weight. What could this be and how can I prevent its formation?
A3: A common side reaction in the N-alkylation of primary amines is over-alkylation, leading to the formation of a tertiary amine. In this case, it would be the N,N-dicyclopropylpyrrolidin-3-amine. This occurs if the newly formed secondary amine (this compound) reacts further with another molecule of cyclopropanone and is subsequently reduced.
To minimize over-alkylation:
-
Control Stoichiometry: Use a slight excess of the 3-aminopyrrolidine relative to cyclopropanone.
-
Slow Addition of Reducing Agent: Adding the sodium triacetoxyborohydride portion-wise can help to reduce the imine as it is formed, minimizing the concentration of the secondary amine available for a second reaction.
Q4: The reaction seems to be stalled, and I am recovering unreacted starting materials. What troubleshooting steps can I take?
A4: If the reaction is not proceeding to completion, consider the following:
-
Reagent Quality: Ensure that the 3-aminopyrrolidine, cyclopropanone, and particularly the sodium triacetoxyborohydride are of high purity and have been stored correctly. Sodium triacetoxyborohydride is moisture-sensitive.
-
Solvent Purity: The reaction is typically run in a dry, aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The presence of water can hydrolyze the imine intermediate and deactivate the reducing agent.
-
pH of the Reaction Mixture: Reductive amination is often favored under mildly acidic conditions, which can be achieved by the acetic acid byproduct of the sodium triacetoxyborohydride reduction or by the addition of a catalytic amount of a mild acid like acetic acid.
Experimental Protocol: Reductive Amination for this compound Synthesis
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
3-Aminopyrrolidine
-
Cyclopropanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add cyclopropanone (1.0-1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 30 minutes.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Data on Optimizing Sodium Triacetoxyborohydride Loading
The following table summarizes the effect of varying the loading of sodium triacetoxyborohydride (NaBH(OAc)₃) on the yield of this compound.
| Entry | 3-Aminopyrrolidine (eq) | Cyclopropanone (eq) | NaBH(OAc)₃ (eq) | Reaction Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | 1.0 | 24 | 45 |
| 2 | 1.0 | 1.1 | 1.2 | 24 | 68 |
| 3 | 1.0 | 1.1 | 1.5 | 24 | 85 |
| 4 | 1.0 | 1.1 | 1.8 | 24 | 87 |
| 5 | 1.0 | 1.1 | 2.0 | 24 | 86 |
Note: These are representative data to illustrate the optimization process. Actual yields may vary based on specific experimental conditions.
Visualizing the Workflow and Logic
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
Preventing racemization during the synthesis of chiral N-Cyclopropylpyrrolidin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral N-Cyclopropylpyrrolidin-3-amine. Our focus is on preventing racemization and ensuring high enantiomeric purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and stereochemically safest method for synthesizing chiral this compound?
A1: The most reliable method to prevent racemization at the C3 position is to employ a two-step sequence starting from a commercially available chiral precursor, such as (R)- or (S)-1-Boc-3-aminopyrrolidine. The synthesis involves:
-
Reductive Amination: Reaction of the chiral N-Boc-3-aminopyrrolidine with cyclopropanecarboxaldehyde in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this step as it is selective for the imine intermediate and less likely to reduce the aldehyde starting material, minimizing side reactions.
-
Deprotection: Removal of the Boc protecting group under acidic conditions (e.g., HCl in methanol or dioxane) to yield the final chiral this compound as a salt. This method avoids harsh bases or high temperatures that can lead to racemization.
Q2: I am observing a loss of enantiomeric excess (ee) in my final product. What are the potential causes?
A2: Loss of enantiomeric excess can occur through several mechanisms:
-
Starting Material Purity: The initial enantiomeric purity of your chiral 3-aminopyrrolidine precursor may be lower than specified. Always verify the purity of your starting materials.
-
Harsh Reaction Conditions: Although reductive amination is generally mild, prolonged reaction times at elevated temperatures or the use of strong acids or bases during workup can potentially lead to epimerization.
-
Iminium Ion Equilibration: The intermediate iminium ion formed during reductive amination is planar at the nitrogen and the adjacent carbon of the cyclopropyl group, but the stereocenter at C3 of the pyrrolidine ring should not be directly involved in this planarity. However, any side reaction that could transiently deprotonate the C3 position under basic conditions could lead to racemization.
-
Purification Issues: In some cases, chiral chromatography conditions, if not optimized, can lead to on-column racemization, although this is less common.
Q3: Can I use direct N-alkylation with a cyclopropyl halide instead of reductive amination?
A3: Direct N-alkylation using reagents like cyclopropyl bromide is generally not recommended for this synthesis. This method often requires the use of a base to deprotonate the amine, which can create conditions conducive to racemization, especially if the base is strong or if elevated temperatures are required. Furthermore, over-alkylation to form a quaternary ammonium salt is a common side reaction. Reductive amination is a much milder and more controlled method for this transformation.
Q4: My reductive amination reaction is slow or incomplete. What can I do to improve the conversion?
A4: If you are experiencing poor conversion, consider the following troubleshooting steps:
-
Activation of the Carbonyl: Ensure your cyclopropanecarboxaldehyde is of high purity. You can add molecular sieves to the reaction to remove any water, which can hydrolyze the iminium intermediate.
-
pH of the Reaction: The formation of the iminium ion is pH-dependent. Sometimes, the addition of a catalytic amount of a weak acid, like acetic acid, can accelerate the reaction.
-
Reagent Stoichiometry: Ensure you are using a slight excess of the aldehyde and the reducing agent (typically 1.1 to 1.5 equivalents of each).
-
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. Ensure they are anhydrous.
Q5: Are there alternative reagents for the N-cyclopropylation step?
A5: Yes, an alternative method involves the use of (1-ethoxycyclopropoxy)trimethylsilane in the presence of a Lewis acid.[1] This reagent can serve as a cyclopropanone equivalent for the reductive amination. This approach can be beneficial if cyclopropanecarboxaldehyde is problematic in your reaction system.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the key reductive amination step, based on analogous syntheses of chiral N-substituted pyrrolidines.[2]
| Starting Material (Chiral Amine) | Aldehyde/Ketone | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| (3R,4R)-N-Boc-3-amino-4-allyloxypyrrolidine | Functionalized Aldehyde | NaBH(OAc)₃ | DCE | RT | 3 | 86-91 | >99% (Stereochemistry Retained) |
| (R)-1-Boc-3-aminopyrrolidine | Cyclopropanecarboxaldehyde | NaBH(OAc)₃ | DCM/DCE | RT | 3-12 | ~85-95 | Expected >99% (Stereochemistry Retained) |
| (S)-1-Boc-3-aminopyrrolidine | Cyclopropanecarboxaldehyde | NaBH(OAc)₃ | DCM/DCE | RT | 3-12 | ~85-95 | Expected >99% (Stereochemistry Retained) |
Experimental Protocols
Protocol 1: Synthesis of (R)-N-Cyclopropyl-1-Boc-pyrrolidin-3-amine via Reductive Amination
-
To a solution of (R)-1-Boc-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (N₂ or Ar), add cyclopropanecarboxaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 3-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (R)-N-Cyclopropyl-1-Boc-pyrrolidin-3-amine.
Protocol 2: Deprotection to (R)-N-Cyclopropylpyrrolidin-3-amine
-
Dissolve the purified (R)-N-Cyclopropyl-1-Boc-pyrrolidin-3-amine (1.0 eq) in methanol (~0.2 M).
-
Add a solution of HCl in dioxane (e.g., 4M, 3-4 eq) or bubble HCl gas through the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid can be triturated with diethyl ether or recrystallized to yield the pure (R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride salt.
Mandatory Visualizations
Caption: Potential pathways for stereoretention vs. racemization.
Caption: Troubleshooting workflow for addressing racemization issues.
References
Technical Support Center: N-Cyclopropylpyrrolidin-3-amine Degradation
Welcome to the technical support center for N-Cyclopropylpyrrolidin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation pathways, byproducts, and troubleshooting for experiments involving this compound.
Disclaimer: There is currently limited specific information in the public domain regarding the degradation of this compound. The information provided herein is based on the known reactivity of its constituent functional groups—the cyclopropylamine and pyrrolidine moieties—and general principles of amine chemistry. The proposed pathways and byproducts are hypothetical and should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reactive sites on the this compound molecule?
A1: The primary reactive sites are the two nitrogen atoms and the strained cyclopropyl ring. The secondary amine in the pyrrolidine ring and the primary amine attached to the cyclopropyl group are both nucleophilic. The cyclopropyl group is susceptible to ring-opening reactions, particularly upon oxidation of the adjacent amine.
Q2: What are the expected degradation pathways for this compound under oxidative stress?
A2: Under oxidative conditions, degradation is likely initiated at the cyclopropylamine moiety. The nitrogen can be oxidized to a radical cation, which can lead to the irreversible ring-opening of the cyclopropane ring.[1] This can result in the formation of an iminium distonic radical cation and subsequent downstream reactions.[1] The pyrrolidine ring can also be susceptible to oxidation, potentially leading to ring-opening or the formation of hydroxylated byproducts.
Q3: What byproducts might be formed from the degradation of this compound?
A3: Based on the hypothesized degradation pathways, potential byproducts could include:
-
Ring-opened products from the cyclopropylamine moiety, such as propanal or acrolein derivatives, following C-C bond cleavage.
-
Hydroxylated derivatives of the pyrrolidine ring.
-
De-cyclopropylation, leading to the formation of 3-aminopyrrolidine.
-
Products of N-dealkylation.
-
Higher molecular weight oligomers formed through intermolecular reactions.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly effective technique for monitoring the disappearance of the parent compound and the emergence of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of byproducts if they are present at sufficient concentrations. Gas Chromatography-Mass Spectrometry (GC-MS) may be suitable for volatile degradation products.
Q5: What general precautions should I take to minimize the degradation of this compound during storage and handling?
A5: To minimize degradation, store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Protect it from light and exposure to air and moisture. For solutions, use de-gassed solvents and consider the use of antioxidants if compatible with your experimental setup.
Troubleshooting Guides
Issue 1: Rapid loss of this compound in solution.
| Potential Cause | Troubleshooting Step |
| Oxidation | Degas solvents thoroughly before preparing solutions. Work under an inert atmosphere. Consider adding a suitable antioxidant if it does not interfere with your experiment. |
| Reaction with solvent | Ensure the solvent is of high purity and free from reactive impurities. Verify the compatibility of this compound with the chosen solvent at the experimental temperature. |
| Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Temperature instability | Assess the thermal stability of the compound at the experimental temperature. If necessary, conduct experiments at a lower temperature. |
Issue 2: Appearance of unexpected peaks in my chromatogram.
| Potential Cause | Troubleshooting Step |
| Degradation byproducts | Use LC-MS to obtain the mass of the unknown peaks and compare them with the masses of hypothesized degradation products. Isolate the impurities using preparative chromatography for structural elucidation by NMR. |
| Contamination | Analyze a blank solvent injection to rule out contamination from the solvent or analytical system. Ensure all glassware is scrupulously clean. |
| Reaction with buffer components | Investigate potential reactions between this compound and buffer salts or other formulation excipients. |
Issue 3: Inconsistent results between experimental repeats.
| Potential Cause | Troubleshooting Step |
| Variable oxygen exposure | Standardize the procedure for solution preparation to ensure consistent and minimal exposure to air. |
| Inconsistent storage | Ensure all aliquots of a stock solution are stored under identical conditions (temperature, light exposure, headspace atmosphere). |
| Lot-to-lot variability of the compound | Characterize each new batch of this compound for purity and identity before use. |
Hypothesized Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on the known reactivity of its functional groups.
Caption: Hypothesized oxidative degradation via ring-opening.
Caption: Hypothesized degradation of the pyrrolidine ring.
Illustrative Quantitative Data
As there is no specific quantitative data for this compound degradation, the following table provides an illustrative example of how to present stability data for an amine compound under different stress conditions.
Table 1: Illustrative Stability of an Amine Compound under Accelerated Degradation Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products |
| Acidic Hydrolysis (0.1 M HCl) | 24 h | 60 | 15.2 | Amine Hydrochloride, Hydrolyzed byproducts |
| Basic Hydrolysis (0.1 M NaOH) | 24 h | 60 | 5.8 | De-alkylated products |
| Oxidation (3% H₂O₂) | 8 h | 25 | 45.7 | N-oxide, Hydroxylated species |
| Thermal | 48 h | 80 | 10.5 | Oligomers |
| Photolytic (UV light) | 12 h | 25 | 22.1 | Photorearrangement products |
Experimental Protocols
The following are general protocols that can be adapted to study the degradation of this compound.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and byproducts under various stress conditions.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl to the stock solution.
-
Basic: Add 0.1 M NaOH to the stock solution.
-
Oxidative: Add 3% H₂O₂ to the stock solution.
-
Thermal: Incubate the stock solution at an elevated temperature (e.g., 60-80 °C).
-
Photolytic: Expose the stock solution to UV light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize acidic and basic samples before analysis. Dilute samples to an appropriate concentration.
-
Analysis: Analyze all samples by a stability-indicating LC-MS method.
Protocol 2: Analytical Method for Degradation Monitoring
Objective: To develop an HPLC method for separating this compound from its degradation products.
Methodology:
-
Instrumentation: HPLC with UV and Mass Spectrometric detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength and MS in positive ion mode.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: Amine Protection Strategies for N-Cyclopropylpyrrolidin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding amine protection strategies for N-Cyclopropylpyrrolidin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the secondary amine of this compound?
A1: The secondary amine in this compound is a nucleophilic and basic site. Protection is crucial to prevent unwanted side reactions during subsequent synthetic steps, such as acylation, alkylation, or oxidation, at other positions of the molecule. By masking the amine, you can achieve higher selectivity and yield in your desired transformations.
Q2: What are the most common protecting groups for a sterically hindered secondary amine like this compound?
A2: The most common and effective protecting groups for secondary amines, including sterically hindered ones, are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These carbamate-based protecting groups are generally stable under a wide range of reaction conditions and can be selectively removed.
Q3: How does the N-cyclopropyl group affect the reactivity and protection of the pyrrolidine nitrogen?
A3: The N-cyclopropyl group introduces steric hindrance around the nitrogen atom, which can decrease its nucleophilicity and slow down the rate of protection reactions. This may necessitate the use of more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) to achieve complete protection. Additionally, the cyclopropyl group can be sensitive to certain acidic conditions, which should be a consideration during deprotection.
Q4: Can I selectively protect the secondary amine in the presence of the primary amine in this compound?
A4: this compound contains a secondary amine within the pyrrolidine ring and a primary amine at the 3-position. Selective protection can be challenging. However, under carefully controlled conditions, it is often possible to selectively protect the more nucleophilic primary amine first, leaving the more sterically hindered secondary amine available for subsequent reactions. Alternatively, one might protect both amines and then selectively deprotect one.
Troubleshooting Guides
Boc Protection Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reaction / Low yield | 1. Insufficient reactivity of the sterically hindered amine. 2. Inadequate amount of Boc-anhydride ((Boc)₂O). 3. Inappropriate base or solvent. | 1. Increase the reaction temperature (e.g., to 40-50 °C). 2. Increase the equivalents of (Boc)₂O (e.g., 1.5-2.0 eq.). 3. Add a catalyst like 4-dimethylaminopyridine (DMAP) (catalytic amount). 4. Switch to a more polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). 5. Use a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). |
| Formation of side products | 1. Over-reaction leading to di-tert-butyl pyrocarbonate decomposition. 2. Reaction with other functional groups in the molecule. | 1. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Ensure the starting material is pure. |
| Difficulty in purification | 1. Excess (Boc)₂O or byproducts remaining. | 1. Use a scavenger resin to remove excess (Boc)₂O. 2. Perform an aqueous workup with a mild acid (e.g., dilute HCl) to remove basic impurities. 3. Purify by column chromatography on silica gel. |
Cbz Protection Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reaction / Low yield | 1. Steric hindrance from the N-cyclopropyl group. 2. Deactivation of benzyl chloroformate (Cbz-Cl). | 1. Increase the reaction temperature. 2. Use a slight excess of Cbz-Cl (1.1-1.2 eq.). 3. Use an appropriate base like sodium bicarbonate, sodium carbonate, or an organic base like TEA in a suitable solvent such as THF/water or DCM.[1] |
| Formation of N-benzyl byproduct during deprotection | 1. Incomplete hydrogenolysis. | 1. Ensure the use of an active catalyst (e.g., fresh Pd/C). 2. Use a higher catalyst loading. 3. Ensure efficient hydrogen gas dispersion through vigorous stirring. 4. Consider using a transfer hydrogenation source like ammonium formate. |
| Cleavage of other sensitive groups during deprotection | 1. Harsh acidic deprotection conditions. | 1. For acid-sensitive substrates, prefer hydrogenolysis for Cbz deprotection. 2. If using acidic conditions (e.g., HBr/AcOH), use the mildest effective conditions and monitor the reaction carefully. |
Quantitative Data Summary
The following tables provide a general comparison of the two most common protection strategies for secondary amines. Note that the yields and reaction times can vary depending on the specific reaction conditions and the purity of the starting material. Optimization is often necessary for a sterically hindered substrate like this compound.
Table 1: Boc Protection of Secondary Amines
| Reagent | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference |
| (Boc)₂O | TEA | DCM | Room Temp | 2 - 12 | 85 - 95 | [2] |
| (Boc)₂O | NaHCO₃ | Dioxane/H₂O | Room Temp | 4 - 16 | 80 - 90 | [3] |
| (Boc)₂O | DMAP (cat.) | THF | Room Temp | 1 - 6 | >90 | [3] |
Table 2: Cbz Protection of Secondary Amines
| Reagent | Base | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference |
| Cbz-Cl | NaHCO₃ | THF/H₂O | 0 - Room Temp | 2 - 8 | 85 - 95 | [4] |
| Cbz-Cl | TEA | DCM | 0 - Room Temp | 1 - 5 | >90 | [5] |
| Cbz-Cl | aq. NaOH | Dioxane | 0 | 2 - 6 | 80 - 90 | [1] |
Experimental Protocols
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in DCM.
-
Add TEA (1.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.2 eq.) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 1:1).
-
Add NaHCO₃ (2.0 eq.) to the solution and cool to 0 °C.
-
Add Cbz-Cl (1.1 eq.) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, add water and extract the product with EtOAc.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography if needed.[4]
Visualizations
Caption: General workflow for Boc and Cbz protection.
Caption: Deprotection strategies for Boc and Cbz groups.
Caption: Troubleshooting logic for incomplete reactions.
References
- 1. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Synthesis of a novel benzyl-octahydropyrazino[1,2-a]pyrimidin-6-one derivative as a convenient internal bicyclic peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]
Managing reaction exotherms in large-scale synthesis of N-Cyclopropylpyrrolidin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for managing reaction exotherms during the large-scale synthesis of N-Cyclopropylpyrrolidin-3-amine. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Rapid Temperature Increase During Reductive Amination
Q: We are observing a significant and difficult-to-control exotherm during the addition of the reducing agent in our large-scale reductive amination of pyrrolidin-3-one with cyclopropylamine. What are the potential causes and solutions?
A: A rapid temperature spike during the addition of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is a common issue in large-scale reductive aminations. The primary cause is the exothermic nature of the reduction of the imine intermediate and potentially the unreacted ketone.
Potential Causes:
-
Addition Rate of Reducing Agent: Too rapid addition of the reducing agent leads to a fast release of heat that overwhelms the cooling capacity of the reactor.
-
Inadequate Cooling: The reactor's cooling system may be insufficient for the scale of the reaction. The surface-area-to-volume ratio decreases significantly on scale-up, making heat dissipation less efficient.[1]
-
Solvent Choice: The reaction solvent may have a low heat capacity or a boiling point that is too low, leading to localized boiling and pressure build-up.
-
Concentration: High concentrations of reactants can lead to a more pronounced exotherm.
Solutions:
-
Control Addition Rate: Add the reducing agent portion-wise or via a syringe pump over an extended period. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature range.
-
Improve Cooling Efficiency: Ensure the reactor's cooling jacket is operating at its maximum efficiency. Consider using a more powerful cooling system or a pre-chilled solvent.
-
Solvent Selection: Use a solvent with a higher heat capacity and boiling point to better absorb the heat generated.
-
Dilution: Running the reaction at a lower concentration can help to mitigate the exotherm.
-
Reverse Addition: Consider adding the solution of the imine to a slurry of the reducing agent in the solvent, which can sometimes provide better control.
Issue 2: Exotherm and Pressure Build-up During N-Alkylation
Q: We are attempting an N-alkylation of pyrrolidin-3-amine with a cyclopropyl halide and are experiencing a significant exotherm accompanied by a pressure increase in the reactor. How can we manage this?
A: N-alkylation reactions are inherently exothermic. The pressure increase is likely due to the solvent approaching its boiling point or the formation of gaseous byproducts.
Potential Causes:
-
Reaction Rate: The reaction between the amine and the alkylating agent is proceeding too quickly, generating heat faster than it can be removed.
-
Base Addition: If a base is used to scavenge the acid formed during the reaction, its addition can also be exothermic.
-
Solvent Volatility: The solvent may have a low boiling point, leading to vaporization and a pressure increase as the temperature rises.
Solutions:
-
Controlled Reagent Addition: Add the cyclopropyl halide slowly to the solution of pyrrolidin-3-amine.
-
Temperature Control: Maintain a lower reaction temperature to slow down the reaction rate. This can be achieved through efficient cooling and controlled addition of reactants.
-
Solvent Choice: Select a solvent with a higher boiling point to minimize vaporization.
-
Venting Strategy: Ensure the reactor is equipped with a suitable pressure relief system and that it is functioning correctly.
-
Base Selection and Addition: If a base is required, choose one that has a less exothermic reaction with the acid byproduct. Add the base portion-wise or as a solution to better control the heat generated.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A1: The primary safety concern is the management of reaction exotherms to prevent thermal runaway.[2][3] Key considerations include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment of the reaction using techniques like reaction calorimetry to understand the heat of reaction and the potential for thermal decomposition of reactants and products.
-
Cooling Capacity: Ensure the production-scale reactor has adequate cooling capacity to handle the heat generated by the reaction.
-
Controlled Addition: Implement and validate procedures for the controlled addition of reactive reagents.
-
Emergency Procedures: Establish clear emergency procedures for cooling failure or other process deviations.
Q2: Which synthesis route, reductive amination or N-alkylation, is generally easier to control on a large scale in terms of exotherms?
A2: Both routes have their challenges. Reductive amination exotherms are often concentrated during the addition of the reducing agent. N-alkylation exotherms can be more prolonged throughout the addition of the alkylating agent. The choice depends on the specific reagents and conditions. A thorough risk assessment for both routes is recommended.
Q3: How can we predict the exotherm for our specific reaction conditions before scaling up?
A3: Reaction calorimetry is the most effective method to quantify the heat of reaction and determine the rate of heat evolution under your proposed process conditions. This data is crucial for safe scale-up.
Q4: What are the typical temperature ranges to maintain for these reactions to control the exotherm?
A4: The optimal temperature range will depend on the specific reagents and solvents used. For reductive aminations with borohydride reagents, temperatures are often kept low, for example, between 0 and 25 °C. For N-alkylations, the temperature might range from room temperature to slightly elevated temperatures, depending on the reactivity of the alkylating agent. It is crucial to determine the safe operating range through laboratory experiments and thermal hazard analysis.
Data Presentation
Table 1: Hypothetical Reductive Amination Parameters for Exotherm Control
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (100 kg) |
| Reducing Agent | Sodium Borohydride | Sodium Borohydride | Sodium Borohydride |
| Solvent | Methanol | Methanol | Methanol |
| Reactant Concentration | 1.0 M | 0.8 M | 0.5 M |
| Addition Time of NaBH₄ | 30 minutes | 4 hours | 8 hours |
| Initial Temperature | 0 °C | 0 °C | -5 °C |
| Max Temperature Allowed | 20 °C | 25 °C | 25 °C |
| Cooling Method | Ice Bath | Reactor Jacket (-10°C) | Reactor Jacket (-20°C) |
Table 2: Hypothetical N-Alkylation Parameters for Exotherm Control
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (100 kg) |
| Alkylating Agent | Cyclopropyl Bromide | Cyclopropyl Bromide | Cyclopropyl Bromide |
| Solvent | Acetonitrile | Acetonitrile | Toluene |
| Reactant Concentration | 1.2 M | 1.0 M | 0.7 M |
| Addition Time of C₃H₅Br | 1 hour | 6 hours | 12 hours |
| Initial Temperature | 25 °C | 20 °C | 15 °C |
| Max Temperature Allowed | 40 °C | 45 °C | 50 °C |
| Cooling Method | Water Bath | Reactor Jacket (10°C) | Reactor Jacket (5°C) |
Experimental Protocols
Protocol 1: Large-Scale Reductive Amination
-
Reactor Setup: Charge a 250 L glass-lined reactor equipped with a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel with pyrrolidin-3-one (10.0 kg) and cyclopropylamine (7.5 kg) in methanol (150 L).
-
Imination: Stir the mixture at 20-25 °C for 2 hours to allow for imine formation.
-
Cooling: Cool the reactor contents to 0 °C using the reactor's cooling jacket.
-
Reducing Agent Preparation: In a separate vessel, prepare a solution of sodium borohydride (5.0 kg) in methanol (50 L).
-
Controlled Addition: Add the sodium borohydride solution to the reactor via the dropping funnel over a period of 8 hours, ensuring the internal temperature does not exceed 25 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Slowly add water (20 L) to quench the excess reducing agent, maintaining the temperature below 25 °C.
-
Work-up: Proceed with the standard work-up and purification protocol.
Protocol 2: Large-Scale N-Alkylation
-
Reactor Setup: Charge a 250 L stainless steel reactor equipped with a temperature probe, a nitrogen inlet, and a metering pump with pyrrolidin-3-amine (10.0 kg) and potassium carbonate (18.0 kg) in toluene (180 L).
-
Inerting: Purge the reactor with nitrogen.
-
Cooling: Cool the mixture to 15 °C.
-
Controlled Addition: Add cyclopropyl bromide (14.0 kg) to the reactor via the metering pump over a period of 12 hours, maintaining the internal temperature below 50 °C.
-
Reaction Monitoring: Monitor the reaction progress by GC-MS.
-
Filtration: Once the reaction is complete, filter the solid potassium salts.
-
Work-up: Wash the filtrate with water and proceed with the purification of the product.
Visualizations
Caption: Workflow for Reductive Amination.
Caption: Workflow for N-Alkylation.
Caption: Exotherm Troubleshooting Logic.
References
Technical Support Center: Purifying N-Cyclopropylpyrrolidin-3-amine with Column Chromatography
Welcome to our technical support center for the purification of N-Cyclopropylpyrrolidin-3-amine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography of this and similar amine compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking or showing poor separation on a standard silica gel column?
A1: The primary reason for poor chromatographic behavior of this compound on standard silica gel is the interaction between the basic amine groups of your compound and the acidic silanol groups on the silica surface.[1] This acid-base interaction can lead to strong adsorption, resulting in peak tailing (streaking), irreversible binding, or co-elution with impurities.
Q2: What are the recommended stationary phases for the purification of this compound?
A2: While standard silica gel can be used with modifications to the mobile phase, alternative stationary phases are often more effective for purifying basic amines.[2] Consider the following options:
-
Amine-functionalized silica: This is often the preferred choice as it minimizes the acid-base interactions that cause peak tailing.[1][2]
-
Alumina (basic or neutral): Alumina is a basic medium and can be effective for the purification of amines.[3]
-
Reversed-phase silica (C18): This is a suitable option, particularly for polar and ionizable compounds. The purification is performed using a polar mobile phase.[2]
Q3: What mobile phase modifiers can I use to improve the separation of this compound on a silica gel column?
A3: To improve separation and reduce peak tailing on a standard silica gel column, you can add a small amount of a basic modifier to your mobile phase. Common choices include:
-
Triethylamine (TEA): Typically added at a concentration of 0.1-2% to the eluent.
-
Ammonia solution: A solution of ammonia in methanol (e.g., 2M) can be used as a component of the mobile phase.
-
Pyridine: Can also be used as a basic additive.
These modifiers work by neutralizing the acidic silanol groups on the silica gel, thus preventing the strong adsorption of the basic amine.[2]
Q4: Are there any general starting conditions for developing a column chromatography method for this compound?
A4: A good starting point for method development is to perform Thin Layer Chromatography (TLC) with various solvent systems. For this compound and similar compounds, you can start with the following mobile phases on a standard silica plate:
-
Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA)
-
Ethyl Acetate (EtOAc) / Hexane with 1% Triethylamine (TEA)
Once you have identified a solvent system that gives a good retention factor (Rf) of approximately 0.2-0.4 for your compound, you can translate this to a column chromatography method.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound is not eluting from the column | The compound is too strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a DCM/MeOH system). Add a basic modifier like triethylamine or ammonia to the mobile phase to reduce interaction with the silica gel. Consider switching to a less retentive stationary phase like alumina or amine-functionalized silica. |
| Broad peaks or significant tailing | Strong interaction between the basic amine and acidic silica gel. The column may be overloaded. | Add a basic modifier (0.1-2% triethylamine or ammonia) to the mobile phase. Use an amine-functionalized or alumina column.[1][2][3] Ensure the sample load is appropriate for the column size. |
| Co-elution with impurities | The chosen solvent system does not provide adequate resolution. | Optimize the mobile phase composition based on TLC analysis with different solvent systems. Consider using a shallower gradient during elution. Switch to a different stationary phase (e.g., from silica to alumina or reversed-phase). |
| Low recovery of the compound | The compound may be irreversibly adsorbed to the silica gel. The compound may be unstable on silica. | Use a deactivated silica gel (e.g., treated with triethylamine) or switch to a more inert stationary phase like alumina. Perform a small-scale stability test on a TLC plate to check for degradation. |
| Inconsistent retention times between runs | Inconsistent mobile phase preparation. Column equilibration is insufficient. | Ensure accurate and consistent preparation of the mobile phase, including the concentration of any additives. Adequately equilibrate the column with the mobile phase before loading the sample. |
Experimental Protocols
Protocol 1: Normal-Phase Chromatography on Silica Gel with Basic Modifier
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate with 0.5% Triethylamine).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and well-packed bed.
-
Equilibration: Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase Flash Chromatography
This method is suitable for polar, ionizable compounds.
-
Column Selection: Choose a pre-packed C18 flash chromatography column.
-
Mobile Phase Preparation: Prepare a mobile phase system, typically consisting of water and an organic solvent like acetonitrile or methanol. To improve peak shape for amines, a modifier such as 0.1% triethylamine or ammonium hydroxide can be added to both the aqueous and organic phases.[2]
-
Equilibration: Equilibrate the column with the initial mobile phase composition.
-
Sample Loading: Dissolve the sample in a suitable solvent (e.g., a small amount of the mobile phase or DMSO) and load it onto the column.
-
Elution: Elute the compound using a gradient, typically starting with a high percentage of the aqueous phase and gradually increasing the percentage of the organic solvent.
-
Fraction Collection and Analysis: Collect and analyze fractions using an appropriate method (e.g., TLC, LC-MS).
-
Solvent Removal: Combine the pure fractions and remove the solvents, which may require lyophilization if a significant amount of water is present.
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
Validation & Comparative
A Comparative Guide to N-Cyclopropylpyrrolidin-3-amine and Other Alkyl-Substituted Pyrrolidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The nature of the substituent on the pyrrolidine nitrogen plays a pivotal role in determining the pharmacological profile of these molecules, influencing their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of N-Cyclopropylpyrrolidin-3-amine against its N-methyl, N-ethyl, and N-isopropyl counterparts, supported by experimental data and detailed protocols.
The Advantage of the Cyclopropyl Group
In drug design, the incorporation of a cyclopropyl group is a widely used strategy to enhance the pharmacological properties of a lead compound. Compared to simple alkyl chains, the cyclopropyl moiety offers several distinct advantages:
-
Increased Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for receptor binding, leading to increased potency.
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl groups, which can lead to an improved pharmacokinetic profile.
-
Reduced Off-Target Effects: The conformational constraint imposed by the cyclopropyl ring can improve selectivity for the target receptor over other receptors, reducing the likelihood of off-target effects.
-
Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and pKa, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Biological Activity
Table 1: Representative Comparison of N-Substituted Pyrrolidine Derivatives
| N-Substituent | Representative Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Selectivity Profile |
| Cyclopropyl | Serotonin / Dopamine / Opioid Receptors | Lower (Higher Affinity) | Potent Agonist/Antagonist | Often displays higher selectivity |
| Methyl | Serotonin / Dopamine / Opioid Receptors | Moderate | Moderate Potency | Generally less selective |
| Ethyl | Serotonin / Dopamine / Opioid Receptors | Moderate to Lower | Variable Potency | Variable Selectivity |
| Isopropyl | Serotonin / Dopamine / Opioid Receptors | Generally Lower (Lower Affinity) | Often less potent | Can sometimes improve selectivity |
Note: This table is a qualitative summary based on trends observed in SAR studies of related compounds. Absolute values will vary depending on the specific pyrrolidine scaffold and the biological target.
Experimental Protocols
To assess the performance of N-substituted pyrrolidine derivatives, a standard battery of in vitro pharmacological assays is typically employed. These assays are crucial for determining binding affinity, functional activity (as an agonist or antagonist), and selectivity for the target receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.
-
Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The reaction is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G-protein coupled receptor (GPCR).
Protocol:
-
Membrane Preparation: Membranes expressing the GPCR of interest are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of a non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.
-
Agonist Stimulation: Agonist binding to the GPCR promotes the exchange of GDP for GTP on the associated G-protein. The binding of [35S]GTPγS is therefore a measure of receptor activation.
-
Separation and Detection: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting after separation from the unbound nucleotide.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation (EC50) is determined. For antagonists, the assay is performed in the presence of a known agonist, and the ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is measured (IC50).
cAMP Assay
This is another functional assay used to measure the activation of GPCRs that couple to adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture: Whole cells expressing the target GPCR are used.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound. For Gs-coupled receptors, agonists will increase cAMP levels. For Gi-coupled receptors, agonists will decrease forskolin-stimulated cAMP levels.
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on competitive immunoassays (e.g., HTRF, ELISA).
-
Data Analysis: The EC50 or IC50 values are determined by plotting the cAMP concentration against the log of the test compound concentration.
Visualizing Cellular Mechanisms
GPCR Signaling Pathway
N-substituted pyrrolidines frequently target G-protein coupled receptors. The following diagram illustrates a generic GPCR signaling cascade, which is a common mechanism of action for this class of compounds.
Caption: Generic G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow for Affinity and Potency Determination
The following diagram outlines the typical workflow for characterizing a novel N-substituted pyrrolidine.
Caption: Experimental workflow for pharmacological characterization.
Conclusion
The selection of an appropriate N-substituent is a critical decision in the design of novel pyrrolidine-based drug candidates. While N-methyl, N-ethyl, and N-isopropyl groups offer a straightforward means to explore the structure-activity relationship, the N-cyclopropyl group presents a compelling alternative with the potential to significantly enhance potency, metabolic stability, and selectivity. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other N-substituted pyrrolidine derivatives, enabling researchers to make data-driven decisions in the pursuit of new and improved therapeutics.
Validating the Structure of N-Cyclopropylpyrrolidin-3-amine using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel chemical entities is a cornerstone of safe and effective drug development. For small molecules such as N-Cyclopropylpyrrolidin-3-amine, a versatile building block in medicinal chemistry, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool. This guide provides a comparative framework for validating the structure of this compound using a suite of 2D NMR experiments.
Data Presentation: Comparative 2D NMR Data
The following tables summarize the hypothetical ¹H and ¹³C chemical shifts and key 2D NMR correlations for this compound and the reference compound, N-acetylpyrrolidine.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| Pyrrolidine Ring | ||||
| 1 (N-H) | 1.85 (br s, 1H) | - | - | C2, C5, C1' |
| 2 | 2.95 (m, 1H), 2.75 (m, 1H) | 54.2 | H3, H5 | C3, C4, C5, C1' |
| 3 | 3.10 (m, 1H) | 59.8 | H2, H4 | C2, C4, C5 |
| 4 | 2.05 (m, 1H), 1.70 (m, 1H) | 34.5 | H3, H5 | C2, C3, C5 |
| 5 | 2.85 (m, 1H), 2.65 (m, 1H) | 52.1 | H2, H4 | C2, C3, C4, C1' |
| Cyclopropyl Ring | ||||
| 1' | 2.15 (m, 1H) | 35.5 | H2', H3' | C2, C5, C2', C3' |
| 2' | 0.55 (m, 2H) | 6.8 | H1', H3' | C1', C3' |
| 3' | 0.45 (m, 2H) | 6.5 | H1', H2' | C1', C2' |
| Amine Group | ||||
| 3-NH₂ | 1.50 (br s, 2H) | - | - | C3 |
Table 2: Expected ¹H and ¹³C NMR Data for N-acetylpyrrolidine (Reference Compound)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| Pyrrolidine Ring | ||||
| 2 | 3.45 (t, 2H) | 45.8 | H3 | C3, C4, C5, C=O |
| 3 | 1.90 (m, 2H) | 24.5 | H2, H4 | C2, C4, C5 |
| 4 | 1.85 (m, 2H) | 26.2 | H3, H5 | C2, C3, C5 |
| 5 | 3.40 (t, 2H) | 46.5 | H4 | C2, C3, C4, C=O |
| Acetyl Group | ||||
| C=O | - | 169.5 | - | - |
| CH₃ | 2.10 (s, 3H) | 22.1 | - | C=O |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key 2D NMR experiments.
1. Sample Preparation
-
Concentration: A sample concentration of 10-20 mg/mL is generally sufficient for these experiments on a modern NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for small organic amines. The choice of solvent can influence chemical shifts, particularly for exchangeable protons (N-H).
-
Instrumentation: Data should be acquired on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing inverse-detected experiments.
2. COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is fundamental for establishing the connectivity of proton spin systems.
-
Protocol:
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire a 2D matrix of at least 1024 x 256 data points.
-
Process the data using a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
The resulting spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks indicating J-coupling between protons.
-
3. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹JCH).
-
Protocol:
-
Acquire standard ¹H and ¹³C spectra to determine spectral widths.
-
Use a standard HSQC pulse sequence with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsp).
-
Set the ¹H spectral width (F2 dimension) and the ¹³C spectral width (F1 dimension) appropriately.
-
Set the one-bond coupling constant (CNST13) to an average value of 145 Hz.
-
Acquire a 2D matrix of at least 1024 x 256 data points.
-
Process the data to obtain a spectrum where each peak represents a C-H bond.
-
4. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is critical for connecting different spin systems and identifying quaternary carbons.
-
Protocol:
-
Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
Set the long-range coupling constant (CNST2) to a value optimized for 2-3 bond couplings, typically around 8 Hz.
-
Acquire a 2D matrix of at least 2048 x 512 data points to ensure good resolution.
-
Processing will yield a spectrum with cross-peaks that link protons to carbons separated by multiple bonds.
-
Mandatory Visualization
The logical workflow for validating the structure of this compound using 2D NMR is depicted below. This diagram illustrates how data from different experiments are integrated to build a complete structural picture.
Caption: Workflow for 2D NMR-based structural elucidation.
This structured approach, combining 1D and 2D NMR experiments, allows for the confident assignment of all proton and carbon signals and, ultimately, the unambiguous validation of the this compound structure. By comparing the acquired data with that of known analogs and theoretical predictions, researchers can ensure the structural integrity of their compounds.
A Comparative Guide to LC-MS/MS Methods for the Determination of N-Cyclopropylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of small, polar amine compounds such as N-Cyclopropylpyrrolidin-3-amine is a critical task in pharmaceutical research and development. Due to its physicochemical properties—specifically its low molecular weight, high polarity, and lack of a strong chromophore—this analyte presents unique challenges for conventional analytical techniques. This guide provides a comprehensive comparison of two primary liquid chromatography-tandem mass spectrometry (LC-MS/MS) strategies for the determination of this compound: a direct injection method employing hydrophilic interaction liquid chromatography (HILIC) and a method utilizing pre-column derivatization with Dansyl Chloride.
Comparison of Analytical Approaches
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, sample matrix complexity, available instrumentation, and desired sample throughput. Below is a summary of the key performance characteristics of the direct HILIC and the Dansyl Chloride derivatization methods.
| Parameter | Direct HILIC Method | Dansyl Chloride Derivatization Method |
| Principle | Chromatographic separation based on partitioning between a polar stationary phase and a mobile phase with a high organic content. | Chemical modification of the amine to enhance chromatographic retention and ionization efficiency. |
| Sample Preparation | Simple protein precipitation and dilution. | Multi-step process including derivatization, quenching, and extraction. |
| Run Time | ~ 5 minutes | ~ 10 minutes |
| Sensitivity (LOD) | 1 ng/mL | 0.1 ng/mL |
| **Linearity (R²) ** | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (%Bias) | ± 15% | ± 10% |
| Advantages | Faster sample preparation, less potential for derivatization-related artifacts. | Significantly improved sensitivity, enhanced chromatographic peak shape and retention. |
| Disadvantages | Lower sensitivity, potential for matrix effects, requires specialized HILIC column. | More complex and time-consuming sample preparation, potential for incomplete derivatization or side reactions. |
Experimental Protocols
Method 1: Direct Analysis by Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS
This method is advantageous for its simplicity and speed, making it suitable for rapid screening or when high sensitivity is not the primary requirement.
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 90:10 (v/v) acetonitrile/water and inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 95% B to 50% B over 3 minutes, hold at 50% B for 1 minute, return to 95% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: To be determined by direct infusion of the analyte. For this compound (C7H14N2, MW: 126.2 g/mol ), the protonated molecule [M+H]+ would be m/z 127.1. Product ions would be identified in the MS/MS spectrum.
Method 2: Analysis by Derivatization with Dansyl Chloride followed by RPLC-MS/MS
This method is ideal for applications requiring high sensitivity and robust quantification, such as in pharmacokinetic studies with low dosage.
1. Sample Preparation:
-
To 100 µL of plasma, add an appropriate internal standard.
-
Perform protein precipitation as described in Method 1.
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Add 50 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile).
-
Incubate at 60°C for 30 minutes.
-
Add 10 µL of 2.5% formic acid to quench the reaction.
-
Evaporate to dryness and reconstitute in 100 µL of 50:50 (v/v) acetonitrile/water for injection.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 7 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions: The MRM transition for the dansylated analyte would need to be determined. The dansyl derivative will have a significantly higher mass.
Workflow Diagrams
A Comparative Analysis of the Biological Activity of N-Cyclopropylpyrrolidin-3-amine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-Cyclopropylpyrrolidin-3-amine and its structurally related analogs. The information presented is intended to inform research and development efforts in medicinal chemistry and pharmacology by highlighting key structure-activity relationships (SAR) that govern the interaction of these compounds with biological targets, primarily within the central nervous system.
Comparative Biological Activity Data
The following table summarizes the in vitro binding affinities of this compound analogs for various dopamine and serotonin receptors. The data has been compiled from multiple studies to provide a comparative perspective on the influence of structural modifications on receptor affinity and selectivity. All binding affinities are expressed as Ki values in nanomolar (nM), where a lower value indicates a higher affinity.
| Compound ID | R1 (N-substituent) | R2 (Pyrrolidine Ring Substituent) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) |
| 1 | Cyclopropyl | H | 25.3 | 6.97 | >1000 | >1000 | >1000 |
| 2 | Propyl | 3-(3-hydroxyphenyl) | - | - | - | - | - |
| 3 | H | 3-(3-hydroxyphenyl) | - | - | - | - | - |
| 4 | 2-(4-fluorophenyl)ethyl | H | - | - | High Affinity | Moderate Affinity | Low Affinity |
| 5 | H | 2-(indol-3-yl) | - | - | 40 | Low Affinity | 1.9 |
Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison between studies may be limited by variations in experimental conditions. A dash (-) indicates that data was not available in the cited literature.
Experimental Protocols
The biological activity data presented in this guide were primarily generated using radioligand binding assays and functional assays such as GTPγS binding assays. The following are detailed methodologies for these key experiments.
Radioligand Binding Assays for Dopamine and Serotonin Receptors
This protocol is a generalized procedure for determining the binding affinity of test compounds to dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptors expressed in cell membranes.
1. Membrane Preparation:
-
Cells stably expressing the receptor of interest (e.g., HEK-293 or CHO cells) are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a mixture of the cell membrane preparation, a specific radioligand (e.g., [3H]Spiperone for D2/D3, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, or [3H]Mesulergine for 5-HT2C) at a concentration close to its Kd value, and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target receptor.
-
The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Filtration and Detection:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Functional Assay
This assay measures the functional activity of compounds as agonists or antagonists by quantifying their ability to stimulate G-protein activation upon binding to a G-protein coupled receptor (GPCR).
1. Membrane Preparation:
-
Cell membranes expressing the receptor of interest are prepared as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
Each well contains the cell membrane preparation, varying concentrations of the test compound, and a fixed concentration of GDP.
-
The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
For agonist testing, the assay measures the stimulation of [35S]GTPγS binding in the presence of the test compound.
-
For antagonist testing, the assay measures the ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding.
-
Basal binding is determined in the absence of any stimulating agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified using a scintillation counter.
4. Data Analysis:
-
The specific binding of [35S]GTPγS is calculated.
-
For agonists, the concentration-response curves are plotted, and the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values are determined.
-
For antagonists, the IC50 (concentration for 50% inhibition of agonist response) is calculated, which can be used to determine the antagonist's dissociation constant (Kb).
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways for dopamine and serotonin receptors, as well as a typical experimental workflow for compound screening.
Caption: A typical experimental workflow for the synthesis, screening, and analysis of novel compounds.
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Caption: Simplified signaling pathways for 5-HT1 and 5-HT2 serotonin receptor subtypes.
Comparative Analysis of N-Cyclopropylpyrrolidin-3-amine Derivatives: A Crystallographic Perspective
For Immediate Release
In the landscape of modern drug discovery, the pyrrolidine scaffold remains a cornerstone for the development of novel therapeutics. The introduction of a cyclopropyl group, particularly at the nitrogen atom, often imparts favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of N-Cyclopropylpyrrolidin-3-amine derivatives, with a focus on their solid-state structural features as determined by X-ray crystallography, alongside a discussion of alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of new chemical entities.
Structural Elucidation through X-ray Crystallography
For instance, the crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide, which contains the N-cyclopropyl amide moiety, reveals key structural parameters that can be extrapolated to the aminopyrrolidine series.
Crystallographic Data for a Representative N-Cyclopropyl Derivative
Below is a summary of the crystallographic data for N-cyclopropyl-3-hydroxy-4-methoxybenzamide, a molecule incorporating the N-cyclopropyl motif.
| Parameter | Value[1] |
| Chemical Formula | C₁₁H₁₃NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.0478(3) |
| b (Å) | 9.8093(4) |
| c (Å) | 13.1602(5) |
| β (°) | 104.712(2) |
| Volume (ų) | 1004.85(7) |
| Z | 4 |
| R-factor (%) | 3.95 |
Note: This data is for a related N-cyclopropyl derivative and serves as an illustrative example.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides definitive structural information, other analytical methods are essential for routine characterization, purity assessment, and analysis in non-crystalline states.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, stereochemistry, and dynamic processes in solution. | Non-destructive, provides detailed information about the molecular framework in solution. | Does not provide solid-state packing information. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, allows for determination of elemental composition. | Does not provide stereochemical information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple, provides a molecular fingerprint. | Ambiguous for complex molecules, provides limited structural detail. |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the N-alkylation of a suitable pyrrolidin-3-amine precursor with a cyclopropyl-containing electrophile or through reductive amination.
General Procedure for N-alkylation:
-
To a solution of the pyrrolidin-3-amine derivative in a suitable solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, Et₃N).
-
Add the cyclopropyl-containing electrophile (e.g., cyclopropyl bromide) and stir the reaction mixture at an appropriate temperature until completion, monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
X-ray Crystallography Experimental Workflow
The determination of a crystal structure by X-ray diffraction follows a well-established workflow.
Detailed Steps:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to fit the experimental data.
Signaling Pathways and Logical Relationships
The structural information obtained from X-ray crystallography is crucial for understanding how these molecules interact with their biological targets, thereby influencing signaling pathways. The precise knowledge of the three-dimensional structure allows for the design of more potent and selective modulators of these pathways.
References
Benchmarking N-Cyclopropylpyrrolidin-3-amine against commercially available drugs
Benchmarking N-Cyclopropylpyrrolidin-3-amine: A Comparative Analysis Framework
Introduction
This compound is a synthetic organic compound featuring a pyrrolidine ring substituted with a cyclopropylamine group. While specific preclinical and clinical data for this compound is not extensively available in the public domain, its structural motifs are present in various biologically active molecules. The pyrrolidine ring is a common scaffold in medicinal chemistry, found in drugs targeting a wide range of receptors and enzymes. Similarly, the cyclopropylamine moiety is known to be a key pharmacophore in several enzyme inhibitors, particularly those targeting monoamine oxidase (MAO).
This guide provides a framework for benchmarking this compound against commercially available drugs. Given the limited direct data on the target compound, this document outlines a hypothetical comparative analysis based on the potential biological activities inferred from its chemical structure, focusing on monoamine oxidase inhibition. The methodologies and data presented herein are illustrative and serve as a template for how such a compound would be evaluated.
Table 1: Hypothetical Comparative Efficacy and Safety Profile
| Parameter | This compound (Hypothetical Data) | Tranylcypromine | Selegiline | Moclobemide |
| Target(s) | MAO-A, MAO-B | MAO-A, MAO-B | MAO-B (selective at low doses) | MAO-A (selective, reversible) |
| IC50 (MAO-A, nM) | 85 | 150 | 2,500 | 200 |
| IC50 (MAO-B, nM) | 30 | 120 | 15 | 1,800 |
| Selectivity (MAO-B/MAO-A) | 0.35 | 0.8 | 0.006 | 9 |
| Reversibility | Irreversible | Irreversible | Irreversible | Reversible |
| In Vivo Efficacy (Rodent Model, % increase in striatal dopamine) | 120% | 100% | 150% | 60% |
| Hepatotoxicity (IC50, HepG2 cells, µM) | >100 | 50 | 75 | >200 |
| hERG Inhibition (IC50, µM) | >50 | 25 | 40 | >100 |
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator drugs against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Test compounds (this compound, Tranylcypromine, Selegiline, Moclobemide)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the recombinant MAO-A or MAO-B enzyme to each well.
-
Add the test compound dilutions to the respective wells and incubate for 15 minutes at 37°C to allow for binding.
-
Prepare a substrate-detection mixture containing the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B), Amplex Red, and HRP in phosphate buffer.
-
Initiate the enzymatic reaction by adding the substrate-detection mixture to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation: 530-560 nm, emission: 590 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Hepatotoxicity Assay in HepG2 Cells
Objective: To assess the potential cytotoxicity of this compound and comparator drugs in a human liver cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48 hours.
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of cell culture medium present.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values for cytotoxicity.
Visualizations
Signaling Pathway
A Head-to-Head Comparison of Catalytic Strategies for the Synthesis of N-Cyclopropylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection in the Synthesis of a Key Pharmaceutical Intermediate.
The synthesis of N-Cyclopropylpyrrolidin-3-amine, a valuable building block in medicinal chemistry, can be approached through various catalytic routes. The selection of an appropriate catalyst is paramount to achieving high yield, purity, and cost-effectiveness. This guide provides a head-to-head comparison of two primary catalytic strategies: Reductive Amination and N-Alkylation . While direct comparative studies for this specific molecule are limited in published literature, this guide collates data from analogous reactions to provide a clear overview of the available catalytic systems, their performance, and the experimental conditions required.
Route 1: Reductive Amination
Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of this compound synthesis, this involves the reaction of 3-aminopyrrolidine with cyclopropanone in the presence of a reducing agent and often a catalyst to facilitate the initial imine formation and subsequent reduction.
Catalyst Performance in Reductive Amination
The following table summarizes the performance of various catalytic systems in reductive amination reactions analogous to the synthesis of this compound. This data is compiled from studies on the reductive amination of various amines and ketones.
| Catalyst System | Substrates | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy |
| RuCl2(PPh3)3 | Ketones/Aldehydes + NH3 | H2 (gas) | Dioxane | 120 | 24 | 85-95 | [1] |
| Pt/C (5 wt%) | Raspberry Ketone + Octopamine | H2 (gas) | Methanol | 50 | 3 | High Conv. | [2] |
| Rh/C (5 wt%) | Raspberry Ketone + Octopamine | H2 (gas) | Methanol | 50 | 3 | High Conv. | [2] |
| Co-composites | p-methoxybenzaldehyde + n-butylamine | H2 (gas) | Methanol | 100 | - | 72-96 | [3] |
| Diphenyl Phosphate | Carbonyl-cyclopropanes + Amines | Hantzsch Ester | Toluene | 60 | 24 | 80-95 | [4] |
Key Considerations for Reductive Amination:
-
Homogeneous vs. Heterogeneous Catalysts: Ruthenium complexes like RuCl2(PPh3)3 are homogeneous catalysts, offering high activity but can be challenging to separate from the product.[1] Heterogeneous catalysts such as Pt/C and Rh/C are easily recoverable and reusable, making them attractive for industrial applications.[2]
-
Reducing Agents: The choice of reducing agent is critical. High-pressure hydrogen gas is effective but requires specialized equipment.[1][2][3] Hydride sources like Hantzsch esters offer milder reaction conditions.[4]
-
Substrate Scope: Organocatalysts like diphenyl phosphate have shown broad substrate scope for donor-acceptor cyclopropanes.[4]
Experimental Workflow: Reductive Amination
Caption: General workflow for the synthesis of this compound via reductive amination.
Representative Experimental Protocol: Reductive Amination with a Heterogeneous Catalyst
This protocol is a representative example based on analogous procedures and should be optimized for the specific substrates.
To a solution of 3-aminopyrrolidine (1.0 eq) and cyclopropanone (1.1 eq) in methanol (0.1 M), 5 wt% Pt/C (1 mol%) is added. The mixture is transferred to a high-pressure reactor. The reactor is flushed with nitrogen and then pressurized with hydrogen gas to 10 bar. The reaction mixture is stirred at 50°C for 3 hours. After cooling to room temperature and venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford this compound.[2]
Route 2: N-Alkylation
Direct N-alkylation of 3-aminopyrrolidine with a suitable cyclopropylating agent, such as cyclopropyl bromide, presents another viable synthetic route. This transformation often requires a catalyst, typically based on a transition metal like palladium, to facilitate the C-N bond formation.
Catalyst Performance in N-Alkylation
The following table presents data from palladium-catalyzed N-alkylation reactions, which can serve as a guide for selecting a catalyst for the N-cyclopropylation of 3-aminopyrrolidine.
| Catalyst System | Amine Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Analogy | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)2 / adYPhos | Cyclopropylamine | (Hetero)aryl chlorides | NaOtBu | Toluene | RT | 24 | High |[5][6] | | [(tBuBrettPhos)Pd(allyl)]OTf | Cyclopropylamine | (Hetero)aryl halides | LHMDS | Dioxane | 100 | 18 | High |[7] | | Pd/C | Aromatic amines | Aldehydes (in situ reduction) | - | Microwave | - | - | Excellent |[8] |
Key Considerations for N-Alkylation:
-
Catalyst and Ligand: The choice of palladium precursor and ligand is crucial for achieving high catalytic activity. Bulky and electron-rich phosphine ligands, such as YPhos and BrettPhos derivatives, have proven effective in challenging C-N cross-coupling reactions.[5][6][7]
-
Reaction Conditions: N-alkylation reactions can often be performed under milder conditions (e.g., room temperature) compared to some reductive amination protocols, depending on the catalyst system.[5][6]
-
Alternative Methods: While direct catalytic N-alkylation with cyclopropyl halides is a primary approach, other methods like the "borrowing hydrogen" methodology catalyzed by palladium or ruthenium complexes, where an alcohol serves as the alkylating agent, are also emerging as greener alternatives.[8][9]
Logical Relationship: N-Alkylation Pathway
Caption: Logical flow of the N-alkylation approach to synthesize the target molecule.
Representative Experimental Protocol: Palladium-Catalyzed N-Alkylation
This protocol is a representative example based on analogous procedures and should be optimized for the specific substrates.
In a glovebox, a vial is charged with Pd(OAc)2 (2 mol%), adYPhos (4 mol%), and NaOtBu (1.4 eq). The vial is sealed, removed from the glovebox, and 3-aminopyrrolidine (1.0 eq), cyclopropyl bromide (1.2 eq), and toluene (0.2 M) are added under an inert atmosphere. The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield this compound.[5][6]
Conclusion
Both reductive amination and N-alkylation offer viable catalytic pathways for the synthesis of this compound.
-
Reductive amination is a robust and well-established method, with both homogeneous and heterogeneous catalyst options. The use of heterogeneous catalysts like Pt/C or Rh/C offers advantages in terms of catalyst recovery and reuse, making it suitable for larger-scale synthesis.
-
Palladium-catalyzed N-alkylation provides a powerful alternative, often proceeding under mild conditions with high functional group tolerance. The development of sophisticated phosphine ligands has significantly expanded the scope of this reaction.
The optimal choice of catalyst and methodology will depend on specific project requirements, including scale, cost, available equipment, and desired purity. This guide provides a foundation for informed decision-making in the catalytic synthesis of this important pharmaceutical intermediate. Further process optimization and catalyst screening will be essential to identify the most efficient and economical route for a given application.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Monoarylation of Cyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed N-Arylation of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of antibodies raised against N-Cyclopropylpyrrolidin-3-amine conjugates
This guide provides an objective comparison of the cross-reactivity profiles of three fictional monoclonal antibodies (mAbs), designated mAb-A1, mAb-B2, and mAb-C3, raised against N-Cyclopropylpyrrolidin-3-amine conjugated to Keyhole Limpet Hemocyanin (KLH). The aim is to assist researchers, scientists, and drug development professionals in selecting an antibody with the optimal specificity for immunoassays targeting this small molecule. The experimental data presented is hypothetical but is based on established principles of antibody development and characterization.[1][2][3]
Data Presentation: Cross-Reactivity Profiles
The specificity of each monoclonal antibody was evaluated against this compound and a panel of structurally related and unrelated compounds. Cross-reactivity was determined using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[4][5] The results are summarized in Table 1, where cross-reactivity is expressed as a percentage relative to the binding of the target analyte, this compound.
Table 1: Comparative Cross-Reactivity of Monoclonal Antibodies
| Compound Tested | Structure | mAb-A1 (% Cross-Reactivity) | mAb-B2 (% Cross-Reactivity) | mAb-C3 (% Cross-Reactivity) |
| This compound | Target Analyte | 100 | 100 | 100 |
| N-Ethylpyrrolidin-3-amine | R-group modification | 32.5 | 8.1 | 15.4 |
| N-Isopropylpyrrolidin-3-amine | R-group modification | 15.2 | 2.3 | 5.8 |
| Pyrrolidin-3-amine | Lacks N-substituent | 2.1 | <0.1 | 0.5 |
| Cyclopropylamine | Hapten substructure | <0.1 | <0.1 | <0.1 |
| N-Cyclopropylpiperidin-3-amine | Ring size modification | 1.5 | 0.2 | 0.8 |
| Unrelated Drug Compound X | Structurally unrelated | <0.1 | <0.1 | <0.1 |
Analysis:
-
mAb-B2 demonstrates the highest specificity for the target analyte, with minimal cross-reactivity towards even closely related analogs. Its recognition appears highly dependent on both the cyclopropyl group and the pyrrolidine ring structure.
-
mAb-A1 shows significant cross-reactivity with N-Ethylpyrrolidin-3-amine, suggesting its binding epitope is less sensitive to the substitution at the nitrogen atom.
-
mAb-C3 displays an intermediate specificity profile.
Experimental Protocols
The following protocols describe the key methodologies used to generate and characterize the antibodies.
1. Synthesis of Hapten-Carrier Conjugate (Immunogen)
This compound, a small molecule hapten, must be conjugated to a larger carrier protein to elicit a strong immune response.[2][3][6]
-
Hapten Activation: this compound, which contains a secondary amine, was derivatized to introduce a carboxyl group via a linker. This derivative was then activated.
-
Protein Conjugation: The activated hapten was covalently linked to Keyhole Limpet Hemocyanin (KLH) using a standard carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry to form stable amide bonds.[7][8] A similar conjugation was performed with Bovine Serum Albumin (BSA) for use in the screening assay.
-
Purification: The resulting KLH and BSA conjugates were purified by dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and crosslinkers. The hapten-to-protein conjugation ratio was determined using MALDI-TOF mass spectrometry.[6]
2. Monoclonal Antibody Production
-
Immunization: BALB/c mice were immunized intraperitoneally with the this compound-KLH conjugate emulsified in Freund's adjuvant over a period of several weeks.[1][3]
-
Cell Fusion: Splenocytes from the mouse with the highest antibody titer against the this compound-BSA conjugate were fused with Sp2/0-Ag14 myeloma cells to create hybridomas.
-
Screening and Cloning: Hybridoma supernatants were screened using a direct ELISA against the BSA conjugate. Positive clones were then subjected to limiting dilution cloning to ensure monoclonality. Three stable clones (mAb-A1, mAb-B2, mAb-C3) were selected for expansion and antibody purification.
3. Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA format was used to determine the specificity of the antibodies.[4][5][9][10] This format is ideal for quantifying small molecule haptens.[5]
-
Plate Coating: 96-well microtiter plates were coated with the this compound-BSA conjugate (1-10 µg/mL) in carbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Blocking: Unbound sites were blocked with 3% BSA in PBS for 1 hour at room temperature.[10]
-
Competition Reaction: A fixed, predetermined concentration of each monoclonal antibody was mixed with varying concentrations of the target analyte (for the standard curve) or the test compounds. This mixture was incubated for 1 hour.
-
Incubation: 100 µL of the antibody-analyte mixture was added to the coated and blocked wells and incubated for 2 hours at room temperature.[10] During this step, the free antibody (not bound to the analyte in solution) binds to the coated conjugate on the plate.
-
Detection: Wells were washed, and a horseradish peroxidase (HRP)-conjugated anti-mouse secondary antibody was added. After incubation and further washing, TMB substrate was added. The reaction was stopped with sulfuric acid.[5]
-
Data Analysis: The optical density was read at 450 nm. A standard curve was generated by plotting absorbance against the concentration of this compound. The concentration of test compounds that caused 50% inhibition (IC50) was determined. Percent cross-reactivity was calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizations: Workflows and Relationships
The following diagrams illustrate the key processes and logical connections described in this guide.
Caption: Experimental workflow for antibody generation and cross-reactivity testing.
Caption: Logical relationship of compounds used for specificity testing.
References
- 1. Methods for generation of monoclonal antibodies to the very small drug hapten, 5-benzimidazolecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation of Anti-Hapten Specific Antibody Fragments from Combinatorial Libraries | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Cross-reaction of antibodies to coupling groups used in the production of anti-peptide antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
Titration Methods for Purity Determination of N-Cyclopropylpyrrolidin-3-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary titration methods for determining the purity of N-Cyclopropylpyrrolidin-3-amine: Non-Aqueous Potentiometric Titration and Aqueous Potentiometric Titration. The selection of an appropriate analytical method is critical for ensuring the quality and consistency of this compound in research and drug development. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in methodological selection and implementation.
Method Comparison
The choice between non-aqueous and aqueous titration methods depends on the specific requirements of the analysis, including the desired accuracy, the nature of potential impurities, and the available laboratory equipment. This compound, a cyclic secondary amine, is a weak base, making non-aqueous titration a generally more suitable approach for achieving a sharp and accurate endpoint.
| Parameter | Non-Aqueous Potentiometric Titration | Aqueous Potentiometric Titration |
| Titrant | 0.1 M Perchloric acid in glacial acetic acid | 0.1 M Hydrochloric acid |
| Solvent | Glacial acetic acid | Deionized water |
| Endpoint Detection | Potentiometric (pH electrode) | Potentiometric (pH electrode) |
| Accuracy (Recovery) | ~99.8% (representative data for a similar amine)[1] | Typically >98% |
| Precision (RSD) | <1% (representative data for a similar amine)[1] | Generally <2% |
| Advantages | - Sharper endpoint for weak bases.[1][2] - Suitable for samples not soluble in water. | - Simpler and less hazardous reagents. - Cost-effective. |
| Disadvantages | - Requires specialized non-aqueous solvents and electrodes. - Perchloric acid is a strong oxidizer and requires careful handling. | - May result in a less defined endpoint for weakly basic amines. |
Experimental Protocols
Non-Aqueous Potentiometric Titration
This method is highly recommended for the accurate determination of this compound purity, as it enhances the basicity of the amine in a non-aqueous solvent, leading to a more distinct titration endpoint.[1][3]
Materials:
-
This compound sample
-
Glacial Acetic Acid (analytical grade, water content <0.2%)
-
Perchloric Acid (HClO₄), 70%
-
Acetic Anhydride
-
Potassium Hydrogen Phthalate (KHP), primary standard
-
Crystal Violet indicator solution
-
Potentiometric autotitrator with a pH glass electrode and a reference electrode suitable for non-aqueous titrations (e.g., Ag/AgCl with a salt bridge of lithium chloride in ethanol).
Procedure:
-
Preparation of 0.1 M Perchloric Acid Titrant:
-
Mix 8.5 mL of 70% perchloric acid with 500 mL of glacial acetic acid and 21 mL of acetic anhydride.
-
Dilute to 1000 mL with glacial acetic acid.
-
Allow the solution to stand for 24 hours to ensure complete reaction of acetic anhydride with water.
-
-
Standardization of the Titrant:
-
Accurately weigh approximately 0.5 g of dried KHP and dissolve it in 50 mL of glacial acetic acid.
-
Add 2 drops of crystal violet indicator.
-
Titrate with the 0.1 M perchloric acid solution to a blue-green endpoint.
-
Perform the standardization in triplicate and calculate the mean molarity.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Place the beaker on the autotitrator and immerse the electrodes in the solution.
-
Titrate with the standardized 0.1 M perchloric acid solution. The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation of Purity:
-
Purity (%) = (V × M × MW) / (W × 1000) × 100
-
V = Volume of perchloric acid titrant consumed at the endpoint (mL)
-
M = Molarity of the perchloric acid titrant (mol/L)
-
MW = Molecular weight of this compound (126.20 g/mol )
-
W = Weight of the sample (g)
-
-
Aqueous Potentiometric Titration
While potentially less precise for weakly basic amines, this method offers a simpler and more cost-effective alternative.
Materials:
-
This compound sample
-
Deionized water
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Carbonate (Na₂CO₃), primary standard
-
Methyl Orange indicator solution
-
Potentiometric autotitrator with a standard pH glass electrode and reference electrode.
Procedure:
-
Preparation of 0.1 M Hydrochloric Acid Titrant:
-
Add approximately 8.3 mL of concentrated HCl to a 1000 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly.
-
-
Standardization of the Titrant:
-
Accurately weigh approximately 0.2 g of dried sodium carbonate and dissolve it in 50 mL of deionized water.
-
Add 2-3 drops of methyl orange indicator.
-
Titrate with the prepared HCl solution until the color changes from yellow to red.
-
Perform the standardization in triplicate and calculate the mean molarity.
-
-
Sample Analysis:
-
Accurately weigh approximately 0.3-0.4 g of the this compound sample into a 150 mL beaker.
-
Dissolve the sample in 75 mL of deionized water.
-
Place the beaker on the autotitrator and immerse the electrodes in the solution.
-
Titrate with the standardized 0.1 M HCl solution. The endpoint is the point of maximum inflection on the titration curve.
-
-
Calculation of Purity:
-
Purity (%) = (V × M × MW) / (W × 1000) × 100
-
V = Volume of HCl titrant consumed at the endpoint (mL)
-
M = Molarity of the HCl titrant (mol/L)
-
MW = Molecular weight of this compound (126.20 g/mol )
-
W = Weight of the sample (g)
-
-
Experimental Workflows
Caption: Workflow for Non-Aqueous Potentiometric Titration.
Caption: Workflow for Aqueous Potentiometric Titration.
Conclusion
For the determination of this compound purity, non-aqueous potentiometric titration with perchloric acid in glacial acetic acid is the recommended method due to its superior accuracy and precision for weakly basic amines. However, aqueous potentiometric titration with hydrochloric acid can serve as a viable, simpler alternative when the highest level of precision is not the primary concern. The choice of method should be based on a thorough evaluation of the specific analytical needs and laboratory capabilities.
References
Efficacy of N-Cyclopropylpyrrolidin-3-amine in Cell-Based Assays: A Comparative Analysis
Initial investigations for the biological activity and efficacy of N-Cyclopropylpyrrolidin-3-amine in cell-based assays have yielded no publicly available data. Scientific literature and databases do not currently contain information regarding its specific molecular targets or its performance in experimental settings.
However, a structurally similar compound, N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine , has been identified as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Given the potential for user interest in this related molecule, this guide provides a comparative overview of the efficacy of CDK2 inhibitors in various cell-based assays, with a focus on publicly available data for compounds such as Milciclib and PF-07104091. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and cell cycle regulation.
Comparative Efficacy of CDK2 Inhibitors in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected CDK2 inhibitors in various cancer cell lines. This data provides a quantitative comparison of their potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| Milciclib (PHA-848125) | A2780 | Ovarian Cancer | 0.2 | CellTiter-Glo® Luminescent Cell Viability Assay[1] |
| HCT116 | Colorectal Carcinoma | 0.275 | Cell Viability Assay[2] | |
| RKO | Colorectal Carcinoma | 0.403 | Cell Viability Assay[2] | |
| PF-07104091 | OVCAR3 | Ovarian Cancer | - | Cell Proliferation Assay[3] |
| HCT116 | Colorectal Carcinoma | - | Cell Proliferation Assay[3] | |
| INX-315 | MKN1 | Gastric Carcinoma | 0.044 | CellTiter-Glo® Viability Assay[4] |
Note: Specific IC50 values for PF-07104091 in these cell lines were not publicly available in the searched literature. However, it is stated to be a potent CDK2 inhibitor.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common cell-based assays used to evaluate the efficacy of CDK2 inhibitors.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[6][7][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]
-
Absorbance Measurement: Incubate the plate for 4 hours at 37°C in a CO₂ incubator and then measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. The binding of the tracer and a europium-labeled anti-tag antibody to the kinase results in a high degree of Förster resonance energy transfer (FRET). An inhibitor will compete with the tracer for binding to the kinase, leading to a loss of the FRET signal.[9]
Protocol:
-
Reagent Preparation: Prepare a 4X dilution series of the test compound, a 2X kinase/antibody mixture, and a 4X tracer solution.[9]
-
Assay Plate Setup: In a 384-well plate, add 4 µL of the 4X test compound.
-
Kinase/Antibody Addition: Add 8 µL of the 2X kinase/antibody mixture to each well.[9]
-
Tracer Addition: Add 4 µL of the 4X tracer solution to each well.[9]
-
Incubation: Incubate the plate at room temperature for 1 hour.[9]
-
FRET Measurement: Read the plate using a fluorescence plate reader capable of measuring the FRET signal.
-
Data Analysis: Determine the IC50 value by plotting the FRET signal against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Caption: Workflow for a typical MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Milciclib-mediated CDK2 inhibition to boost radiotherapy sensitivity in colorectal cancer [frontiersin.org]
- 3. Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tegtociclib (PF-07104091) | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Docking Score Analysis: N-Cyclopropylpyrrolidin-3-amine in the Context of Known Dopamine Transporter Ligands
A Comparative Guide for Researchers in Drug Development
This guide presents a comparative analysis of the docking score of the novel compound, N-Cyclopropylpyrrolidin-3-amine, against the human Dopamine Transporter (DAT). The performance of this compound is evaluated relative to established DAT inhibitors, cocaine and benztropine. This document is intended for researchers, scientists, and professionals in the field of drug development to provide insights into the potential of this compound as a DAT-targeting agent.
Disclaimer: The docking score for this compound presented herein is based on a hypothetical molecular modeling study, as direct experimental or published computational data for this specific compound's interaction with the Dopamine Transporter is not currently available in the public domain. The selection of DAT as a target is based on the structural similarities of this compound to known monoamine transporter inhibitors. The data for the known ligands, cocaine and benztropine, are derived from published computational studies.
Comparative Docking Performance
The binding affinities of this compound, cocaine, and benztropine to the human Dopamine Transporter were predicted using molecular docking simulations. The results, presented in terms of docking scores (kcal/mol), are summarized in the table below. A more negative docking score indicates a stronger predicted binding affinity.
| Compound | Docking Score (kcal/mol) |
| This compound | -7.8 (Hypothetical) |
| Cocaine | -9.2 |
| Benztropine | -10.5 |
Note: The docking score for this compound is a hypothetical value for comparative purposes. The scores for cocaine and benztropine are representative values from computational studies.
Experimental Protocols
The following section outlines a detailed, standardized protocol for molecular docking studies targeting the human Dopamine Transporter, representative of the methodology that would be employed to generate the comparative data presented.
Molecular Docking Protocol using AutoDock Vina
This protocol describes the necessary steps for preparing the protein and ligand structures, performing the docking simulation, and analyzing the results.
1. Preparation of the Receptor (Dopamine Transporter):
-
Obtain Protein Structure: The 3D crystal structure of the human Dopamine Transporter (hDAT) is obtained from the Protein Data Bank (PDB). A suitable PDB entry would be one with a bound ligand to identify the binding site.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions not essential for the docking study.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to all atoms (e.g., Gasteiger charges).
-
Merge non-polar hydrogen atoms.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
-
2. Preparation of the Ligands:
-
Obtain Ligand Structures: The 3D structures of this compound, cocaine, and benztropine are obtained from a chemical database such as PubChem or constructed using a molecular modeling software.
-
Ligand Optimization:
-
The initial 3D structures are energy-minimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to all atoms.
-
The rotatable bonds within the ligand are defined.
-
The prepared ligand structures are saved in the PDBQT file format.
-
3. Docking Simulation:
-
Grid Box Definition: A 3D grid box is defined to encompass the binding site of the DAT. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure.
-
Running AutoDock Vina: The docking simulation is performed using AutoDock Vina. The program will explore different conformations and orientations (poses) of the ligand within the defined grid box and calculate the binding affinity for each pose.
-
Output: The results are generated as a PDBQT file containing the docked poses of the ligand and a log file that includes the docking scores (binding affinities) for each pose.
4. Analysis of Results:
-
Docking Score: The docking score of the top-ranked pose for each ligand is used for comparison.
-
Binding Pose Analysis: The interactions between the ligand and the amino acid residues in the binding site of DAT are visualized and analyzed to understand the molecular basis of the binding. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualizations
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Unveiling Trace Impurities: A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of N-Cyclopropylpyrrolidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and regulatory compliance. N-Cyclopropylpyrrolidin-3-amine, a key building block in the synthesis of various pharmaceutical agents, requires stringent purity control. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the identification and quantification of potential impurities in this compound, supported by representative experimental data and detailed protocols.
Executive Summary
High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and specificity for the structural elucidation and quantification of trace-level impurities.[1] Its ability to provide accurate mass measurements allows for the determination of elemental compositions, a critical step in identifying unknown compounds.[2] This guide will demonstrate the superiority of an LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) workflow in comparison to standard High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for a comprehensive impurity profile of this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the nature of the impurities and the desired level of characterization. While HPLC/UPLC is a workhorse for routine purity assessments, it may fall short in identifying co-eluting and structurally similar impurities without mass spectrometric detection.[3] GC-MS is well-suited for volatile impurities but may not be applicable to all potential non-volatile, thermally labile process-related impurities or degradants.[3]
HRMS, particularly when coupled with liquid chromatography, provides a holistic view of the impurity landscape.[4] It enables the detection of both expected and unexpected impurities, offering a significant advantage in early-stage development and for ensuring the quality of the final drug substance.[1]
Table 1: Quantitative Comparison of Analytical Techniques for Impurity Profiling of this compound
| Analytical Technique | Potential Impurity A (Des-cyclopropylamine) | Potential Impurity B (Oxidized Adduct) | Limit of Quantitation (LOQ) |
| HPLC-UV | 0.08% | Not Detected | ~0.05% |
| GC-MS | 0.07% | Not Applicable | ~0.01% |
| LC-HRMS | 0.072% | 0.015% | <0.005% |
Note: The data presented is representative and intended for comparative purposes.
Experimental Protocols
A rigorous and well-documented experimental protocol is essential for reproducible and reliable results. The following sections detail the methodologies for the analysis of this compound impurities.
High-Resolution Mass Spectrometry (LC-HRMS) Protocol
-
Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
System: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50-500.
-
Resolution: 60,000.
-
Data Acquisition: Full scan for impurity detection and data-dependent MS/MS for structural elucidation.
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Sample Preparation: Prepare the sample as described in the LC-HRMS protocol.
-
Chromatographic Conditions:
-
System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Isocratic/Gradient: A suitable gradient to achieve separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: For the analysis of volatile impurities, dissolve the sample in a suitable solvent like dichloromethane. Derivatization may be necessary for polar analytes.
-
Chromatographic Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature ramp to separate components based on their boiling points.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: m/z 35-400.
-
Visualizing the Workflow and Comparisons
To better illustrate the processes and logical comparisons, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound impurities.
Caption: Logical comparison of HRMS with alternative analytical techniques.
Conclusion
For the comprehensive analysis of impurities in this compound, a workflow centered around high-resolution mass spectrometry is demonstrably superior. Its capacity for accurate mass measurements and tandem mass spectrometry provides unambiguous identification of impurities, even at trace levels, which is often not achievable with conventional HPLC-UV or GC-MS methods.[2] The adoption of HRMS in impurity profiling is a critical step towards ensuring the quality, safety, and efficacy of pharmaceutical products.[1] The validation of these analytical methods according to regulatory guidelines, such as those from the ICH, is imperative.[5][6]
References
- 1. toref-standards.com [toref-standards.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Unveiling Hidden Impurities: LC-HRMS for Biopharmaceutical Analysis - AnalyteGuru [thermofisher.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Proper Disposal of N-Cyclopropylpyrrolidin-3-amine: A Comprehensive Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of N-Cyclopropylpyrrolidin-3-amine is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of this chemical in a laboratory setting.
This compound is a corrosive and flammable compound that requires careful management to mitigate risks to personnel and the environment. Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its primary hazards. This information is critical for implementing appropriate safety measures throughout the handling and disposal process.
| Hazard Classification | Description | GHS Pictograms | Precautionary Statements |
| Corrosive | Causes severe skin burns and eye damage.[1][2][3][4] | Corrosion | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Flammable Liquid | Highly flammable liquid and vapor.[2][3] | Flame | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. |
| Harmful if Swallowed/Inhaled | Harmful if swallowed or if inhaled.[1][2][3] | Exclamation Mark | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Skin Sensitizer | May cause an allergic skin reaction.[1][2] | Exclamation Mark | P272: Contaminated work clothing should not be allowed out of the workplace. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically handled in a research and development laboratory. For bulk quantities, it is mandatory to consult with a certified hazardous waste disposal company.
Objective: To safely neutralize and prepare small quantities of this compound waste for final disposal in accordance with institutional and regulatory guidelines.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for secondary neutralization if needed
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container (e.g., high-density polyethylene [HDPE] carboy)
-
Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, face shield, and a lab coat. All handling of the neat compound and the neutralization process must be performed inside a certified chemical fume hood.
Procedure:
-
Segregation and Storage of Waste:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a compatible material, such as HDPE. Do not use metal containers for storing acidic or basic waste.[5]
-
Store the waste container in a cool, well-ventilated area away from incompatible materials, particularly strong oxidizing agents and acids.[1]
-
-
Dilution of the Amine Waste:
-
Working in a chemical fume hood, slowly add the this compound waste to a large volume of cold water (at least a 1:10 ratio of amine to water) in a suitable container (e.g., a large beaker or flask). This will help to dissipate the heat generated during the subsequent neutralization step.
-
-
Neutralization:
-
While stirring the diluted amine solution gently, slowly add a dilute acid (e.g., 1 M HCl or 1 M H₂SO₄).
-
The neutralization reaction is exothermic; therefore, the acid should be added in small increments to control the temperature of the solution. The container may be placed in an ice bath to further manage heat generation.
-
Monitor the pH of the solution regularly using pH indicator strips or a pH meter.
-
Continue adding the acid until the pH of the solution is between 6.0 and 8.0.
-
-
Final Disposal:
-
Once neutralized, the resulting solution may be eligible for disposal down the sanitary sewer, depending on local regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and local wastewater authority for specific guidance on the disposal of neutralized amine solutions. Some municipalities have strict limits on the concentration of salts and organic compounds that can be discharged.
-
If sewer disposal is not permitted, the neutralized solution must be collected in a properly labeled hazardous waste container for pickup by a certified waste disposal service. The label should indicate "Neutralized this compound solution" and list the final components.
-
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a separate, sealed bag or container labeled as "Hazardous Waste: this compound contaminated debris."
-
Dispose of this container through your institution's hazardous waste management program.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations. For any uncertainty, contact your Environmental Health and Safety department or a certified hazardous waste disposal professional.
References
Essential Safety and Operational Guide for Handling N-Cyclopropylpyrrolidin-3-amine
This guide provides crucial safety and logistical information for the handling and disposal of N-Cyclopropylpyrrolidin-3-amine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar amines and general best practices for laboratory safety.
Hazard Summary
Anticipated Hazards:
-
May cause respiratory irritation.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE based on the potential hazards.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes.[6][7][8] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[8][9] Always inspect gloves for integrity before use and change them immediately if contaminated.[7] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemicals should be worn and fully buttoned.[7] For larger quantities, a chemical-resistant apron is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10] If a fume hood is not available, a respirator with an appropriate cartridge for organic amines is required.[8] |
| Foot Protection | Closed-Toed Shoes | Shoes must cover the entire foot to protect against spills.[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to use.
1. Preparation and Pre-Handling:
- Area Preparation: Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.
- Emergency Equipment: Verify that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
- PPE Donning: Put on all required personal protective equipment as detailed in the table above.
2. Handling the Chemical:
- Transportation: When moving the chemical, use a secondary container to prevent spills.
- Dispensing: Carefully open the container inside the fume hood. Use appropriate tools (e.g., pipette, spatula) to dispense the required amount. Avoid generating aerosols or dust.
- Reaction Setup: If used in a reaction, ensure the apparatus is securely clamped and that any potential exothermic reactions can be controlled.
- Container Sealing: After dispensing, securely seal the primary container.
3. Post-Handling and Cleanup:
- Decontamination: Wipe down the work surface in the fume hood with an appropriate decontaminating solution.
- PPE Doffing: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
- Hand Washing: Wash hands thoroughly with soap and water after handling the chemical.[5][11]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
- Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with incompatible waste streams.[12]
- Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
2. Waste Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[10][11]
3. Waste Disposal:
- Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[4][11]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key decision points and steps in the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. epa.gov [epa.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. velsafe.com [velsafe.com]
- 9. osha.gov [osha.gov]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.com [fishersci.com]
- 12. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
